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  • Product: 2-Chloro-7-nitroquinazoline

Core Science & Biosynthesis

Foundational

2-Chloro-7-nitroquinazoline CAS number and molecular weight

An in-depth technical guide on 2-Chloro-7-nitroquinazoline , structured for researchers and drug development professionals.[1] Scaffold Analysis, Synthesis, and Reactivity Profile Executive Summary & Chemical Identity 2-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 2-Chloro-7-nitroquinazoline , structured for researchers and drug development professionals.[1]

Scaffold Analysis, Synthesis, and Reactivity Profile

Executive Summary & Chemical Identity

2-Chloro-7-nitroquinazoline is a specialized heterocyclic building block belonging to the quinazoline class.[1][2][3] Unlike its more common isomer, 4-chloro-7-nitroquinazoline, the 2-chloro variant presents a unique electrophilic profile at the C2 position, while the C4 position remains unsubstituted (bearing a hydrogen atom).[1] This scaffold is critical in Structure-Activity Relationship (SAR) studies where the C4-substituent is removed to probe steric tolerance or electronic effects in kinase inhibitor binding pockets.[1]

Physicochemical Constants
PropertyValueNotes
Chemical Name 2-Chloro-7-nitroquinazolineSystematic IUPAC
CAS Number 2203445-31-0 Specific to the 2-Cl, 4-H isomer
Related CAS 19815-17-9 (4-Cl isomer); 129112-65-8 (2,4-diCl)Critical Distinction
Molecular Formula C₈H₄ClN₃O₂
Molecular Weight 209.59 g/mol
Physical State Pale yellow to tan solidTypical for nitro-quinazolines
Solubility DMSO, DMF, CH₂Cl₂Poor solubility in water/alcohols
Melting Point 185–190 °C (Predicted)Depends on purity/polymorph

Structural Significance & Reactivity[1]

The quinazoline ring is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] The 7-nitro group serves as a crucial electronic modulator:

  • Electron Withdrawal: The strong -I and -M effects of the nitro group at C7 significantly decrease electron density in the pyrimidine ring.[1]

  • C2 Activation: This electron deficiency activates the C2-chlorine bond towards Nucleophilic Aromatic Substitution (SₙAr), although the C2 position is generally less reactive than the C4 position in quinazolines.

  • Synthetic Handle: The nitro group is a masked amine (via reduction), allowing for late-stage functionalization at the 7-position (e.g., for solubilizing groups).[1]

Reactivity Logic: C2 vs. C4

In 2,4-dichloroquinazolines, the C4 position is kinetically favored for nucleophilic attack due to the higher electrophilicity at C4 (closer to the ring nitrogen protonation site and less sterically hindered by the benzene fusion).[1] In 2-chloro-7-nitroquinazoline , the absence of a leaving group at C4 directs nucleophiles exclusively to C2, provided the reaction conditions are controlled to prevent ring opening.[1]

Synthetic Pathways

The synthesis of 2-chloro-7-nitroquinazoline requires bypassing the thermodynamic preference for 4-oxo (quinazolinone) formation or the kinetic preference for 4-chloro substitution.[1]

Route A: Dehalogenation of 2,4-Dichloro-7-nitroquinazoline (Primary Route)

This method is preferred for generating the 2-chloro-4-hydro species.[1] It involves the selective removal of the more reactive C4-chlorine atom.[1]

  • Precursor: 2,4-Dichloro-7-nitroquinazoline (CAS 129112-65-8).[1]

  • Reagent: Zinc dust / Ammonium Chloride or catalytic hydrogenation (carefully controlled).[1]

  • Mechanism: Regioselective reduction.[1] The C4-Cl bond is weaker and more susceptible to oxidative addition/reduction cycles than the C2-Cl bond.[1]

Route B: Cyclization of 2-Amino-4-nitrobenzaldehyde

A de novo synthesis that constructs the pyrimidine ring with the C4-H already in place.[1]

  • Condensation: 2-Amino-4-nitrobenzaldehyde reacts with urea to form 7-nitro-2-hydroxyquinazoline (tautomer of 7-nitroquinazolin-2(1H)-one).[1]

  • Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂) converts the C2-hydroxyl to the C2-chloride.[1]

    • Note: This route avoids the formation of the 4-chloro byproduct entirely.[1]

Visualization of Synthetic Logic

Synthesis cluster_legend Pathway Legend Precursor 2-Amino-4-nitrobenzoic Acid Intermediate1 2,4-Dihydroxy-7-nitroquinazoline Precursor->Intermediate1 Urea, Fusion (Cyclization) Dichloro 2,4-Dichloro-7-nitroquinazoline (CAS 129112-65-8) Intermediate1->Dichloro POCl3, reflux (Chlorination) Target 2-Chloro-7-nitroquinazoline (CAS 2203445-31-0) Dichloro->Target Zn, NH4Cl (Selective C4-Dechlorination) AltStart 2-Amino-4-nitrobenzaldehyde AltInt 7-Nitro-2-hydroxyquinazoline AltStart->AltInt Urea, Acid Cat. AltInt->Target POCl3 (C2-Chlorination) key Red Arrow = Critical Regioselective Step

Figure 1: Synthetic pathways to 2-Chloro-7-nitroquinazoline, highlighting the regioselective reduction of the 2,4-dichloro precursor.

Experimental Protocol: Nucleophilic Substitution (SₙAr)

This protocol describes the validation of the C2-chloride reactivity using a model amine (e.g., aniline or morpholine).[1]

Objective: Functionalization of C2 to generate 2-amino-7-nitroquinazoline derivatives.

Materials
  • Substrate: 2-Chloro-7-nitroquinazoline (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: Anhydrous THF or 1,4-Dioxane

  • Temperature: 60 °C (C2 is less reactive than C4; heat is often required).[1]

Step-by-Step Methodology
  • Dissolution: In a dry round-bottom flask under N₂ atmosphere, dissolve 2-Chloro-7-nitroquinazoline (209 mg, 1.0 mmol) in anhydrous THF (5 mL). The solution should be clear yellow.[1]

  • Addition: Add DIPEA (348 µL, 2.0 mmol) followed by the slow addition of Morpholine (104 µL, 1.2 mmol).

  • Reaction: Heat the mixture to 60 °C. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Observation: The starting material (Rf ~0.[1]6) should disappear, and a new, more polar spot (Rf ~0.3) should appear.[1][3][4]

  • Workup: Upon completion (typically 2–4 hours), cool to room temperature.

    • Precipitation: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a yellow/orange solid.[1]

    • Extraction: If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Reactivity Visualization

Reaction SM 2-Chloro-7-nitroquinazoline (Electrophile) TS Meisenheimer Complex (Transition State) SM->TS Addition (Rate Limiting) Nuc Amine Nucleophile (R-NH2) Nuc->TS Addition (Rate Limiting) Prod 2-Amino-7-nitroquinazoline (Product) TS->Prod Elimination of Cl-

Figure 2: Mechanism of SₙAr reaction at the C2 position. The nitro group at C7 stabilizes the Meisenheimer complex resonance.[1]

Safety & Handling (MSDS Summary)

As a nitro-aromatic and halogenated heterocycle, 2-Chloro-7-nitroquinazoline requires strict safety adherence.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond to C-OH).[1]

  • Stability: Stable under standard laboratory conditions but degrades upon prolonged exposure to light and moisture.[1]

References

  • PubChem. (2023).[1] Quinazoline Derivatives and Nitro-substituted Heterocycles. National Library of Medicine.[1] Retrieved from [Link]

  • ChemSrc. (2025).[1][4] 2-Chloro-7-nitroquinazoline Registry and Physical Properties. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis Pathways for 2-Chloro-7-nitroquinazoline Scaffolds

[1] Strategic Overview & Mechanistic Rationale The synthesis of 2-Chloro-7-nitroquinazoline derivatives represents a critical workflow in medicinal chemistry, particularly in the development of EGFR (Epidermal Growth Fac...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Strategic Overview & Mechanistic Rationale

The synthesis of 2-Chloro-7-nitroquinazoline derivatives represents a critical workflow in medicinal chemistry, particularly in the development of EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase-targeting oncological agents.

While the literal unsubstituted molecule "2-chloro-7-nitroquinazoline" (with a hydrogen at C4) is chemically possible, it is rarely the end-goal. In 99% of drug development contexts, the target is the 2,4-dichloro-7-nitroquinazoline scaffold or its 2-chloro-4-functionalized derivative. The 7-nitro group serves as a masked aniline, allowing for late-stage reduction and derivatization (e.g., acrylamide attachment for covalent inhibitors), while the 2-chloro position acts as a secondary electrophilic handle after the more reactive C4 position has been substituted.

This guide details the robust, scalable synthesis of the 2,4-dichloro-7-nitroquinazoline core and the mechanistic principles required to selectively isolate 2-chloro derivatives.

Key Chemical Challenges
  • Regioselectivity: The C4 position is significantly more electrophilic than C2.[1] Preserving the C2-chlorine requires precise temperature control during the first nucleophilic aromatic substitution (

    
    ).
    
  • Nitration Sensitivity: Direct nitration of quinazolines is harsh and yields mixtures. The optimal strategy installs the nitro group before cyclization using 4-nitroanthranilic acid.

  • Hydrolytic Instability: The 2,4-dichloro intermediate is highly sensitive to moisture, readily hydrolyzing back to the dione or the 2-chloro-4-one.

Retrosynthetic Analysis & Pathway Logic

The most reliable pathway avoids the instability of intermediate mono-chlorides by synthesizing the stable 7-nitroquinazoline-2,4(1H,3H)-dione and activating it immediately prior to use.

Pathway Diagram (Graphviz)

SynthesisPathway Start 4-Nitroanthranilic Acid Step1 Urea Fusion or KOCN/H+ Start->Step1 Cyclization Intermediate 7-Nitroquinazoline- 2,4(1H,3H)-dione Step1->Intermediate Activation POCl3 / Base (Chlorination) Intermediate->Activation Scaffold 2,4-Dichloro- 7-nitroquinazoline Activation->Scaffold Target 2-Chloro-4-amino- 7-nitroquinazoline Scaffold->Target Regioselective SNAr (C4) Nucleophile Amine (R-NH2) Low Temp Nucleophile->Target

Figure 1: Step-wise synthesis pathway from 4-nitroanthranilic acid to the functionalized 2-chloro-7-nitroquinazoline scaffold.

Phase 1: Construction of the Quinazoline-2,4-dione Core

The foundation of this synthesis is the formation of the pyrimidine ring. While urea fusion (heating reagents to >160°C) is the "classic" method, it often results in intractable "brick dust" solids. The Cyanate Method is superior for purity and yield.

Protocol: Cyclization via Potassium Cyanate

Objective: Synthesize 7-nitroquinazoline-2,4(1H,3H)-dione.

Reagents:

  • 4-Nitroanthranilic acid (1.0 eq)

  • Potassium Cyanate (KOCN) (1.5 - 2.0 eq)

  • Acetic Acid (50% v/v aqueous solution) or Water/HCl workup.

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Dissolution: Suspend 4-nitroanthranilic acid in warm water (50°C). Add dilute NaOH dropwise until the solid dissolves and pH reaches ~9-10.

  • Carbamoylation: Add Potassium Cyanate (KOCN) slowly to the solution while maintaining stirring.

  • Acidification & Cyclization: Slowly add Glacial Acetic Acid (or dilute HCl) to the mixture. The pH should drop to ~5.

  • Reaction: Heat the mixture to 80-90°C for 2–4 hours. The open-chain ureido intermediate cyclizes under acidic conditions to form the dione.

  • Isolation: Cool to room temperature. The product, 7-nitroquinazoline-2,4-dione , will precipitate as a pale yellow/tan solid.

  • Purification: Filter the solid and wash extensively with water to remove inorganic salts. Dry in a vacuum oven at 60°C.

Yield Expectation: 85–95% Checkpoint: Verify formation via LC-MS (Target Mass: ~207 Da). The product should be high-melting (>300°C) and insoluble in most organic solvents.

Phase 2: Activation (Synthesis of 2,4-Dichloro-7-nitroquinazoline)

This is the critical step. The dione oxygens are converted to leaving groups (chlorines). The presence of the 7-nitro group makes the ring electron-deficient, enhancing the reactivity of the subsequent chlorides.

Protocol: Vilsmeier-Haack Type Chlorination

Objective: Convert the dione to the highly reactive 2,4-dichloro scaffold.

Reagents:

  • 7-Nitroquinazoline-2,4-dione (dried)

  • Phosphorus Oxychloride (

    
    ) (Solvent/Reagent, excess)[2]
    
  • Base:

    
    -Diethylaniline or Triethylamine (
    
    
    
    ) (1.0 - 1.5 eq)
  • Optional:

    
     (0.5 eq) can be added to drive the reaction if conversion is sluggish.
    

Step-by-Step Methodology:

  • Setup: Use a flame-dried round-bottom flask under an inert atmosphere (

    
     or 
    
    
    
    ). Moisture will kill this reaction.
  • Suspension: Suspend the dione in neat

    
     (approx. 5–10 mL per gram of starting material).
    
  • Catalysis: Add the organic base (

    
     or Diethylaniline) dropwise. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 105–110°C) for 4–12 hours. The suspension should clear to a homogenous dark solution as the dione is chlorinated.

  • Workup (Critical):

    • Remove excess

      
       via rotary evaporation under reduced pressure.
      
    • Quench: Pour the thick residue slowly onto crushed ice with vigorous stirring. Do not allow the temperature to rise, or hydrolysis will occur.

    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with cold saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      

Yield Expectation: 70–85% Stability Warning: The 2,4-dichloro-7-nitroquinazoline is unstable on silica gel. Use immediately or store under inert gas in a freezer.

Phase 3: Regioselective Functionalization (Preserving the 2-Chloro)

To obtain a "2-chloro" derivative, one must exploit the electronic difference between C4 and C2. The C4 position is more electrophilic due to the para-nitro effect and N3-nitrogen induction.

Comparative Reactivity Table
PositionElectronic EnvironmentReactivity (

)
Conditions for Substitution
C4-Cl Highly Deficient (LUMO localized)High 0°C to Room Temp (Rapid)
C2-Cl Moderately DeficientModerate >60°C / Reflux (Slow)
Protocol: Selective C4-Amination

Objective: Synthesize 2-chloro-4-(substituted)-7-nitroquinazoline .

  • Solvent: Dissolve 2,4-dichloro-7-nitroquinazoline in an aprotic solvent (THF, DCM, or Acetonitrile).

  • Temperature: Cool the solution to 0°C (Ice bath).

  • Addition: Add the nucleophile (e.g., Aniline, Morpholine) (1.0 eq) and a scavenger base (DIPEA, 1.1 eq) dropwise.

  • Monitoring: Monitor via TLC/LC-MS. The C4 substitution usually completes within 30–60 minutes at 0°C.

    • Note: If the reaction warms to RT or runs too long, you will see disubstitution (loss of the 2-chloro).

  • Isolation: Quench with water, extract, and recrystallize. You now possess the 2-chloro-7-nitroquinazoline derivative ready for further elaboration.

References

  • BenchChem. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. (2025).[1][3] Retrieved from

  • National Institutes of Health (NIH). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC11678402. (2024). Retrieved from

  • Zhang, Y., et al.Synthesis and biological evaluation of novel quinazoline derivatives. Journal of Heterocyclic Chemistry.
  • ResearchGate. Preparation of quinazoline‐2,4(1H,3H)‐dione derivatives. (2023).[2][4] Retrieved from

Sources

Foundational

Starting materials for 2-Chloro-7-nitroquinazoline synthesis

An In-depth Technical Guide to the Synthesis of 2-Chloro-7-nitroquinazoline and Its Precursors Abstract This technical guide provides a comprehensive overview of the synthetic routes toward 2-chloro-7-nitroquinazoline, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-7-nitroquinazoline and Its Precursors

Abstract

This technical guide provides a comprehensive overview of the synthetic routes toward 2-chloro-7-nitroquinazoline, a crucial heterocyclic intermediate in the development of pharmacologically active molecules. We will delve into the strategic selection of starting materials, provide a detailed analysis of the core synthetic pathway, and present validated, step-by-step experimental protocols. The narrative emphasizes the chemical principles and rationale behind experimental choices, ensuring a deep understanding for researchers, chemists, and professionals in drug development. The primary focus will be on the most reliable and widely adopted strategy, which commences from 2-amino-4-nitrobenzoic acid and proceeds through a chlorinated intermediate, 2,4-dichloro-7-nitroquinazoline.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the quinazoline ring is paramount for tuning the pharmacological profile of these molecules. Halogenated quinazolines, such as 2-chloro-7-nitroquinazoline, serve as versatile building blocks. The chloro-substituent acts as an excellent leaving group for nucleophilic substitution reactions, while the nitro group significantly influences the electronic properties of the ring system, enhancing its reactivity.[4][5] This guide elucidates the synthesis of this key intermediate, providing the foundational knowledge required for its application in complex molecule synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical synthetic approach to substituted quinazolines often involves the construction of the heterocyclic ring from an appropriately substituted anthranilic acid derivative. The most direct retrosynthetic pathway for 2-chloro-7-nitroquinazoline identifies 2,4-dichloro-7-nitroquinazoline as its immediate and more commonly synthesized precursor, which itself originates from 7-nitro-2,4(1H,3H)-quinazolinedione. This key dione intermediate is readily accessible from the cyclization of 2-amino-4-nitrobenzoic acid.

G Target 2-Chloro-7-nitroquinazoline Precursor1 2,4-Dichloro-7-nitroquinazoline Target->Precursor1 Selective Nucleophilic Substitution at C4 Precursor2 7-Nitro-2,4(1H,3H)-quinazolinedione Precursor1->Precursor2 Double Chlorination (e.g., POCl₃) StartingMaterial 2-Amino-4-nitrobenzoic Acid Precursor2->StartingMaterial Cyclization (e.g., with Urea)

Caption: Retrosynthetic analysis for 2-Chloro-7-nitroquinazoline.

Core Synthetic Strategy: From 2-Amino-4-nitrobenzoic Acid

This section details the primary, field-proven pathway for synthesizing the target scaffold, broken down into two critical stages: the formation of the quinazolinedione ring and its subsequent chlorination.

Part A: Synthesis of the Key Intermediate: 7-Nitro-2,4(1H,3H)-quinazolinedione

The initial and most crucial step is the construction of the bicyclic quinazoline core. The choice of starting material is dictated by the desired substitution pattern on the final product.

  • Starting Material Selection: The Logic of 2-Amino-4-nitrobenzoic Acid

    2-Amino-4-nitrobenzoic acid is the ideal precursor for this synthesis.[6][7][8] Its structure contains all the necessary components in the correct orientation for cyclization: an aniline amine group ortho to a carboxylic acid, which together will form the pyrimidine ring. The nitro group is already present at the desired position (which will become the 7-position of the quinazoline), obviating the need for a separate, and often less selective, nitration step on the pre-formed quinazoline ring.[9]

  • The Cyclization Reaction: Forming the Heterocycle

    The conversion of 2-amino-4-nitrobenzoic acid to 7-nitro-2,4(1H,3H)-quinazolinedione is typically achieved through condensation with a one-carbon synthon that provides the remaining atoms for the pyrimidine ring. Urea is an excellent reagent for this purpose as it is inexpensive and effectively serves as a source of two amine groups and a carbonyl carbon. The reaction proceeds via heating the starting materials, leading to the formation of the stable, fused heterocyclic system.

    Experimental Protocol 1: Synthesis of 7-Nitro-2,4(1H,3H)-quinazolinedione

    • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-4-nitrobenzoic acid (1.0 eq.) and urea (3.0-5.0 eq.).

    • Reaction: Heat the mixture to a molten state (typically 190-210 °C) and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Work-up: Cool the reaction mixture until it solidifies. Add a hot aqueous solution of sodium hydroxide (e.g., 2 M) to dissolve the solid.

    • Purification: Filter the hot solution to remove any insoluble impurities. While stirring, acidify the filtrate with a strong acid, such as concentrated hydrochloric acid, to a pH of 2-3.

    • Isolation: The product, 7-nitro-2,4(1H,3H)-quinazolinedione, will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to yield the desired intermediate.

Part B: Synthesis of 2,4-Dichloro-7-nitroquinazoline

With the quinazolinedione core constructed, the next step is to convert the hydroxyl (or keto) groups into chloro groups. This transformation activates the molecule for subsequent nucleophilic substitution reactions.

  • Chlorinating Agent Selection: POCl₃ vs. SOCl₂

    Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of chlorination.[10][11] It is highly effective at converting the amide and lactam functionalities of the quinazolinedione into chloro-substituents. Thionyl chloride (SOCl₂) can also be used, but POCl₃ often gives cleaner reactions and higher yields for this specific transformation.[2] The reaction is typically performed using POCl₃ as both the reagent and the solvent, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline to accelerate the reaction.

  • Reaction Mechanism and Rationale

    The mechanism involves the activation of the carbonyl oxygen atoms by the phosphorus oxychloride, followed by nucleophilic attack by the chloride ion. This process occurs at both the 2- and 4-positions, leading to the formation of the highly reactive 2,4-dichloro-7-nitroquinazoline.

G cluster_0 Part A: Cyclization cluster_1 Part B: Chlorination A_Start 2-Amino-4-nitrobenzoic Acid + Urea A_Process Heat (190-210°C) A_Start->A_Process A_Intermediate Molten Reaction Mixture A_Process->A_Intermediate A_Workup NaOH (aq) Dissolution Acidification (HCl) A_Intermediate->A_Workup A_Product 7-Nitro-2,4(1H,3H)-quinazolinedione A_Workup->A_Product B_Start 7-Nitro-2,4(1H,3H)-quinazolinedione + POCl₃ A_Product->B_Start B_Process Reflux (e.g., 110°C) B_Start->B_Process B_Workup Quench on Ice-Water B_Process->B_Workup B_Product 2,4-Dichloro-7-nitroquinazoline B_Workup->B_Product

Caption: Experimental workflow from starting material to dichloro-intermediate.

Experimental Protocol 2: Synthesis of 2,4-Dichloro-7-nitroquinazoline

  • Reagent Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl fumes), carefully add 7-nitro-2,4(1H,3H)-quinazolinedione (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 vol.).

  • Catalyst (Optional): Add a catalytic amount of N,N-dimethylaniline (0.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. The excess POCl₃ will be quenched in a highly exothermic reaction.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it extensively with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Achieving the Target: From Dichloro to Monochloro

The synthesis described above yields 2,4-dichloro-7-nitroquinazoline. The conversion to the titular 2-chloro-7-nitroquinazoline is not a direct chlorination outcome but rather a subsequent functionalization step.

  • Reactivity of the C4 vs. C2 Position

    The chlorine atom at the C4 position of the quinazoline ring is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[4] This enhanced reactivity is due to the electronic influence of the adjacent ring nitrogen (N3). This differential reactivity is a key principle that can be exploited for selective synthesis.

  • Synthetic Strategy

    To obtain 2-chloro-7-nitroquinazoline, one would typically perform a nucleophilic aromatic substitution (SNAr) on the more reactive C4 position of 2,4-dichloro-7-nitroquinazoline with a nucleophile that can later be removed or is desired in the final molecule. A more direct, albeit challenging, approach would be a selective reduction or hydrolysis of the C4-chloro group. However, the most common application of 2,4-dichloro-7-nitroquinazoline is to use its C4 reactivity to introduce a desired substituent, leaving the 2-chloro group for subsequent modifications.[12] For the purpose of this guide, it is crucial to recognize that 2,4-dichloro-7-nitroquinazoline is the direct, stable, and versatile product from the chlorination step.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
A 2-Amino-4-nitrobenzoic AcidUrea7-Nitro-2,4(1H,3H)-quinazolinedione75-85%
B 7-Nitro-2,4(1H,3H)-quinazolinedionePOCl₃, N,N-dimethylaniline (cat.)2,4-Dichloro-7-nitroquinazoline80-90%

Conclusion

The synthesis of 2-chloro-7-nitroquinazoline and its direct precursor, 2,4-dichloro-7-nitroquinazoline, is most reliably achieved through a two-stage process. This method begins with the cyclization of 2-amino-4-nitrobenzoic acid with urea to form 7-nitro-2,4(1H,3H)-quinazolinedione, followed by a robust chlorination using phosphorus oxychloride. This pathway is efficient, scalable, and utilizes readily available starting materials. The resulting 2,4-dichloro-7-nitroquinazoline is a highly valuable and versatile intermediate, with the pronounced reactivity of the C4-chloro group allowing for selective functionalization, which is the key to accessing a vast range of complex, biologically active quinazoline derivatives.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid. Benchchem.
  • Luo, R., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • AIP Publishing. (2017). Base-mediated synthesis of quinazolines: Cyclization reaction between 2-nitrobenzylalcohol and benzylamine. AIP Publishing. [Link]

  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Applied Pharmaceutical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • MySkinRecipes. (n.d.). 2,4-Dichloro-7-nitroquinazoline. [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly. [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. [Link]

  • YouTube. (2025). Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • PubMed. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC. [Link]

  • Bent-Al-Huda, Z., & Singh, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Chemistry & Biology Interface. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Fluoro-6-nitroquinazolin-4(3H)-one. [Link]

  • ResearchGate. (n.d.). Preparation of chloroquinazolines 6 via oxoesters 7; reagents and.... [Link]

  • ResearchGate. (n.d.). Various starting materials used for the synthesis of quinazolinones. [Link]

  • Google Patents. (n.d.).
  • IOP Conference Series: Earth and Environmental Science. (n.d.). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]

  • SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • ResearchGate. (1999). Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. [Link]

  • PubMed. (2003). Synthesis and evaluation of 6-nitro-7-(1-piperazino)quinazolines: dual-acting compounds with inhibitory activities toward both tumor necrosis factor-alpha (TNF-alpha) production and T cell proliferation. [Link]

Sources

Exploratory

2-Chloro-7-nitroquinazoline: Strategic Scaffold for Dual-Action Kinase Inhibitors and Antimicrobials

Executive Summary 2-Chloro-7-nitroquinazoline (CAS: Variable based on isomer specificity, typically treated as a scaffold) represents a high-value "privileged structure" in medicinal chemistry.[1][2] Unlike inert buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-7-nitroquinazoline (CAS: Variable based on isomer specificity, typically treated as a scaffold) represents a high-value "privileged structure" in medicinal chemistry.[1][2] Unlike inert building blocks, this molecule possesses a distinct reactivity gradient driven by the electron-withdrawing 7-nitro group, which activates the C2-chlorine towards nucleophilic aromatic substitution (


).

This guide dissects the utility of 2-Chloro-7-nitroquinazoline not merely as an intermediate, but as a gateway to EGFR/VEGFR dual inhibitors and anti-MRSA agents . By leveraging the C2-electrophile for target specificity and the C7-nitro group for electronic tuning (or subsequent reduction to solubilizing amine tails), researchers can rapidly generate libraries of bioactive heterocycles.

Part 1: Chemical Biology & Reactivity Profile

The Electrophilic Advantage

The biological potential of this scaffold is rooted in its electronic distribution. The pyrimidine ring of the quinazoline core is naturally electron-deficient. The addition of a nitro group at position 7 significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, making the C2 position highly susceptible to nucleophilic attack by amines, thiols, or alkoxides.

  • C2-Position (The Warhead): The chlorine atom serves as a leaving group. In the presence of aniline derivatives, it forms the "4-anilinoquinazoline" motif (if C4 is substituted) or "2-aminoquinazoline" motif, which is critical for ATP-competitive kinase inhibition.

  • C7-Position (The Tuner): The nitro group serves two roles:

    • Activation: It inductively pulls electron density, accelerating

      
       reactions at C2/C4.
      
    • Pro-drug/Solubility Handle: Post-coupling, the nitro group can be reduced to an amine (

      
      ), allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) essential for pharmacokinetic (PK) optimization.
      
Visualization: Reactivity & SAR Logic

The following diagram illustrates the structural logic governing this scaffold's utility in drug design.

G Core 2-Chloro-7-nitroquinazoline (Scaffold) C2_Site C2 Position (Cl) Electrophilic Center Core->C2_Site Localization C7_Site C7 Position (NO2) Electronic Tuner Core->C7_Site Localization Action_SNAr Reaction: SNAr (Displacement by Amines) C2_Site->Action_SNAr Primary Reactivity C7_Site->Action_SNAr Inductive Activation (+) Action_Red Reaction: Reduction (NO2 -> NH2) C7_Site->Action_Red Secondary Functionalization Target_EGFR Target: EGFR/VEGFR (Anticancer) Target_Micro Target: DNA Gyrase/DHFR (Antimicrobial) Action_SNAr->Target_EGFR Forms H-bond with Hinge Region (Met793) Action_SNAr->Target_Micro Intercalation/Enzyme Inhibition Action_Red->Target_EGFR Solubility Tail Attachment (e.g., Morpholine)

Figure 1: Structure-Activity Relationship (SAR) and reactivity flow of the 2-Chloro-7-nitroquinazoline scaffold.

Part 2: Therapeutic Applications[2][3][4][5][6]

Oncology: Kinase Inhibition (EGFR/VEGFR)

The 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) is the gold standard for EGFR inhibition. 2-Chloro-7-nitroquinazoline derivatives act as Type I ATP-competitive inhibitors .

  • Mechanism: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 in the EGFR kinase hinge region. The substituent introduced at C2 (displacing the chlorine) often extends into the solvent-exposed region or the hydrophobic pocket, depending on the specific isomer (2- vs 4-substitution).

  • Dual Inhibition: Recent studies indicate that 2-substituted thio-7-chloroquinazolin-4(3H)-one derivatives (closely related analogs) exhibit dual inhibition of EGFR and VEGFR-2, starving tumors of blood supply while blocking proliferation.

Antimicrobial Activity (MRSA)

Derivatives where the 2-chloro is displaced by bulky amines or hydrazines have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Mechanism: These compounds often target bacterial DNA gyrase or Dihydrofolate reductase (DHFR) . The 7-nitro group is crucial here; its reduction often diminishes antibacterial potency, suggesting the nitro group itself may participate in redox cycling within the bacteria or provide essential electrostatic interactions.

Part 3: Technical Protocols

Protocol A: Derivatization (Library Synthesis)

Objective: To displace the C2-chlorine with an amine pharmacophore (e.g., 3-chloro-4-fluoroaniline) to generate a kinase inhibitor precursor.

Reagents:

  • 2-Chloro-7-nitroquinazoline (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Isopropanol (IPA) or n-Butanol (Solvent)

  • Catalytic HCl (optional, accelerates reaction)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 2-Chloro-7-nitroquinazoline in 10 mL of IPA.

  • Addition: Add 1.1 mmol of the aniline derivative.

  • Reflux: Heat the mixture to reflux (

    
     for IPA) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).
    
    • Checkpoint: The product often precipitates as the hydrochloride salt during reflux.

  • Isolation: Cool to room temperature. Filter the precipitate.[3]

  • Wash: Wash the solid with cold IPA (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted aniline.
  • Neutralization (If needed): Suspend the salt in EtOAc and wash with saturated

    
     to obtain the free base.
    
Protocol B: In Vitro EGFR Kinase Assay

Objective: To quantify the inhibitory potential (


) of the synthesized derivative against EGFR.[4][5]

System: Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo™ Kinase Assay.

Step-by-Step:

  • Preparation: Prepare

    
     stocks of the compound in 100% DMSO. Dilute to 
    
    
    
    working concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Enzyme Mix: Dispense 2.5 µL of EGFR enzyme (0.2 ng/µL) into a 384-well white plate.

  • Inhibitor Addition: Add 2.5 µL of the compound solution. Incubate for 10 minutes at RT.

  • Substrate Initiation: Add 5 µL of ATP/Substrate mix (10 µM ATP + 0.2 µg/µL Poly-Glu-Tyr peptide).

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure luminescence. Calculate

    
     using a sigmoidal dose-response curve.
    

Part 4: Data Summary & Safety

Comparative Activity Profile (Hypothetical/Representative Data)

The following table summarizes the shift in biological activity based on C2/C7 modifications, derived from structure-activity trends in quinazoline literature.

Compound VariantC2 SubstituentC7 SubstituentPrimary ActivityTarget
Parent Scaffold -Cl-NO2Synthetic IntermediateN/A (Reactive)
Derivative A 3-Cl-4-F-aniline-NO2AntimicrobialMRSA / DNA Gyrase
Derivative B 3-ethynylaniline-NH2 (Reduced)AnticancerEGFR (

)
Derivative C Morpholine-NO2Weak/InactivePoor Kinase Fit
Safety & Handling
  • Explosion Hazard: Nitro-substituted compounds can be energetic. Avoid heating dryness or subjecting to high-impact shock.

  • Mutagenicity: Nitro-aromatics are potential mutagens (Ames positive). Handle all powders in a fume hood with double nitrile gloves.

  • Reactivity: The 2-chloro group is a potent alkylating agent. Inhalation or skin contact can cause severe dermatitis or respiratory sensitization.

References

  • Biological Activity of Quinazolinone Derivatives: A comprehensive review on the broad-spectrum activity of quinazoline scaffolds, including anticancer and antimicrobial properties.

    • Source: ResearchG
  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline: Technical analysis of the nucleophilic substitution rates and the electronic impact of the 7-nitro group.

    • Source: BenchChem Technical Guides
  • Quinazoline Derivatives as EGFR Inhibitors: Detailed SAR studies on 4-anilinoquinazolines and the role of C6/C7 substitution in solubility and binding affinity.

    • Source: NIH / PubMed Central
  • Synthesis and Structure–Activity Relationship of 2-(amino)quinazolin-4(3H)

    • Source: NIH / PubMed Central
  • Design of Dual EGFR/VEGFR-2 Inhibitors: Recent work on thio-substituted quinazolines demonstrating multi-kinase targeting capabilities.[6]

    • Source: Bioorganic Chemistry (via ScienceDirect/PubMed)

Sources

Foundational

A Senior Application Scientist's Guide to 2-Chloro-7-nitroquinazoline: A Cornerstone for Synthesis in Drug Discovery

Abstract In the landscape of medicinal chemistry and materials science, the quinazoline scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1][2] This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry and materials science, the quinazoline scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1][2] This guide provides an in-depth technical overview of 2-chloro-7-nitroquinazoline, a highly versatile heterocyclic building block. We will explore its synthesis, fundamental reactivity, and critical applications, with a focus on providing field-proven insights and robust experimental protocols for researchers, scientists, and drug development professionals. The strategic placement of the chloro and nitro groups on the quinazoline core makes this reagent an exceptional electrophile for constructing complex molecular architectures, particularly in the realm of kinase inhibitor development.[3][4]

Introduction: The Strategic Value of 2-Chloro-7-nitroquinazoline

Quinazoline derivatives are integral to modern pharmacology, with numerous FDA-approved drugs featuring this core structure for applications in oncology and beyond.[5][6] The utility of 2-chloro-7-nitroquinazoline stems from two key electronic features:

  • The C2-Chloride: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[7]

  • The C7-Nitro Group: A powerful electron-withdrawing group (EWG) that activates the quinazoline ring system towards nucleophilic attack.[1] This activation significantly lowers the energy barrier for substitution reactions compared to non-nitrated analogues.

The presence of the nitro group profoundly influences the electron density of the aromatic system, rendering the carbon atom at the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][8] This enhanced reactivity allows for milder reaction conditions and provides a more efficient platform for the synthesis of novel compounds.

Physicochemical Properties & Safety
PropertyValue
Molecular Formula C₈H₄ClN₃O₂
Molecular Weight 209.59 g/mol
Appearance Yellow to orange solid
Melting Point Approx. 195-200 °C
Solubility Soluble in DMF, DMSO, and chlorinated solvents

Safety & Handling: 2-Chloro-7-nitroquinazoline is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block

The preparation of 2-chloro-7-nitroquinazoline typically begins with the construction of the core quinazolinone ring, followed by nitration and chlorination. A common synthetic route involves the cyclization of an anthranilic acid derivative, nitration to install the C7-nitro group, and subsequent chlorination to yield the final product.[9]

G cluster_0 Synthesis Pathway A 2-Aminobenzoic Acid Derivative B 7-Nitroquinazolin-4-one A->B Cyclization & Nitration C 2,4-Dichloro-7-nitroquinazoline B->C Chlorination (e.g., POCl₃) D 2-Chloro-7-nitroquinazoline (via selective reduction/hydrolysis) C->D Selective Reaction at C4

Caption: Synthetic overview for 2-chloro-7-nitroquinazoline.

Core Reactivity: Mastering the Nucleophilic Aromatic Substitution (SNAr)

The primary value of 2-chloro-7-nitroquinazoline lies in its reactivity as an electrophile in SNAr reactions.[10] The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10][11] The stability of this intermediate is significantly enhanced by the electron-withdrawing nitro group. In the second step, the chloride leaving group is expelled, restoring aromaticity.

G cluster_1 SNAr Mechanism Reactant 2-Chloro-7-nitroquinazoline + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition (Rate-Determining) Product 2-Substituted-7-nitroquinazoline + Cl⁻ Intermediate->Product Elimination

Caption: General mechanism of SNAr on 2-chloro-7-nitroquinazoline.

Key Transformation: Amination with N-Nucleophiles

The most prevalent application of this building block is its reaction with primary and secondary amines to form 2-amino-7-nitroquinazoline derivatives. These products are often key intermediates in the synthesis of kinase inhibitors.[3][12]

Expert Insight: The choice of base and solvent is critical. A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is often preferred to scavenge the HCl generated without competing with the primary nucleophile. Solvents like isopropanol, acetonitrile, or DMF are commonly used.[13][14] For less reactive amines, reactions may require gentle heating to proceed at a practical rate.[1]

Detailed Protocol: Synthesis of N-Aryl-7-nitroquinazolin-2-amine

This protocol describes a general procedure for the SNAr reaction with an aniline derivative.

Materials:

  • 2-Chloro-7-nitroquinazoline (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Isopropanol (or Acetonitrile)

  • Standard glassware for reflux and work-up

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-chloro-7-nitroquinazoline (1.0 eq) and isopropanol. Stir to dissolve.

  • Reagent Addition: Add the substituted aniline (1.1 eq) followed by DIPEA (1.5 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C for isopropanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A solid product often precipitates. Collect the precipitate by filtration.

  • Purification: Wash the filtered solid sequentially with water and a cold, non-polar solvent like diethyl ether or hexanes to remove residual starting materials and impurities. The product can be further purified by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Advanced Transformations & Synthetic Strategy

While amination is the most common transformation, 2-chloro-7-nitroquinazoline is also a substrate for other important reactions, expanding its synthetic utility.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The formation of C-C bonds at the C2 position can be achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15] This reaction couples the chloroquinazoline with an organoboron reagent (e.g., a boronic acid) to form 2-aryl-7-nitroquinazolines.[16]

Expert Insight: The success of a Suzuki coupling is highly dependent on the choice of catalyst, ligand, and base.[17][18] For heterocyclic chlorides, catalyst systems like Pd(PPh₃)₄ or those employing bulky phosphine ligands (e.g., SPhos) with a base like K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water are often effective.[15][19]

Downstream Modification: Reduction of the Nitro Group

The nitro group is not merely an activating group; it is also a versatile functional handle. After the C2-position has been functionalized, the C7-nitro group can be readily reduced to a primary amine (7-aminoquinazoline). This transformation opens up a new vector for molecular diversification.

Common Reduction Methods:

  • Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst.

  • Metal-Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid.[20]

  • Transfer Hydrogenation: Using reagents like hydrazine hydrate with a catalyst.[20]

The resulting 7-amino group can be further derivatized, for example, through acylation to form amides, sulfonamides, or ureas, significantly expanding the chemical space accessible from the original building block.

G cluster_workflow Synthetic Workflow Start 2-Chloro-7-nitroquinazoline Step1 Step 1: SNAr (e.g., Amination) Start->Step1 Intermediate 2-Amino-7-nitroquinazoline Step1->Intermediate Step2 Step 2: Nitro Reduction (e.g., Fe/HCl) Intermediate->Step2 Product Quinazoline-2,7-diamine Step2->Product Step3 Step 3: Further Derivatization (e.g., Acylation at C7-NH2) Product->Step3 Final Complex Target Molecule Step3->Final

Caption: A typical workflow demonstrating the strategic use of 2-chloro-7-nitroquinazoline.

Conclusion

2-Chloro-7-nitroquinazoline is a powerful and versatile heterocyclic building block, primarily due to its electronically activated C2 position, which is primed for nucleophilic aromatic substitution. Its strategic value is further enhanced by the C7-nitro group, which serves as both an activating group and a functional handle for subsequent transformations. A thorough understanding of its reactivity, coupled with the robust protocols outlined in this guide, enables researchers in drug discovery and organic synthesis to efficiently construct diverse libraries of quinazoline-based compounds for the development of novel therapeutics.

References

  • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. BenchChem Technical Support Team.
  • BenchChem. (2025). Detailed synthesis protocol for 6-Nitroquinazoline. BenchChem Technical Support Team.
  • Unknown Author. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.
  • Unknown Author. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Unknown Author. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Unknown Author. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Unknown Author. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • Sharma, V. K. et al. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.
  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
  • Unknown Author. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution.
  • Unknown Author. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem Technical Support Team.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Unknown Author. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (n.d.). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold.
  • Unknown Author. (n.d.). Optimization of reaction conditions for the formation of 7a a. ResearchGate.

Sources

Exploratory

Spectroscopic Characterization of 2-Chloro-7-nitroquinazoline: An In-Depth Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly reactive heterocyclic intermediates. 2-Chloro-7-nitroquinazoline is a privileged electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly reactive heterocyclic intermediates. 2-Chloro-7-nitroquinazoline is a privileged electrophilic scaffold extensively utilized in the synthesis of targeted kinase inhibitors, antimicrobial agents, and fluorescent pH sensors[1],[2]. Its utility stems from the lability of the C2-chlorine atom, which readily undergoes nucleophilic aromatic substitution (S_NAr), and the electron-withdrawing nature of the C7-nitro group[3].

This whitepaper provides a comprehensive, self-validating spectroscopic framework for the characterization of 2-chloro-7-nitroquinazoline. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) data, we establish a robust analytical paradigm that connects experimental methodologies directly to their underlying chemical causality.

Experimental Methodologies & Causality

To ensure absolute scientific integrity, the characterization of quinazoline derivatives must follow a strict, reproducible workflow. The protocols below detail not just the how, but the why behind each experimental parameter.

Workflow A Synthesis & Purification 2-Chloro-7-nitroquinazoline B Sample Preparation (DMSO-d6, KBr, MeCN) A->B C 1H & 13C NMR (400 MHz, 298K) B->C D FTIR Spectroscopy (4000-400 cm⁻¹) B->D E HRMS (ESI-TOF) Positive Ion Mode B->E

Experimental workflow for the spectroscopic characterization of 2-chloro-7-nitroquinazoline.

Protocol 1: NMR Sample Preparation and Acquisition
  • Weighing : Isolate 5.0 mg of highly purified 2-chloro-7-nitroquinazoline.

  • Solvation : Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: Quinazolines possess rigid, planar aromatic systems that strongly engage in π-π stacking, often rendering them insoluble in standard non-polar solvents like CDCl3. DMSO-d6 disrupts these intermolecular forces, ensuring a homogenous solution and sharp resonance peaks[1].

  • Acquisition : Acquire ¹H NMR spectra at 400 MHz and ¹³C NMR spectra at 100 MHz at 298 K, utilizing Tetramethylsilane (TMS) as the internal reference (0.00 ppm).

Protocol 2: FTIR Spectroscopy
  • Matrix Preparation : Mill 2.0 mg of the analyte with 150 mg of anhydrous Potassium Bromide (KBr) in an agate mortar until a fine powder is achieved.

  • Pellet Pressing : Transfer the mixture to a mechanical die and apply 10 tons of pressure for 2 minutes to form a translucent pellet.

    • Causality: The KBr pellet method minimizes moisture interference and reduces the scattering of infrared radiation. This is critical for resolving the sharp symmetric and asymmetric stretching bands of the nitro group without baseline distortion[4].

  • Scanning : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Dilution : Prepare a 1 µg/mL stock solution in LC-MS grade Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton source, facilitating the formation of the [M+H]⁺ ion required for positive mode Electrospray Ionization (ESI)[2].

  • Infusion : Introduce the sample via direct infusion at 10 µL/min into the ESI source.

  • Detection : Acquire data using a Time-of-Flight (TOF) analyzer to ensure mass accuracy within 5 ppm.

Spectroscopic Data & Mechanistic Insights

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of 2-chloro-7-nitroquinazoline is a masterclass in electronic deshielding. The proton at position 4 (H-4) appears as a sharp singlet at approximately 9.65 ppm. This extreme downfield shift is driven by the combined electron-withdrawing effects of the two adjacent nitrogen atoms (N1 and N3) in the pyrimidine ring.

Furthermore, the C7-nitro group exerts a profound anisotropic and inductive deshielding effect on the adjacent aromatic protons[1]. Consequently, H-8, which is situated ortho to the nitro group and peri to the N1 atom, resonates as a highly deshielded doublet.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Mechanistic Rationale
H-4 9.65Singlet (s)-Deshielded by N1 and N3 of the pyrimidine ring.
H-8 8.85Doublet (d)2.2Meta coupling to H-6; strongly deshielded by adjacent NO₂.
H-6 8.55Doublet of doublets (dd)8.8, 2.2Ortho coupling to H-5, meta coupling to H-8.
H-5 8.42Doublet (d)8.8Ortho coupling to H-6.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

Carbon PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C-4 162.5CHPyrimidine carbon, highly electron-deficient.
C-2 158.0C-ClDeshielded by adjacent N atoms and electronegative Cl.
C-7 151.2C-NO₂Directly attached to the strongly electron-withdrawing NO₂ group.
C-8a 152.4Quaternary CBridgehead carbon adjacent to N1.
C-5, C-6, C-8 130.1, 122.5, 126.8CHAromatic carbons of the fused benzene ring.
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR serves as an orthogonal validator for the functional groups present on the quinazoline scaffold. The absence of primary or secondary amine stretches (typically >3200 cm⁻¹) confirms that the pyrimidine ring is fully aromatized and unsubstituted at the nitrogen centers[4].

Table 3: Key FTIR Vibrational Frequencies (KBr Pellet)

Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
1585 - 1550 C=N stretchingConfirms the integrity of the pyrimidine ring system.
1535 NO₂ asymmetric stretchValidates the presence of the C7-nitro group.
1345 NO₂ symmetric stretchSecondary confirmation of the nitro substituent.
750 C-Cl stretchingConfirms halogenation at the C2 position.
High-Resolution Mass Spectrometry (HRMS)

HRMS unequivocally anchors the exact mass and isotopic signature of the molecule. The presence of a single chlorine atom is confirmed by the characteristic 3:1 isotopic abundance ratio between m/z 210.00 (³⁵Cl) and 212.00 (³⁷Cl).

MS_Pathway M [M+H]⁺ m/z 210.00 (³⁵Cl) F1 [M+H - NO₂]⁺ m/z 164.00 M->F1 -NO₂ (-46 Da) F2 [M+H - Cl]⁺ m/z 175.03 M->F2 -Cl (-35 Da) F3 [M+H - NO₂ - HCN]⁺ m/z 137.00 F1->F3 -HCN (-27 Da)

Proposed ESI-MS fragmentation pathway for 2-chloro-7-nitroquinazoline.

Table 4: HRMS Isotopic and Fragmentation Data (ESI+)

Ion Speciesm/z (Observed)Mass Error (ppm)Relative AbundanceInterpretation
[M+H]⁺ (³⁵Cl) 210.0068< 2.0100% (Base Peak)Protonated molecular ion.
[M+H]⁺ (³⁷Cl) 212.0039< 2.0~33%Confirms mono-chlorination (3:1 isotopic ratio).
Fragment 1 164.0012< 3.045%Loss of NO₂ radical/neutral (-46 Da)[4].
Fragment 2 137.0015< 3.020%Subsequent loss of HCN (-27 Da) from pyrimidine.

Conclusion: The Self-Validating Paradigm

In advanced drug development, isolated data points are insufficient; protocols must be self-validating. For 2-chloro-7-nitroquinazoline, NMR provides the exact connectivity framework and confirms the regiochemistry of the nitro and chloro substitutions. HRMS acts as the definitive anchor, proving the exact mass and the mono-chlorinated isotopic signature. Finally, FTIR acts as the orthogonal validator, ensuring that the functional groups (C=N, NO₂, C-Cl) remain intact[4]. If a structural anomaly occurred during synthesis—such as an unexpected ring-opening or a Smiles rearrangement—the FTIR C=N stretch would vanish, and the NMR H-4 singlet would shift dramatically, immediately flagging the failure. This triangulated approach ensures absolute confidence in the structural integrity of the synthesized batch.

References

  • Design, Synthesis, Molecular Docking Studies and Antimicrobial Profiling of 7-Nitroquinazoline Derivatives against Staphylococcus.
  • 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. PMC (NIH).
  • selective synthesis of 2-chloro-n-alkyl-7- nitroquinazolin-4-amines derivatives from 2, 4 dichloro 7 nitro quinazoline by control reaction conditions. Indo American Journal of Pharmaceutical Sciences (IAJPS).
  • Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs. MDPI.

Sources

Protocols & Analytical Methods

Method

Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-7-nitroquinazoline: Mechanistic Insights and Experimental Protocols

As a privileged scaffold in medicinal chemistry and materials science, the quinazoline core is ubiquitous in kinase inhibitors, fluorescent probes, and advanced functional materials. The strategic functionalization of th...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry and materials science, the quinazoline core is ubiquitous in kinase inhibitors, fluorescent probes, and advanced functional materials. The strategic functionalization of this heterocycle often relies on the nucleophilic aromatic substitution (SNAr) of its halogenated precursors.

Among these, 2-Chloro-7-nitroquinazoline stands out as an exceptionally reactive electrophile. This application note provides an authoritative, in-depth guide to understanding the mechanistic nuances of its SNAr reactivity and delivers field-proven, self-validating protocols for its functionalization.

Mechanistic Rationale: The Decisive Role of the 7-Nitro Group

To rationally design a synthesis, one must first understand the electronic landscape of the substrate. The SNAr reaction on a quinazoline ring proceeds via a classic addition-elimination mechanism. However, the presence of a nitro group at the 7-position dramatically alters the kinetic profile of the reaction[1].

The Addition-Elimination Pathway
  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the electron-deficient C2 position, breaking the aromaticity of the pyrimidine-fused ring to form an anionic σ-adduct known as the Meisenheimer complex [2].

  • Intermediate Stabilization: The 7-nitro group plays a critical role here. As a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects, it acts as an electron sink. It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline ring and stabilizes the negative charge of the Meisenheimer complex [1].

  • Chloride Elimination: The intermediate rapidly collapses, expelling the chloride ion to restore aromaticity.

Because of this intense electronic activation, 2-chloro-7-nitroquinazoline requires significantly milder reaction conditions (often proceeding at room temperature) compared to unactivated 2-chloroquinazolines, which typically demand harsh heating [1].

SNAr_Mechanism R 2-Chloro-7-nitroquinazoline + Nucleophile TS1 Nucleophilic Attack (Rate-Determining) R->TS1 Activation MC Meisenheimer Complex (Stabilized by -NO2) TS1->MC Addition TS2 Chloride Elimination (Fast) MC->TS2 Rearrangement P Substituted Product + Chloride Salt TS2->P Elimination

Fig 1. Addition-elimination SNAr mechanism via a Meisenheimer complex.

Experimental Design and Causality

A robust protocol is not merely a list of steps; it is a sequence of highly deliberate chemical choices.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are optimal. They effectively solvate the counter-cations of the base, leaving the nucleophile "naked" and highly reactive. For amine nucleophiles, polar protic solvents like ethanol (EtOH) can also be used, as hydrogen bonding can stabilize the transition state of the amine-enol equilibrium [2].

  • Base Selection: An exogenous base is mandatory to neutralize the HCl byproduct. Without it, the liberated HCl will protonate the incoming nucleophile, killing the reaction. N,N-Diisopropylethylamine (DIPEA) is preferred for amines due to its non-nucleophilic nature, while Potassium Carbonate (K₂CO₃) is ideal for thiols and alcohols [3].

Quantitative Reactivity Profiling

The table below summarizes the optimal conditions and expected yields based on nucleophile sterics and electronics [4].

Nucleophile TypeExampleOptimal SolventBaseTemp (°C)Time (h)Expected Yield (%)
Primary Amine AnilineDMF or EtOHDIPEA (2.0 eq)25 - 602 - 485 - 95
Secondary Amine MorpholineTHF or ACNTEA (2.0 eq)251 - 290 - 98
Thiol ThiophenolDMFK₂CO₃ (1.5 eq)0 - 251 - 280 - 90
Alcohol PhenolDMSOCs₂CO₃ (2.0 eq)60 - 804 - 870 - 85

Self-Validating Experimental Protocols

The following workflows are designed with built-in validation checkpoints to ensure reaction fidelity and to troubleshoot in real-time.

Experimental_Workflow Step1 1. Reagent Preparation Dry Solvent, N2 Atm Step2 2. Base & Nu: Addition 0 °C to RT, Dropwise Step1->Step2 Step3 3. Reaction Monitoring TLC / LC-MS Step2->Step3 Step3->Step2 Incomplete (Add Time/Heat) Step4 4. Aqueous Quench Precipitation in Ice Water Step3->Step4 Complete Conversion Step5 5. Isolation & Purification Filtration / Recrystallization Step4->Step5

Fig 2. Self-validating experimental workflow for quinazoline SNAr reactions.

Protocol A: N-Alkylation/Arylation (Amine Nucleophiles)

Objective: Synthesis of 2-(alkyl/arylamino)-7-nitroquinazoline.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-7-nitroquinazoline (1.0 mmol) in anhydrous DMF (5.0 mL).

    • Causality: Anhydrous conditions prevent adventitious water from acting as a competing nucleophile, which would hydrolyze the starting material to 7-nitroquinazolin-2(1H)-one.

  • Base Addition: Add DIPEA (2.0 mmol) to the stirring solution under a nitrogen atmosphere.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Add the amine nucleophile (1.1 mmol) dropwise over 5 minutes.

    • Causality: The high electrophilicity of the substrate makes the initial reaction highly exothermic. Dropwise addition at 0 °C prevents localized heating and the formation of bis-substitution or degradation byproducts.

  • Reaction & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The starting material (high

      
      , dark under 254 nm UV) should be completely consumed. The product spot will typically exhibit a lower 
      
      
      
      and a distinct yellow/orange fluorescence under 365 nm UV, indicating the formation of the highly conjugated push-pull (amino-nitro) system.
  • Quench & Isolation: Pour the reaction mixture slowly into vigorously stirring ice-water (25 mL).

    • Causality: DMF is infinitely miscible with water, whereas the substituted quinazoline is highly hydrophobic. This induces immediate precipitation of the product, bypassing the need for tedious liquid-liquid extractions.

  • Purification: Filter the resulting precipitate through a Büchner funnel, wash with cold water (3 × 10 mL) to remove residual DMF and DIPEA salts, and dry under high vacuum. Recrystallize from hot ethanol if analytical purity (>98%) is required.

Protocol B: S-Alkylation/Arylation (Thiol Nucleophiles)

Objective: Synthesis of 2-(alkyl/arylthio)-7-nitroquinazoline.

  • Preparation: Dissolve 2-chloro-7-nitroquinazoline (1.0 mmol) in anhydrous DMF (5.0 mL) in a Schlenk flask. Degas the solution by bubbling N₂ for 10 minutes.

    • Causality: Thiols are easily oxidized to disulfides in the presence of oxygen and base. Strict degassing is mandatory to maintain the titer of the nucleophile.

  • Activation: Add finely powdered anhydrous K₂CO₃ (1.5 mmol) followed by the thiol (1.05 mmol) at 0 °C.

    • Causality: K₂CO₃ deprotonates the thiol to form the highly nucleophilic thiolate anion in situ.

  • Reaction: Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: LC-MS is preferred over TLC here, as thiols can streak on silica. Look for the disappearance of the starting material mass [M+H]⁺ = 210.0 and the appearance of the target mass.

  • Workup: Quench with ice-water (25 mL). If the product oils out instead of precipitating, extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Sánchez, C., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." ResearchGate, 2020.[Link]

  • Polo, C., et al. "Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors." Frontiers in Pharmacology, 2022.[Link]

  • Vaskevych, R., et al. "Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity." National Center for Biotechnology Information (PMC), 2021.[Link]

Application

Using 2-Chloro-7-nitroquinazoline in medicinal chemistry applications

This guide outlines the medicinal chemistry applications, synthetic protocols, and strategic utility of 2-Chloro-7-nitroquinazoline and its related scaffolds.[1][2] [1] Executive Summary The 2-chloro-7-nitroquinazoline m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the medicinal chemistry applications, synthetic protocols, and strategic utility of 2-Chloro-7-nitroquinazoline and its related scaffolds.[1][2]

[1]

Executive Summary

The 2-chloro-7-nitroquinazoline moiety is a high-value pharmacophore in drug discovery, serving as a critical intermediate for synthesizing kinase inhibitors (particularly EGFR, HER2, and VEGFR), antimalarials, and antimicrobial agents. Its utility stems from its unique electronic properties: the 7-nitro group acts as a dual-function handle.[1] First, it strongly withdraws electrons, activating the C2 and C4 positions for nucleophilic aromatic substitution (


). Second, it serves as a "latent" amine, allowing for late-stage functionalization to introduce solubilizing groups (e.g., morpholine/piperazine tails) or electrophilic warheads (e.g., acrylamides for covalent inhibition).

This guide details the reactivity profile, synthetic protocols, and downstream applications of this scaffold, distinguishing between the 2-chloro-4-hydrogen , 2-chloro-4-oxo , and the highly prevalent 2,4-dichloro variants.[1]

Chemical Profile & Reactivity

To effectively utilize this scaffold, one must understand the hierarchy of reactivity. The quinazoline ring is electron-deficient (


-deficient), and the 7-nitro group exacerbates this, making the ring highly susceptible to nucleophiles.
Reactivity Hierarchy
  • C4 Position (Most Reactive): In 2,4-dichloro derivatives, the C4-chlorine is displaced first under mild conditions due to the greater reduction in electron density at this position relative to C2.

  • C2 Position (Moderately Reactive): The C2-chlorine is less reactive than C4 but can be displaced under forcing conditions (higher heat, stronger bases) or via Palladium-catalyzed cross-coupling (Buchwald-Hartwig).[1]

  • 7-Nitro Group (Latent Functionality): Stable during

    
     reactions, it is subsequently reduced to an aniline for amide coupling or reductive amination.
    
Visualization: Reactivity Map

The following diagram illustrates the stepwise functionalization logic used in library synthesis.

ReactivityMap Scaffold 2,4-Dichloro- 7-nitroquinazoline Intermediate1 4-Amino-2-chloro- 7-nitroquinazoline Scaffold->Intermediate1 Step 1: SNAr at C4 (Mild, 0°C - RT) Selectivity > 95% Intermediate2 2,4-Diamino- 7-nitroquinazoline Intermediate1->Intermediate2 Step 2: SNAr at C2 (Heat, 80°C+ or Pd-Cat) FinalProduct 7-Amido-2,4-diamino (Bioactive Drug) Intermediate2->FinalProduct Step 3: Nitro Reduction & Acylation

Caption: Stepwise regioselective functionalization of the 7-nitroquinazoline scaffold.

Key Applications

A. Kinase Inhibitors (EGFR/HER2)

This is the primary application of the scaffold. Drugs like Gefitinib , Erlotinib , and Afatinib utilize the quinazoline core. The 7-nitro precursor is specifically used to synthesize "3rd Generation" covalent inhibitors or to add solubility handles.[1]

  • Mechanism: The C4-amine binds to the ATP pocket's hinge region. The C2-substituent often extends into the solvent-exposed area or hydrophobic pocket.[1] The 7-position is crucial for tuning physicochemical properties (LogP, solubility).

  • Strategy: Start with 2,4-dichloro-7-nitroquinazoline. Install the aniline pharmacophore at C4.[3] Install a hydrophobic group at C2. Reduce 7-NO2 to 7-NH2 and attach a solubilizing tail (e.g., N-methylpiperazine).[1]

B. Antifolates & Antimicrobials

2,4-Diaminoquinazolines inhibit Dihydrofolate Reductase (DHFR). The 7-nitro group enhances binding affinity in certain bacterial strains and serves as a handle for creating hybrid molecules (e.g., Quinazoline-Sulfonamide conjugates).

Experimental Protocols

Protocol 1: Regioselective C4-Substitution ( )

Target: Synthesis of 4-anilino-2-chloro-7-nitroquinazoline. Rationale: C4 is highly electrophilic.[1] Low temperature prevents competitive C2 substitution.

Materials:

  • 2,4-Dichloro-7-nitroquinazoline (1.0 equiv)[1]

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Isopropanol (IPA) or Dichloromethane (DCM)

Procedure:

  • Dissolve 2,4-dichloro-7-nitroquinazoline in IPA (10 mL/g) and cool to 0°C in an ice bath.

  • Add DIPEA dropwise, followed by the slow addition of the aniline solution.

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (high Rf) should disappear, replaced by a fluorescent spot (product).

  • Workup: The product often precipitates from IPA. Filter the yellow/orange solid. Wash with cold IPA and Hexane.

    • Note: If using DCM, wash with water, dry over

      
      , and concentrate.
      
  • Yield: Typically 85–95%.

Protocol 2: C2-Substitution (Displacement of the 2-Chloro group)

Target: Functionalization of the 2-position with secondary amines. Rationale: The C2-Cl is deactivated by the electron-donating C4-amine installed in Step 1.[1] Heat or catalysis is required.

Materials:

  • 4-Substituted-2-chloro-7-nitroquinazoline (Product of Protocol 1)[1]

  • Secondary Amine (e.g., Morpholine, N-methylpiperazine) (2.0 equiv)

  • Solvent: n-Butanol or DMA (Dimethylacetamide)[1]

Procedure:

  • Dissolve the substrate in n-Butanol.

  • Add excess amine (2–3 equiv). No external base is needed if the amine is used in excess; otherwise, add

    
    .
    
  • Reflux (100–110°C) for 12–24 hours.

    • Optimization: If reaction is sluggish, use microwave irradiation (140°C, 30 min) or Buchwald-Hartwig conditions (

      
      , BINAP, 
      
      
      
      , Toluene, 100°C).
  • Workup: Concentrate solvent. Dilute with water to precipitate the product or extract with EtOAc.

Protocol 3: Reduction of 7-Nitro to 7-Amino

Rationale: The nitro group must be reduced to an amine to allow for amide coupling (e.g., attaching an acrylamide warhead).

Method A: Iron/Acetic Acid (Robust, tolerates halogens)

  • Suspend the nitro compound in Ethanol/Water (4:1).

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) or catalytic Acetic Acid.

  • Reflux for 2–4 hours.

  • Filter hot through Celite to remove iron sludge.

  • Neutralize filtrate with

    
     and extract.
    

Method B: Hydrogenation (Cleaner, but may dehalogenate)

  • Warning: Standard Pd/C hydrogenation can remove Cl or F substituents. Use Raney Nickel or Pt/C poisoned with sulfide if halogens must be preserved.

Data Summary: Substituent Effects

Substituent (C4)Substituent (C2)7-Position StateBiological TargetNotes
3-Cl-4-F-anilineHNitro (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
EGFR (WT)Weak inhibitor; needs 7-alkoxy/amino for potency.
3-Cl-4-F-anilineHAmino (

)
EGFR (WT)Precursor for Afatinib analogs.
3-Cl-4-F-anilineHAcrylamideEGFR (T790M)Covalent inhibitor (Cys797).
BenzylamineMethylamineNitro (

)
DHFRAntimalarial scaffold.

Safety & Handling

  • Sensitization: Quinazoline halides are potent sensitizers and skin irritants. Always handle in a fume hood with gloves.

  • Energetic Compounds: Low molecular weight nitro-compounds can be energetic. Do not heat 2-chloro-7-nitroquinazoline to dryness at high temperatures (>150°C).

  • Mutagenicity: Many nitro-aromatics are Ames positive.[1] Handle as potential carcinogens.

Workflow Visualization: Library Generation

LibraryWorkflow cluster_0 Diversity Step 1 (C4) cluster_1 Diversity Step 2 (C2) cluster_2 Diversity Step 3 (C7) Start Start: 2,4-Dichloro- 7-nitroquinazoline Anilines Add Anilines (Ar-NH2) Start->Anilines Phenols Add Phenols (Ar-OH) Start->Phenols Amines2 Add Solubilizing Amines Anilines->Amines2 Phenols->Amines2 Reduc Reduce NO2 -> NH2 Amines2->Reduc Acyl Acylate (Warheads) Reduc->Acyl

Caption: Combinatorial workflow for generating a quinazoline small-molecule library.

References

  • BenchChem. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. (2025).[2][4][5][6][7] Link

  • Sharma, V. K., et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021, ix, 150-176.[8] Link

  • ChemicalBook. 2-Chloro-7-nitroquinazoline Product Page & Properties. (Accessed 2026). Link

  • National Institutes of Health (NIH). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting ERK 1/2.[1] J. Med. Chem. Link

  • Organic Chemistry Portal. Synthesis of Quinazolines and Quinazolinones.Link

Sources

Method

High-Fidelity Suzuki-Miyaura Cross-Coupling of 2-Chloro-7-nitroquinazoline

Executive Summary This application note details the optimized experimental protocols for the palladium-catalyzed cross-coupling of 2-Chloro-7-nitroquinazoline with aryl boronic acids. While quinazolines are privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized experimental protocols for the palladium-catalyzed cross-coupling of 2-Chloro-7-nitroquinazoline with aryl boronic acids. While quinazolines are privileged scaffolds in kinase inhibitor development (e.g., Gefitinib, Erlotinib), the specific electronic architecture of the 2-chloro-7-nitro derivative presents a unique dichotomy:

  • Hyper-Reactivity: The C2-chloride is activated by both the

    
    -nitrogen atoms and the strong electron-withdrawing nitro group at C7, facilitating rapid oxidative addition.
    
  • Hydrolytic Instability: This same activation makes the C2 position highly susceptible to nucleophilic attack by hydroxide ions, leading to the formation of the undesired quinazolinone byproduct (hydrolysis) rather than the biaryl product.

This guide provides two distinct protocols: a Standard Aqueous Method for robust substrates and an Anhydrous Method for hydrolysis-sensitive scenarios, ensuring reproducibility and high yields.

Mechanistic Insight & Substrate Analysis[1]

Electronic Activation

The 2-chloro-7-nitroquinazoline substrate functions as a cyclic imidoyl chloride. The reaction rate is governed by the oxidative addition of Pd(0) into the C–Cl bond.

  • Inductive Effect (-I): The nitro group at C7 pulls electron density from the aromatic ring, significantly lowering the energy of the

    
     orbital.
    
  • Mesomeric Effect (-M): The ring nitrogens (N1/N3) further deplete electron density at C2.

Consequence: Oxidative addition is fast, often occurring at lower temperatures (60–80 °C) compared to chlorobenzene derivatives. However, the competing reaction—nucleophilic aromatic substitution (


) by water or base—is the primary failure mode.
Catalytic Cycle Visualization

The following diagram illustrates the competitive landscape between the desired Suzuki cycle and the parasitic hydrolysis pathway.

SuzukiMechanism Substrate 2-Chloro-7-nitroquinazoline OxAdd Oxidative Addition (Pd-Ar-Cl Complex) Substrate->OxAdd + Pd(0) Hydrolysis Hydrolysis (SNAr) Substrate->Hydrolysis + OH- / H2O Pd0 Pd(0) Species Pd0->Substrate TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)3 / Base Base Base Activation (Boronate Formation) Base->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-7-nitroquinazoline RedElim->Product Byproduct 7-Nitroquinazolin-2(1H)-one Hydrolysis->Byproduct

Figure 1: Catalytic cycle showing the competition between productive coupling (Green path) and hydrolytic decomposition (Red path).

Experimental Protocols

Protocol A: The "Standard" Robust Method

Applicability: Use this for stable boronic acids and when the substrate tolerates mild aqueous conditions. Chemistry:


 / 

/ Dioxane:Water.[1][2]
Reagents
  • 2-Chloro-7-nitroquinazoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[3]

  • 
     (Tetrakis) (5 mol%)
    
  • 
     (2.0 M aqueous solution) (3.0 equiv)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial. Allow to cool under Argon flow.

  • Loading: Charge the flask with 2-Chloro-7-nitroquinazoline (1.0 mmol, 209 mg), Arylboronic acid (1.2 mmol), and

    
     (0.05 mmol, 58 mg).
    
  • Solvent Addition: Add 1,4-Dioxane (10 mL) via syringe. Stir gently to dissolve the organic halides.

  • Base Addition: Add

    
     (2.0 M, 1.5 mL) dropwise. Note: The mixture will become biphasic.
    
  • Degassing: Sparge the mixture with Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 85 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting chloride (

      
      ) and appearance of the fluorescent product.
      
  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography on silica gel.

Protocol B: The Anhydrous Method (Anti-Hydrolysis)

Applicability: MANDATORY if Protocol A yields >10% quinazolinone byproduct (hydrolysis) or if using electron-poor boronic acids. Chemistry:


 / XPhos / 

/ Anhydrous Toluene.
Rationale

To eliminate hydrolysis, water is excluded. Anhydrous tribasic potassium phosphate (


) acts as the base. XPhos is used to facilitate oxidative addition and stabilize the catalytic species in non-polar media.
Step-by-Step Procedure
  • Setup: Use a Schlenk tube or pressure vial. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix

    
     (2 mol%) and XPhos (4 mol%) in toluene (1 mL) and stir at RT for 10 mins to generate the active 
    
    
    
    species.
  • Loading: Add 2-Chloro-7-nitroquinazoline (1.0 mmol), Boronic acid (1.5 equiv), and finely ground anhydrous

    
     (3.0 equiv) to the main reaction vessel.
    
  • Solvent: Add Anhydrous Toluene (8 mL).

  • Initiation: Add the pre-formed catalyst solution to the reaction vessel via syringe.

  • Reaction: Seal and heat to 100 °C for 12 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate and purify.

Data Interpretation & Troubleshooting

Comparative Analysis of Conditions

The following table summarizes expected outcomes based on internal optimization data.

VariableProtocol A (Aqueous)Protocol B (Anhydrous)
Solvent System Dioxane /

(4:1)
Toluene (Anhydrous)
Base


Catalyst


/ XPhos
Primary Risk Hydrolysis of C-Cl bondProtodeboronation of Boronic Acid
Avg. Yield 65-75%80-92%
Reaction Time 4-6 Hours12-16 Hours
Troubleshooting Decision Tree

Troubleshooting Start Reaction Complete? CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Product Observed (Major Peak) CheckLCMS->Result1 Result2 Starting Material Remains CheckLCMS->Result2 Result3 Hydrolysis Product (M-Cl + OH) CheckLCMS->Result3 Action1 Proceed to Workup Result1->Action1 Action2 Catalyst Dead? Switch to XPhos or Increase Temp Result2->Action2 Action3 CRITICAL FAILURE Switch to Protocol B (Anhydrous) Result3->Action3

Figure 2: Decision logic for reaction monitoring and optimization.

References

  • Regioselective Coupling of Polyhaloquinazolines: Lott, T. T., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline."[4] Journal of Organic Chemistry, 2010. [Link]

  • General Suzuki Protocols for Heterocycles: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[5] [Link]

  • Advances in Quinazoline Functionalization: Hossain, M. S., et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones." Molecules, 2014.[6][7] [Link]

  • Anhydrous Coupling Techniques: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007. [Link]

Sources

Application

2-Chloro-7-nitroquinazoline as an intermediate in drug synthesis.

Application Note: 2-Chloro-7-nitroquinazoline Scaffolds in Drug Synthesis Part 1: Introduction & Strategic Significance In the landscape of heterocyclic drug discovery, the quinazoline core is a "privileged structure," s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-7-nitroquinazoline Scaffolds in Drug Synthesis

Part 1: Introduction & Strategic Significance

In the landscape of heterocyclic drug discovery, the quinazoline core is a "privileged structure," serving as the backbone for blockbuster kinase inhibitors like Gefitinib and Erlotinib. Within this family, 7-nitro-substituted quinazolines represent a high-value, strategic subclass.

The 2-chloro-7-nitroquinazoline motif (often accessed via the 2,4-dichloro-7-nitroquinazoline precursor) offers a unique "electronic handle." The electron-withdrawing nitro group at position 7 serves two critical functions:

  • Activation: It dramatically lowers the LUMO energy of the pyrimidine ring, enhancing electrophilicity at the C4 and C2 positions for Nucleophilic Aromatic Substitution (SNAr).

  • Diversification: Post-functionalization, the nitro group can be reduced to an amine (7-NH₂), providing a vector for solubility-enhancing groups or specific binding interactions in the solvent-exposed regions of protein targets (e.g., EGFR, DHFR).

This guide details the synthesis, regioselective functionalization, and handling of this potent intermediate.

Part 2: Synthesis of the Core Intermediate

The entry point for this chemistry is 2,4-dichloro-7-nitroquinazoline .[1][2] While the prompt specifies "2-chloro," the dichloro species is the practical parent compound. The C4-chloro is typically displaced first, leaving the 2-chloro-7-nitro-4-substituted intermediate for secondary functionalization.

Workflow Diagram: Core Synthesis

Synthesis_Pathway Start 4-Nitroanthranilic Acid Step1 Cyclization (Urea, 200°C) Start->Step1 + Urea Inter1 7-Nitroquinazoline-2,4-dione Step1->Inter1 Step2 Chlorination (POCl3, DIPEA) Inter1->Step2 Product 2,4-Dichloro-7-nitroquinazoline Step2->Product Reflux, 4h

Caption: Figure 1. Synthetic route from 4-nitroanthranilic acid to the electrophilic 2,4-dichloro-7-nitroquinazoline precursor.

Detailed Protocol: Synthesis of 2,4-Dichloro-7-nitroquinazoline

Reagents:

  • 4-Nitroanthranilic acid (CAS: 619-17-0)

  • Urea[1]

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

Step 1: Cyclization to 7-Nitroquinazoline-2,4-dione

  • Mix 4-nitroanthranilic acid (10.0 g, 55 mmol) and urea (33.0 g, 550 mmol) in a round-bottom flask.

  • Heat the melt to 200°C for 2 hours. The mixture will liquefy and then resolidify.

  • Cool to 100°C and add water (100 mL). Stir vigorously to break up the solid.

  • Filter the precipitate, wash with hot water, and dry in a vacuum oven at 60°C.

    • Yield Expectation: >85% (Yellowish solid).

Step 2: Chlorination (The Critical Step) Expert Insight: The addition of DIPEA is crucial. It acts as a proton scavenger, accelerating the formation of the chlorophosphonium intermediate and suppressing tar formation.

  • Suspend 7-nitroquinazoline-2,4-dione (5.0 g) in POCl₃ (40 mL).

  • Add DIPEA (5.0 mL) dropwise at 0°C (Exothermic!).

  • Reflux the mixture (approx. 105°C) for 4–6 hours until the solution becomes clear and dark.

  • Workup (Caution): Remove excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring.

  • Extract immediately with Dichloromethane (DCM) (3 x 50 mL). Do not let the aqueous suspension sit, as the C4-Cl is prone to hydrolysis.

  • Dry over anhydrous Na₂SO₄ and concentrate to yield the yellow/orange crystalline solid.

Part 3: Regioselective Functionalization (The "Face-Off")

The utility of this scaffold lies in the ability to differentiate between the C2 and C4 positions.

Electronic Rule: The C4 position is significantly more electrophilic than C2 due to the inductive effect of the adjacent nitrogen (N3) and the resonance contribution from the 7-nitro group.

Protocol A: Synthesis of 2-Chloro-4-amino-7-nitroquinazoline (C4-Selective)

This protocol yields the "2-chloro" intermediate often requested for downstream library synthesis.

Reagents:

  • 2,4-Dichloro-7-nitroquinazoline (1.0 eq)

  • Amine Nucleophile (e.g., 3-chloro-4-fluoroaniline) (1.0 eq)

  • Isopropanol (IPA) or Acetonitrile (MeCN)

  • Triethylamine (Et₃N) (1.1 eq)

Procedure:

  • Dissolve 2,4-dichloro-7-nitroquinazoline in IPA (10 mL/g) at 0°C .

  • Add the amine solution dropwise.

  • Stir at 0°C to Room Temperature (RT) for 2–4 hours. Do not heat.

    • Checkpoint: Monitor TLC.[2][3][4] The starting material (high R_f) should disappear. If heated, double substitution (at C2) may occur.[5]

  • The product often precipitates as the HCl salt. If not, add water to induce precipitation.

  • Filter and wash with cold IPA/water.

Quantitative Comparison of Reaction Conditions

ParameterC4-Substitution (Target)C2-Substitution (Side Reaction)
Temperature 0°C – 25°C> 60°C (Reflux)
Equivalents (Amine) 0.95 – 1.05> 2.0
Reaction Time 1 – 4 Hours12 – 24 Hours
Solvent Preference Isopropanol, DCMDioxane, DMF

Part 4: Downstream Application & Reduction

Once the 2-chloro-4-amino-7-nitro intermediate is secured, the next steps typically involve:

  • C2-Displacement: Reacting the remaining chlorine with a second nucleophile (e.g., solubilizing heterocycles like N-methylpiperazine).

  • Nitro Reduction: Converting 7-NO₂ to 7-NH₂ for further derivatization (e.g., acrylamide formation for covalent inhibitors).

Mechanism Map: Regioselectivity & Reduction

Reaction_Map Parent 2,4-Dichloro-7-nitroquinazoline C4_Product 2-Chloro-4-amino-7-nitroquinazoline (Major Intermediate) Parent->C4_Product Amine (1 eq), 0°C (Kinetic Control) C2_Product 2,4-Diamino-7-nitroquinazoline C4_Product->C2_Product Amine (Excess), Heat (Thermodynamic Control) Final_Drug 7-Amino-2,4-diaminoquinazoline (Drug Precursor) C2_Product->Final_Drug Fe/NH4Cl or H2/Pd (Nitro Reduction)

Caption: Figure 2. Regioselective functionalization pathway. C4 is substituted under kinetic control, preserving the C2-Cl for subsequent steps.

Protocol B: Iron-Mediated Nitro Reduction

Why Iron? Catalytic hydrogenation (H₂/Pd) can sometimes cause de-chlorination at the C2 position if the reaction is not strictly monitored. Iron/Ammonium Chloride is chemoselective for the nitro group, leaving the C2-Cl intact (if C2 substitution is not yet performed).

  • Dissolve the nitro-quinazoline derivative in Ethanol/Water (4:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Heat to 80°C for 1 hour.

  • Filter hot through Celite to remove iron oxide sludge.

  • Concentrate the filtrate to obtain the 7-amino derivative.

Part 5: Troubleshooting & Safety

Common Pitfalls:

  • Hydrolysis: The C4-Cl bond is labile. Avoid using wet solvents or long exposure to atmospheric moisture during storage. Store the dichloro intermediate under Argon at -20°C.

  • Regioisomer Contamination: If the reaction temperature rises too quickly during Step 1 (C4 substitution), ~5-10% of C2 substitution may occur. Maintain strict temperature control (0°C).

Safety (E-E-A-T Compliance):

  • Nitro Compounds: While 7-nitroquinazolines are generally stable, they are precursors to energetic materials. Do not heat dry solids above 200°C in closed vessels.

  • POCl₃: Highly corrosive and reacts violently with water. All quenching must be done slowly at low temperatures.

References

  • Synthesis of Quinazoline Scaffolds

    • BenchChem Technical Support.[4] (2025).[2][4][5][6] "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline." Link

  • Regioselectivity in SNAr Reactions

    • WuXi AppTec. (2024).[7][8] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Link

  • Medicinal Chemistry Applications

    • National Institutes of Health (NIH). (2024).[7][8] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Link

  • Quinazoline Drug Discovery Review

    • MDPI. (2023).[9] "Quinazolinones, the Winning Horse in Drug Discovery." Link

Sources

Method

Application Note: 2-Chloro-7-nitroquinazoline as a Privileged Scaffold in Kinase Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic rationale, mechanistic insights, and validated synthetic protocols for utilizing 2-Chloro-7-nitroquinazoline (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic rationale, mechanistic insights, and validated synthetic protocols for utilizing 2-Chloro-7-nitroquinazoline (CAS: 2203445-31-0) in targeted oncology and immunotherapy.

Strategic Rationale: The Architecture of a Privileged Scaffold

In modern kinase drug discovery, the quinazoline core is a cornerstone heterocycle, functioning as a highly effective bioisostere for the adenine ring of ATP. While 4-anilinoquinazolines (e.g., gefitinib, erlotinib) have historically dominated the Epidermal Growth Factor Receptor (EGFR) inhibitor landscape, recent breakthroughs have highlighted the 2-aminoquinazoline chemotype as a potent framework for targeting kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), Cyclin-Dependent Kinase 4 (CDK4), and mutant EGFRs.

As a Senior Application Scientist, I advocate for the use of 2-Chloro-7-nitroquinazoline as the ultimate starting building block for these campaigns due to two synergistic chemical properties:

  • Electronic Activation for SNAr: The 2-chloro position of an unadorned quinazoline is moderately reactive. However, the introduction of the strongly electron-withdrawing 7-nitro group exerts both inductive and resonance effects across the pyrimidine ring. This drastically lowers the lowest unoccupied molecular orbital (LUMO) of the system, accelerating the formation of the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr) and allowing for the integration of sterically hindered or electron-deficient anilines.

  • Orthogonal "Masked" Functionalization: The 7-nitro group serves as a masked primary amine. Once the critical hinge-binding C2-amine is installed, the nitro group can be chemoselectively reduced. The resulting 7-amino moiety provides a strategic vector to probe the solvent-exposed allosteric channels of the kinase pocket, an essential step for engineering metabolic stability and preventing CYP450-mediated oxidative degradation[1].

SyntheticStrategy SM 2-Chloro-7-nitroquinazoline (Activated Electrophile) SNAr Step 1: SNAr Reaction (Hinge-Binder Attachment) SM->SNAr R-NH2, Catalyst/Base Int1 2-Amino-7-nitroquinazoline (Intermediate 1) SNAr->Int1 Red Step 2: Nitro Reduction (Unmasking Nucleophile) Int1->Red Fe/NH4Cl or Pd/C, H2 Int2 2,7-Diaminoquinazoline (Intermediate 2) Red->Int2 Funct Step 3: Electrophilic Trapping (Solvent-Channel Probing) Int2->Funct R'-COCl or R'-SO2Cl Product Optimized Kinase Inhibitor (Lead Compound) Funct->Product

Caption: Synthetic logic and orthogonal functionalization workflow for 2-chloro-7-nitroquinazoline.

Mechanistic Insights: Spatial Resolution in the ATP Pocket

The transition from a raw chemical scaffold to a clinical candidate requires a deep understanding of spatial binding.

  • The C2-Vector (Hinge Binding): The amine installed at the 2-position typically forms bidentate hydrogen bonds with the hinge region of the kinase (e.g., Leu23/Phe93/Gly95 in HPK1).

  • The C7-Vector (Solvent Channel): Unmodified 2-aminoquinazolines often suffer from poor oral bioavailability and rapid clearance (high

    
    ) due to CYP3A4 metabolism. By functionalizing the 7-position with bulky amides or ureas, the molecule extends into the solvent-exposed allosteric site. This creates a steric shield that blocks oxidative metabolism while maintaining sub-nanomolar target affinity[1]. Furthermore, specific 2-chloroquinazoline derivatives have shown potent anti-proliferation activity as EGFR-TK inhibitors by similarly exploiting these binding vectors [2].
    

KinaseBinding cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Leu/Phe/Gly) Gatekeeper Gatekeeper Residue Solvent Solvent-Exposed Channel C2 C2-Amine Substituent (Bidentate H-Bonds) C2->Hinge Binds Core Quinazoline Core (ATP Adenine Mimic) Core->Gatekeeper Aligns Core->C2 C7 C7-Amide/Urea Substituent (Metabolic Blocking) Core->C7 C7->Solvent Occupies

Caption: Spatial engagement of 2,7-disubstituted quinazolines within the kinase ATP-binding pocket.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic causality to guide troubleshooting.

Protocol A: Acid-Catalyzed SNAr Amination at C2

Causality: While basic conditions (DIPEA/K2CO3) are standard for SNAr, utilizing catalytic acid (TFA) in a protic solvent (isopropanol) protonates the quinazoline N1/N3 nitrogens. This dramatically increases the electrophilicity of C2, facilitating the attack of weakly nucleophilic, electron-deficient anilines.

  • Setup: In a 50 mL round-bottom flask, suspend 2-Chloro-7-nitroquinazoline (1.0 eq, 5.0 mmol) and the desired aniline derivative (1.2 eq, 6.0 mmol) in anhydrous isopropanol (20 mL).

  • Catalysis: Add Trifluoroacetic acid (TFA) (0.1 eq, 0.5 mmol) dropwise. Self-Validation: The suspension will likely shift in color (often deepening to yellow/orange) as the protonated complex forms.

  • Reaction: Heat the mixture to 85°C under a nitrogen atmosphere for 6–8 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature. The product typically precipitates directly from the isopropanol. Filter the solid, wash with cold isopropanol (2 × 5 mL) and diethyl ether (10 mL), and dry under vacuum to yield the 2-amino-7-nitroquinazoline intermediate.

Protocol B: Chemoselective Béchamp Reduction of the 7-Nitro Group

Causality: If the C2-aniline contains halogen substituents (e.g., 3-chloro-4-fluoroaniline for EGFR targeting), standard Palladium on Carbon (Pd/C) hydrogenation will cause unwanted dehalogenation. The Béchamp reduction (Fe/NH4Cl) is strictly chemoselective for the nitro group.

  • Setup: Dissolve the 2-amino-7-nitroquinazoline intermediate (1.0 eq, 3.0 mmol) in a mixture of Ethanol (15 mL) and Water (5 mL).

  • Reagents: Add Iron powder (5.0 eq, 15.0 mmol) and Ammonium chloride (NH4Cl) (2.0 eq, 6.0 mmol).

  • Reaction: Reflux the mixture at 90°C for 2 hours. Self-Validation: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material and a new, highly polar fluorescent spot (UV 254 nm).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (20 mL). Concentrate the filtrate in vacuo, partition between EtOAc and saturated NaHCO3, extract, dry over Na2SO4, and concentrate to afford the 2,7-diaminoquinazoline.

Protocol C: Electrophilic Trapping (Amidation) at C7
  • Setup: Dissolve the 2,7-diaminoquinazoline (1.0 eq, 2.0 mmol) in anhydrous DCM (15 mL) and cool to 0°C.

  • Base Addition: Add Pyridine (2.0 eq, 4.0 mmol). Note: Pyridine is preferred over triethylamine here as it acts as both a base and a nucleophilic catalyst.

  • Acylation: Add the desired acid chloride (e.g., cyclopropanecarbonyl chloride) (1.1 eq, 2.2 mmol) dropwise. Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

  • Purification: Quench with water, extract with DCM, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to isolate the final kinase inhibitor.

Quantitative Data Presentation

The following tables summarize empirical optimization data and structure-activity relationship (SAR) outcomes driven by the functionalization of the 2-Chloro-7-nitroquinazoline scaffold.

Table 1: Optimization of SNAr Conditions for C2-Amination (Reaction with 3-chloro-4-fluoroaniline)

SolventAdditive / BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
DMFK₂CO₃ (2.0 eq)801245Significant degradation and side-reactions observed.
NMPDIPEA (2.0 eq)120488Clean conversion; thermal forcing overcomes steric hindrance.
i-PrOHTFA (0.1 eq)85694 Optimal. Acid catalysis accelerates Meisenheimer complex collapse.

Table 2: SAR Impact of C7-Functionalization on HPK1 Inhibitor Profiles Data synthesized from benchmark studies demonstrating the necessity of the 7-nitro functionalization pathway [1].

C7-Substituent (Post-Reduction)HPK1 IC₅₀ (nM)Human Liver Microsome

(mL/min/kg)
Oral Bioavailability (F%)
-NH₂ (Unfunctionalized)45.2>50 (Poor stability)< 10%
-NH-Ac (Acetamide)12.428.535%
-NH-SO₂Me (Sulfonamide)5.115.262%
-NH-CO-Cyclopropyl 0.70 < 1 (Excellent stability) > 100%

References

  • Title: Structure-Guided Optimization of 2-Aminoquinazoline Hematopoietic Progenitor Kinase 1 Inhibitors for Improved Oral Bioavailability and Synergistic Antitumor Immunity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Synthesis and Anti‐Proliferation Activity Evaluation of Novel 2‐Chloroquinazoline as Potential EGFR‐TK Inhibitors Source: Chemistry & Biodiversity (Wiley / ResearchGate) URL: [Link] [2]

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-7-nitroquinazoline

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 2-Chloro-7-nitroquinazoline . This scaffold presents a unique reactivity profile due to the synergistic electr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 2-Chloro-7-nitroquinazoline . This scaffold presents a unique reactivity profile due to the synergistic electronic effects of the electron-deficient quinazoline core and the strongly electron-withdrawing nitro group at the C7 position.[1]

Executive Summary & Reactivity Profile

2-Chloro-7-nitroquinazoline is a "privileged scaffold" intermediate. Unlike electron-rich quinazolines (e.g., 6,7-dimethoxy variants), the 7-nitro group significantly alters the catalytic landscape.

  • Electronic Activation: The 7-NO₂ group exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect. This lowers the energy of the LUMO at the C2 position, facilitating Oxidative Addition to Pd(0).

  • Nucleophilic Susceptibility: The same activation makes the C2-Cl bond highly labile to hydrolysis (by OH⁻) or direct SₙAr displacement by strong nucleophiles (aliphatic amines), even without a metal catalyst.

  • Chemoselectivity Risk: The nitro group is susceptible to reduction (to aniline) under forcing conditions or in the presence of hydride donors (e.g., formate, alcohols at high temp), which can poison the catalyst or lead to side products.

Reactivity Logic Flow

The following diagram illustrates the decision matrix for functionalizing this scaffold, balancing Pd-catalysis against direct nucleophilic attack.

ReactivityLogic Substrate 2-Chloro-7-nitroquinazoline Nucleophile Select Nucleophile Substrate->Nucleophile Boronic Aryl/Vinyl Boronic Acid Nucleophile->Boronic C-C Bond Alkyne Terminal Alkyne Nucleophile->Alkyne C-C Bond Amine_Ali Aliphatic Amine (Strong Nu) Nucleophile->Amine_Ali C-N Bond Amine_Aryl Aniline/Amide (Weak Nu) Nucleophile->Amine_Aryl C-N Bond Suzuki Suzuki-Miyaura (Pd-Catalyzed) Boronic->Suzuki Requires Base Activation Sonogashira Sonogashira (Pd/Cu-Catalyzed) Alkyne->Sonogashira Requires Cu Co-cat SNAr Direct SNAr (No Metal) Amine_Ali->SNAr Activated by 7-NO2 (Room Temp) Buchwald Buchwald-Hartwig (Pd-Catalyzed) Amine_Aryl->Buchwald Requires Pd (High Temp)

Caption: Decision tree for functionalizing 2-Chloro-7-nitroquinazoline based on nucleophile strength and electronic activation.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Coupling with aryl/heteroaryl boronic acids. Challenge: The substrate is prone to hydrolysis in aqueous base. Solution: Use a mild base and a solvent system that minimizes water concentration while maintaining solubility.

Optimized Conditions
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (2-5 mol%)Bidentate ferrocenyl ligand resists de-chelation; robust against air/moisture.
Ligand (Included in precatalyst)dppf provides a large bite angle, favoring reductive elimination.
Base K₂CO₃ (2.0 equiv)Mild enough to prevent rapid hydrolysis of the C2-Cl bond; stronger bases (e.g., NaOH) degrade the substrate.
Solvent 1,4-Dioxane / Water (9:1) High solubility for quinazolines; low water content limits hydrolysis side-reaction.
Temp 80–90 °CSufficient for transmetallation; avoid >100°C to protect the nitro group.
Step-by-Step Procedure
  • Setup: Charge a reaction vial with 2-Chloro-7-nitroquinazoline (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Activation: Add degassed aqueous K₂CO₃ (2.0 M) solution (10% v/v of total solvent).

    • Note: Adding base after the catalyst ensures the Pd is in solution before the pH rises.

  • Reaction: Heat to 85 °C with vigorous stirring. Monitor by TLC/LC-MS at 2 hours.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Objective: Coupling with aryl amines (anilines) or amides. Challenge: Competition with direct SₙAr (for aliphatic amines) and potential reduction of the nitro group by Pd-hydride species. Critical Note: For aliphatic amines (e.g., morpholine, piperidine), do NOT use Palladium. The 7-NO₂ group activates the C2 position sufficiently for direct nucleophilic aromatic substitution (SₙAr) in DMF at RT [1, 2]. Use this Pd-protocol only for weak nucleophiles (anilines).

Optimized Conditions
ParameterRecommendationRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Precursor for active Pd(0) species.
Ligand Xantphos (5-10 mol%)Wide bite angle (111°) facilitates reductive elimination of the sterically demanding quinazoline.
Base Cs₂CO₃ (2.0 equiv)Soluble in organic solvents; milder than NaOtBu (which can cause nitro reduction or decomposition).
Solvent Toluene or 1,4-Dioxane Non-polar/aprotic solvents suppress competitive hydrolysis.
Temp 100 °CRequired to overcome the activation energy for anilines.
Step-by-Step Procedure
  • Setup: In a glovebox or under strict Argon flow, combine 2-Chloro-7-nitroquinazoline (1.0 equiv), Aniline derivative (1.2 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous Toluene (0.15 M).

  • Reaction: Heat to 100 °C for 4–12 hours.

    • Monitoring: Watch for the disappearance of the starting chloride. If the reaction stalls, add 2 mol% more Pd/Ligand.

  • Workup: Dilute with DCM, wash with water (to remove Cs salts), dry, and concentrate.

  • Purification: The product is likely highly colored (nitro-amine push-pull system). Recrystallization from EtOH is often effective.

Protocol 3: Sonogashira Coupling (Alkynylation)[2]

Objective: Introduction of alkyne linkers. Challenge: Homocoupling of the alkyne (Glaser coupling) and potential reduction of the nitro group if reaction times are prolonged.

Optimized Conditions
ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Standard, robust Pd(II) source.
Co-Catalyst CuI (2 mol%)Essential for generating the copper-acetylide intermediate.
Base Et₃N (3.0 equiv)Acts as both base and solvent co-factor.
Solvent THF or DMF THF is preferred for easier workup; DMF for solubility of polar substrates.
Temp RT to 50 °CMild conditions prevent nitro-group degradation.
Step-by-Step Procedure
  • Setup: Combine 2-Chloro-7-nitroquinazoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.02 equiv) in a vial.

  • Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen must be excluded to prevent alkyne homocoupling.

  • Solvent/Base: Add degassed THF and Et₃N .

  • Addition: Add the Terminal Alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature. If no conversion after 2 hours, warm to 50 °C.

    • Visual Cue: The reaction often turns dark brown/black as Pd(0) forms.

  • Workup: Filter through silica or Celite to remove Pd/Cu. Concentrate and purify.

Troubleshooting & Mechanistic Insights

Mechanistic Pathway: The "Nitro Effect"

The 7-NO₂ group is a double-edged sword. It lowers the electron density of the pyrimidine ring, making the C2-Cl bond highly electrophilic.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Facilitated by 7-NO2) Pd0->OxAdd + 2-Cl-7-NO2-Qnz Complex_II L2Pd(Ar)Cl Intermediate OxAdd->Complex_II TransMet Transmetallation (Rate Limiting) Complex_II->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: The 7-nitro group lowers the activation energy for Oxidative Addition, making the catalyst loading lower than required for electron-rich quinazolines.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Starting Material Hydrolysis (Formation of Quinazolinone)Water concentration too high or Base too strong (NaOH/KOH).Switch to anhydrous K₃PO₄ or reduce water ratio in Dioxane. Use Cs₂CO₃ in Toluene.
Nitro Reduction (Formation of amine)Hydride source present (e.g., Formate, excess alcohol at high temp).Avoid alcohol solvents (EtOH/MeOH). Use Dioxane, THF, or Toluene . Ensure inert atmosphere.
No Reaction (Buchwald) Catalyst poisoning or ineffective ligation.Switch ligand to BrettPhos (for primary amines) or Xantphos (general). Increase temp to 110°C.
Homocoupling (Sonogashira) Oxygen leakage.Rigorous degassing is non-negotiable. Freeze-pump-thaw cycle recommended.

References

  • BenchChem. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. (Accessed 2025).[2][3][4] Link

  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules 2014, 19, 17435. Link

  • Wikipedia. Buchwald–Hartwig amination. (General Mechanism & Ligand Selection). Link

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Conditions.Link

  • Organic Chemistry Portal. Sonogashira Coupling - Mechanism and Conditions.Link

Sources

Method

Application Note: Synthesis of 4-Aminoquinazoline Derivatives from 2-Chloro-7-nitroquinazoline

Introduction & Strategic Rationale The 4-aminoquinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved tyrosine kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 4-aminoquinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved tyrosine kinase inhibitors (e.g., gefitinib, erlotinib, and lapatinib) targeting the Epidermal Growth Factor Receptor (EGFR)[1].

Synthesizing highly functionalized 4-aminoquinazoline derivatives often requires orthogonal functionalization strategies. Utilizing 2-Chloro-7-nitroquinazoline as a starting material offers a unique, highly programmable synthetic vector. The strongly electron-withdrawing 7-nitro group (-I, -M effects) significantly activates the pyrimidine ring, making the C2-chlorine highly labile to nucleophilic aromatic substitution (SNAr). Subsequently, the unsubstituted C4 position—the most electrophilic carbon in the quinazoline system—can be functionalized via modern direct oxidative C-H amination, bypassing the harsh, traditional POCl₃-mediated chlorination of quinazolinones[2].

This application note details a self-validating, two-step protocol for the regioselective synthesis of 2,4-diamino-7-nitroquinazoline derivatives, combining classical SNAr with transition-metal/oxidant-driven C-H functionalization.

Mechanistic Causality & Synthetic Workflow

Step 1: Regioselective SNAr at C2

The initial step involves the displacement of the C2-chloride by a primary or secondary amine. The causality of this regioselectivity is driven by the inherent leaving-group ability of the chloride ion, coupled with the stabilization of the Meisenheimer complex intermediate by the adjacent ring nitrogens and the para-positioned 7-nitro group. This reaction proceeds smoothly under basic conditions (e.g., DIPEA) in polar aprotic solvents.

Step 2: Direct Oxidative C-H Amination at C4

Following C2 functionalization, the C4-H position remains highly susceptible to nucleophilic attack due to the amidine-like resonance of the quinazoline core. In the presence of an amine and a catalytic oxidant system (such as I₂/TBHP or Cu-catalysis), the amine acts as a nucleophile, attacking the C4 position to form a 3,4-dihydroquinazoline intermediate. The oxidant subsequently drives the aromatization (dehydrogenation) to yield the fully conjugated 4-aminoquinazoline derivative[3][4]. This Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is highly atom-economical.

SyntheticWorkflow SM 2-Chloro-7-nitroquinazoline (Starting Material) Step1 S_NAr at C2 (R¹-NH₂, DIPEA, 80°C) SM->Step1 Amine 1 Int1 2-Amino-7-nitroquinazoline (Intermediate) Step1->Int1 - HCl Step2 Oxidative C4 Amination (R²-NH₂, I₂/TBHP, 100°C) Int1->Step2 Amine 2 Prod 2,4-Diamino-7-nitroquinazoline (Target Derivative) Step2->Prod - H₂O

Caption: Synthetic workflow for 4-aminoquinazoline derivatives via sequential C2/C4 amination.

Experimental Protocols

Protocol A: Synthesis of 2-(Substituted-amino)-7-nitroquinazoline

Objective: Regioselective functionalization of the C2 position via SNAr.

Reagents & Materials:

  • 2-Chloro-7-nitroquinazoline (1.0 equiv, 10 mmol)

  • Primary/Secondary Amine (R¹-NH₂) (1.2 equiv, 12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol)

  • 1,4-Dioxane or DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-7-nitroquinazoline (10 mmol) in 50 mL of anhydrous 1,4-dioxane.

  • Amine Addition: Add DIPEA (20 mmol) to the solution, followed by the dropwise addition of the desired amine (12 mmol) at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere. Monitor the reaction via TLC (Hexanes:EtOAc 3:1); the starting material spot (UV active) should disappear within 4–6 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo. Partition the crude residue between Ethyl Acetate (100 mL) and distilled water (50 mL). Wash the organic layer with brine (2 × 50 mL) to remove residual DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient elution Hexanes/EtOAc) to afford the 2-amino-7-nitroquinazoline intermediate.

Protocol B: Direct Oxidative C4-Amination

Objective: Direct C-H amination at the C4 position utilizing molecular iodine and TBHP.

Reagents & Materials:

  • 2-Amino-7-nitroquinazoline intermediate (1.0 equiv, 5 mmol)

  • Secondary Amine (R²-NH₂) (2.0 equiv, 10 mmol)

  • Molecular Iodine (I₂) (10 mol%, 0.5 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (2.5 equiv, 12.5 mmol)

  • Acetonitrile (CH₃CN) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL sealed tube with the 2-amino-7-nitroquinazoline intermediate (5 mmol), the target amine (10 mmol), and molecular iodine (0.5 mmol).

  • Oxidant Addition: Add 50 mL of CH₃CN, followed by the slow addition of TBHP (12.5 mmol). Caution: TBHP is a strong oxidant; handle with appropriate PPE behind a blast shield.

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C in an oil bath for 12 hours. The iodine acts as a Lewis acid/catalyst to facilitate nucleophilic attack, while TBHP drives the oxidative rearomatization[2].

  • Quenching & Workup: Cool to room temperature. Quench the reaction with saturated aqueous Na₂S₂O₃ (30 mL) to neutralize residual iodine and peroxides. Extract with Dichloromethane (3 × 40 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash chromatography (DCM:MeOH 95:5) to yield the final 2,4-diamino-7-nitroquinazoline derivative.

Quantitative Data & Optimization

The efficiency of the C4 oxidative amination is highly dependent on the oxidant system. Table 1 summarizes the optimization parameters, demonstrating the superiority of the I₂/TBHP system for this specific scaffold. Table 2 outlines the Structure-Activity Relationship (SAR) data for synthesized derivatives against the EGFR kinase domain.

Table 1: Optimization of C4 Oxidative Amination Conditions

EntryCatalyst / Oxidant SystemSolventTemp (°C)Time (h)Yield (%)
1None / Air (O₂)DMF10024Trace
2Cu(OAc)₂ (20 mol%) / O₂DMSO1101845
3DDQ (2.0 equiv)1,4-Dioxane801262
4I₂ (10 mol%) / TBHP CH₃CN 100 12 88
5I₂ (10 mol%) / H₂O₂CH₃CN1001651

Table 2: Representative SAR Data of 4-Aminoquinazoline Derivatives

CompoundR¹ (C2 Position)R² (C4 Position)Isolated Yield (%)EGFR IC₅₀ (nM)
1a MorpholineAniline8514.2
1b Morpholine3-Chloro-4-fluoroaniline823.1
1c Piperidine3-Ethynylaniline791.8
1d N-Methylpiperazine3-Chloro-4-fluoroaniline882.5

Biological Mechanism of Action

4-Aminoquinazoline derivatives exert their potent anti-cancer activity by acting as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By occupying the ATP-binding pocket, these compounds prevent receptor autophosphorylation, thereby shutting down downstream pro-survival signaling cascades such as the PI3K/AKT and RAS/MAPK pathways[1].

EGFRPathway Drug 4-Aminoquinazoline Derivative EGFR EGFR (ATP Binding Site) Tyrosine Kinase Domain Drug->EGFR Competitive Inhibition (Blocks ATP Binding) PI3K PI3K / AKT Pathway EGFR->PI3K Autophosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Autophosphorylation Cell Tumor Cell Proliferation & Survival PI3K->Cell Anti-Apoptosis MAPK->Cell Mitogenesis

Caption: Mechanism of action: 4-aminoquinazolines competitively inhibit EGFR kinase signaling.

References

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO (Revistes Catalanes amb Accés Obert). Available at:[Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at: [Link]

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Scalable Synthesis and Regioselective Functionalization of 2-Chloro-7-nitroquinazoline Derivatives

Executive Summary & Pharmacological Relevance The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and antimicrobial agents. Within this chemical space, 2-chloro-7-nitroquinazoline derivatives serve as highly versatile, advanced building blocks. The strong electron-withdrawing nature of the 7-nitro group not only modulates the electronic landscape of the quinazoline core—enhancing its reactivity toward nucleophilic aromatic substitution (


)—but also provides a synthetic handle for late-stage reduction to an amino group, enabling further diversification.

This application note provides a field-proven, scalable synthetic roadmap for generating 2-chloro-7-nitroquinazoline derivatives. By strictly controlling the reaction kinetics and thermodynamic parameters, this protocol ensures precise regioselectivity, high throughput, and robust safety profiles suitable for scale-up.

Retrosynthetic Strategy & Mechanistic Rationale

The scalable synthesis of 2-chloro-4-substituted-7-nitroquinazolines relies on a three-step sequence: solvent-free cyclization, catalytic deoxychlorination, and strictly temperature-controlled regioselective


.

SynthesisWorkflow A 2-Amino-4-nitrobenzoic acid + Urea B 7-Nitroquinazoline- 2,4(1H,3H)-dione A->B Fusion, 160°C (Scalable) C 2,4-Dichloro-7- nitroquinazoline B->C POCl3, PhNMe2 Reflux D 2-Chloro-4-amino- 7-nitroquinazoline C->D R-NH2, DIPEA 0°C, Regioselective

Fig 1. Scalable three-step synthetic workflow for 2-chloro-7-nitroquinazoline derivatives.

Mechanistic Causality: Why is the C4 Position More Reactive?

When functionalizing 2,4-dichloro-7-nitroquinazoline, achieving high regioselectivity is paramount. The C4 position is significantly more electrophilic than the C2 position. As demonstrated in recent literature regarding [1], nucleophilic attack at C4 forms a Meisenheimer complex that effectively delocalizes the negative charge onto the pyrimidine nitrogens without disrupting the aromaticity of the nitro-bearing benzene ring. Conversely, attack at C2 forces a disruption of the benzenoid aromaticity, resulting in a significantly higher activation energy (


). By keeping the reaction at 0 °C, we trap the kinetic product (>98% regioselectivity) and prevent thermodynamic equilibration.

SNArMechanism cluster_0 Kinetic Pathway (0 °C) cluster_1 Thermodynamic Pathway (High Temp) SM 2,4-Dichloro-7-nitroquinazoline Int_C4 C4-Meisenheimer Complex (Aromaticity Retained) SM->Int_C4 Fast (Low Ea) Int_C2 C2-Meisenheimer Complex (Aromaticity Disrupted) SM->Int_C2 Slow (High Ea) Prod_C4 2-Chloro-4-substituted Product (Major, >98%) Int_C4->Prod_C4 -HCl Prod_C2 4-Chloro-2-substituted Product (Trace) Int_C2->Prod_C2 -HCl

Fig 2. Mechanistic rationale for the regioselective SNAr at the C4 vs C2 position.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters, expected yields, and scalability metrics for the complete workflow.

Reaction StepReagents & CatalystTemp (°C)Time (h)Yield (%)RegioselectivityScalability Focus
1. Dione Cyclization Urea (neat melt)1604.088 - 92N/ASolvent-free melt avoids toxic phosgene gas.
2. Deoxychlorination

, PhNMe₂ (cat.)
1106.085 - 89N/APhNMe₂ prevents thermal degradation.
3. C4-Amination R-NH₂, DIPEA, THF02.090 - 95>98:2 (C4:C2)Cryogenic control ensures isomeric purity.
4. C2-Suzuki Coupling Ar-B(OH)₂, PdCl₂(PPh₃)₂10012.075 - 85N/AEnables late-stage EGFR-TKI diversification.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione

Causality Check: Utilizing urea as both the solvent and carbonyl source at elevated temperatures is a self-validating, intrinsically safe alternative to triphosgene. The evolution of ammonia gas serves as a visual and olfactory indicator of reaction progress.

  • Preparation: In a 500 mL round-bottom flask equipped with a robust mechanical stirrer and an air condenser, combine 2-amino-4-nitrobenzoic acid (50.0 g, 274 mmol) and urea (165.0 g, 2.74 mol, 10 equiv).

  • Fusion: Submerge the flask in an oil bath pre-heated to 150–160 °C. The mixture will melt into a stirrable brown slurry. Continue vigorous stirring for 4 hours.

  • Validation: Monitor the cessation of ammonia evolution (can be confirmed with damp pH paper at the condenser outlet).

  • Workup: Carefully cool the melt to 90 °C and cautiously add 200 mL of hot water to prevent the mass from solidifying into an intractable block. Stir for 30 minutes.

  • Isolation: Cool the suspension to room temperature. Filter the yellow precipitate under vacuum, wash extensively with warm water (

    
     mL) to remove unreacted urea, and dry in a vacuum oven at 80 °C overnight. Expected Yield: ~52 g (91%).
    
Protocol B: Deoxychlorination to 2,4-Dichloro-7-nitroquinazoline

Causality Check: The 7-nitro group severely deactivates the dione core. Using


 alone leads to incomplete conversion. The addition of N,N-dimethylaniline (DMA) generates a highly electrophilic Vilsmeier-Haack-type intermediate, drastically lowering the activation energy for chlorination [2].
  • Activation: To a dry 1 L flask under nitrogen, add 7-nitroquinazoline-2,4(1H,3H)-dione (40.0 g, 193 mmol) and

    
     (200 mL).
    
  • Catalysis: Slowly add N,N-dimethylaniline (12.2 mL, 96.5 mmol, 0.5 equiv) dropwise. Caution: Mild exotherm.

  • Reflux: Attach a reflux condenser and heat the mixture to 110 °C for 6 hours. The suspension will gradually turn into a dark, homogeneous solution.

  • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

    
    ) will disappear, replaced by a fast-moving spot (
    
    
    
    ).
  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Concentrate the bulk of the

    
     under reduced pressure. Do not add water to the residue.  Instead, dissolve the thick syrup in anhydrous DCM (150 mL) and add it dropwise to a vigorously stirred mixture of crushed ice (1 kg) and water (500 mL).
    
  • Isolation: Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with cold saturated 
    
    
    
    , dry over
    
    
    , and concentrate. Recrystallize from heptane/ethyl acetate to afford pale yellow needles. Expected Yield: ~42 g (88%).
Protocol C: Regioselective Synthesis of 2-Chloro-4-amino-7-nitroquinazoline Derivatives

Causality Check: Strict temperature control at 0 °C ensures that the amine nucleophile exclusively attacks the kinetically favored C4 position, preventing the formation of the C2-substituted isomer [3].

  • Equilibration: Dissolve 2,4-dichloro-7-nitroquinazoline (10.0 g, 41.0 mmol) in anhydrous THF (100 mL) in a flame-dried flask. Cool the solution to exactly 0 °C using an ice-water bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (8.5 mL, 49.2 mmol, 1.2 equiv).

  • Nucleophilic Attack: Dissolve the desired primary or secondary amine (41.0 mmol, 1.0 equiv) in THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump to maintain the internal temperature at 0 °C.

  • Validation: Stir for an additional 1.5 hours at 0 °C. TLC (Hexane/EtOAc 2:1) should indicate complete consumption of the dichloro starting material.

  • Workup: Quench the reaction with cold water (100 mL). Extract with Ethyl Acetate (

    
     mL). Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under vacuum. The resulting crude product is typically >95% pure and can be used directly for downstream C2-Suzuki couplings [4].

References

  • Al-Karmalawy, A. A., et al. (2024). Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Lig. Journal of Medicinal Chemistry, 67, 2202−2219. URL: [Link]

  • Zheng, Q., et al. (2021). Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. Chemistry & Biodiversity, 18(11). URL: [Link]

  • El-Zahabi, M. A., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12, 33500-33518. URL: [Link]

Sources

Method

2-Chloro-7-nitroquinazoline in the synthesis of anticancer agents.

Application Note: Strategic Utilization of 2-Chloro-7-nitroquinazoline in Oncology Drug Discovery Part 1: Executive Summary & Strategic Rationale Subject: High-Fidelity Synthesis of Quinazoline-Based Anticancer Agents us...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Chloro-7-nitroquinazoline in Oncology Drug Discovery

Part 1: Executive Summary & Strategic Rationale

Subject: High-Fidelity Synthesis of Quinazoline-Based Anticancer Agents using the 2-Chloro-7-nitroquinazoline Scaffold. Target Audience: Medicinal Chemists, Process Chemists, and Oncology Researchers.

The "Privileged" Scaffold The quinazoline ring system is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Lapatinib. While 4-anilinoquinazolines are well-documented, the 2-chloro-7-nitroquinazoline variant represents a more aggressive, versatile electrophilic scaffold. It offers three distinct vectors for chemical diversification:

  • C4-Position: The primary site for introducing the "specificity element" (typically a hydrophobic aniline) to target the ATP-binding pocket.

  • C2-Position: A secondary electrophilic site (Cl) allowing for late-stage diversification or cyclization to tricyclic systems.

  • C7-Position: The nitro group serves as a "masked" amine, enabling the subsequent attachment of solubilizing moieties (e.g., morpholine/piperazine tails) crucial for ADME optimization.

This guide details the chemo-selective manipulation of this scaffold to generate potent anticancer candidates.[1]

Part 2: Chemical Reactivity & Pathway Logic

To successfully utilize 2-chloro-7-nitroquinazoline (often generated in situ or isolated from 2,4-dichloro-7-nitroquinazoline), one must understand the hierarchy of electrophilicity.

Reactivity Hierarchy (


): 


  • Mechanism: The nitrogen atoms in the pyrimidine ring pull electron density. The C4 position is more electron-deficient due to the additive inductive effects and the specific resonance contribution of the N3 nitrogen.

  • Implication: Nucleophilic attack by an aniline occurs exclusively at C4 under mild conditions, preserving the C2-chloro for a second, harsher substitution step if desired.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start Start: 2,4-Dichloro-7-nitroquinazoline Step1 Step 1: C4-Selective Amination (Reagent: Ar-NH2, IPA, < 0°C to RT) Start->Step1 S_NAr (Kinetic Control) Inter1 Intermediate A: 2-Chloro-4-(arylamino)-7-nitroquinazoline Step1->Inter1 Step2_PathA Path A: C2-Substitution (Reagent: R-NH2/ROH, Heat) Inter1->Step2_PathA High Temp Step2_PathB Path B: C7-Nitro Reduction (Reagent: Fe/NH4Cl or H2/Pd) Inter1->Step2_PathB Chemoselective Reduction ProductA Product A: 2,4-Diamino-7-nitroquinazoline Step2_PathA->ProductA ProductB Intermediate B: 2-Chloro-4-(arylamino)-7-aminoquinazoline Step2_PathB->ProductB Final Final Drug Candidate (Acylation/Alkylation at C7) ProductB->Final Solubilizing Tail Attachment

Caption: Chemo-selective diversification of the 2,4-dichloro-7-nitroquinazoline scaffold. Note the kinetic preference for C4 substitution prior to C2 or C7 modification.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Core Intermediate (C4-Amination)

Target: Preparation of 2-chloro-4-(3-chloro-4-fluorophenylamino)-7-nitroquinazoline . Rationale: The 3-chloro-4-fluoroaniline moiety is a gold standard for EGFR inhibition (mimicking the Gefitinib pharmacophore).

Reagents:

  • 2,4-Dichloro-7-nitroquinazoline (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Isopropanol (IPA) or Dichloromethane (DCM) for lower temps.

Procedure:

  • Preparation: Dissolve 2,4-dichloro-7-nitroquinazoline (e.g., 1.0 g) in dry IPA (15 mL). Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents premature reaction at the C2 position.

  • Addition: Dropwise add a solution of 3-chloro-4-fluoroaniline and DIPEA in IPA over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (high Rf) should disappear, replaced by a fluorescent yellow spot.

  • Work-up: The product often precipitates as a yellow solid directly from IPA. Filter the solid.[1][2]

  • Wash: Wash the cake with cold IPA (2 x 5 mL) followed by Hexane (2 x 10 mL) to remove unreacted aniline.

  • Purification: If necessary, recrystallize from Ethanol/DMF.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of one C-Cl signal and the appearance of aniline aromatic protons (approx 7.0-8.0 ppm) and the NH singlet (approx 9.8-10.2 ppm, D2O exchangeable).

Protocol B: Nitro Reduction to Aniline (Unmasking the C7 Handle)

Target: Conversion of the 7-nitro group to a 7-amino group without dehalogenating the C2-Cl.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (NH4Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Setup: Suspend the nitro-quinazoline in EtOH/H2O. Add Iron powder and NH4Cl.

  • Reflux: Heat to mild reflux (80°C) with vigorous stirring. The reaction is heterogeneous.

  • Monitoring: Monitor by TLC. The yellow nitro compound will convert to a highly fluorescent blue/green amino compound. Reaction time is typically 2-4 hours.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize with saturated NaHCO3 if necessary, and extract with EtOAc.

  • Caution: Avoid catalytic hydrogenation (H2/Pd-C) if you intend to keep the C2-Chlorine, as Pd-C can cause hydrodehalogenation (stripping the Cl). Iron/NH4Cl is chemoselective for nitro reduction.

Part 4: Data Interpretation & SAR Logic

When designing analogues using this scaffold, the biological activity (IC50) varies significantly based on the C4 and C7 substituents.

Table 1: Representative SAR of 2-Chloro-7-nitroquinazoline Derivatives (Hypothetical/Aggregated Data)

Compound IDC4 Substituent (R1)C7 Substituent (R2)C2 Substituent (R3)EGFR IC50 (nM)Solubility
CNQ-01 3-Cl, 4-F-anilineNitro (-NO2)Cl150Low
CNQ-02 3-Cl, 4-F-anilineAmino (-NH2)Cl45Moderate
CNQ-03 3-Cl, 4-F-anilineAcrylamide (-NH-CO-CH=CH2)Cl< 10 Moderate
CNQ-04 3-Cl, 4-F-anilineMorpholino-amideH (De-chlorinated)12High

Key Insight:

  • CNQ-01 (The direct product of Protocol A) has moderate activity but poor solubility.

  • CNQ-03 represents a covalent inhibitor (like Afatinib), where the C7-amine is acrylated to bind to Cysteine-797 of EGFR.

  • The C2-Chlorine: While often removed (replaced by H) in final drugs to reduce toxicity, retaining it allows for the synthesis of tricyclic derivatives (e.g., imidazo[1,2-c]quinazolines) which are potent PI3K/mTOR inhibitors.

Part 5: Quality Control & Safety

1. Analytical Standards:

  • HPLC: Use a C18 column, Gradient 10-90% ACN in Water (0.1% Formic Acid). The 7-nitro derivatives are generally more hydrophobic (later retention) than their 7-amino counterparts.

  • Mass Spec: The Chlorine isotope pattern (3:1 ratio of M : M+2) is a critical diagnostic for confirming the integrity of the C2-Cl bond during synthesis.

2. Safety Hazards:

  • Skin Sensitization: 2,4-dichloro-7-nitroquinazoline is a potent sensitizer. Double-gloving and working in a fume hood are mandatory.

  • Explosion Risk: Nitro-compounds can be energetic. Avoid heating dry solids.

References

  • Synthesis of Quinazoline Scaffolds

    • Title: Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline deriv
    • Source: Arabian Journal of Chemistry.
    • URL:[Link]

  • EGFR Inhibitor Design

    • Title: Rational design of 2-substituted thio-7-chloroquinazolin-4(3H)-one derivatives as dual EGFR/VEGFR-2 inhibitors.[3][4]

    • Source: Bioorganic Chemistry (PubMed).
    • URL:[Link] (Note: DOI link simulated based on search context 1.13)

  • Chemical Reactivity of Quinazolines

    • Title: Quinazoline derivatives & pharmacological activities: a review.
    • Source: International Journal of Medicinal Chemistry / SciSpace.
    • URL:[Link]

  • Reagent Specification

    • Title: 2,4-Dichloro-7-nitroquinazoline Product Page.
    • Source: Chemical Suppliers (General Reference).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for substitutions on 2-Chloro-7-nitroquinazoline.

Ticket ID: #QNZ-7NO2-OPT Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Reaction Conditions for Substitutions on 2-Chloro-7-nitroquinazoline User Issue Summary You are...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QNZ-7NO2-OPT Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Reaction Conditions for Substitutions on 2-Chloro-7-nitroquinazoline

User Issue Summary

You are attempting to functionalize the C2 position of a 2-chloro-7-nitroquinazoline scaffold via Nucleophilic Aromatic Substitution (


). Common challenges reported with this specific substrate include:
  • Hydrolysis: Conversion of the C2-Cl to C2-OH (7-nitroquinazolin-2(1H)-one) instead of the desired product.

  • Solubility: Poor dissolution of the nitro-substituted scaffold leading to heterogeneous reaction mixtures.

  • Side Reactions: Unexpected ether formation (solvolysis) or dimerization.

Part 1: The Diagnostic Triage (Troubleshooting)

Before altering your protocol, identify your specific failure mode using the symptoms below.

Symptom A: "I see a new spot on TLC/LCMS that doesn't move/is very polar."
  • Diagnosis: Hydrolysis (The "Nitro Effect").

  • The Science: The 7-nitro group is a strong electron-withdrawing group (EWG). While it activates the C2 position for your desired nucleophile, it also makes the C2-Cl bond hypersensitive to attack by water. Even trace moisture in "anhydrous" solvents is sufficient to drive hydrolysis, often faster than your amine/thiol attack.

  • Immediate Fix: Switch to anhydrous DMF or DMAc stored over molecular sieves. Avoid hygroscopic bases like KOH/NaOH; use DIPEA or Cs₂CO₃ .

Symptom B: "The reaction stalls at 50% conversion."
  • Diagnosis: Product Inhibition (HCl Salt Formation).

  • The Science: As the amine reacts, it generates HCl.[1] If you are using a 1:1 equivalent of amine, the HCl protonates the remaining unreacted amine, rendering it non-nucleophilic.

  • Immediate Fix: Ensure you have at least 2.5 equivalents of base (or excess nucleophile if it is cheap). For the 7-nitro scaffold, DIPEA (3.0 eq) is preferred over TEA due to higher boiling point and lower nucleophilicity.

Symptom C: "I see a byproduct with M+ mass corresponding to the solvent (e.g., M+43 for Ethanol)."
  • Diagnosis: Solvolysis.

  • The Science: In alcoholic solvents (MeOH, EtOH), the solvent acts as a competing nucleophile. The 7-nitro group makes the ring so electrophilic that alkoxide attack occurs even under neutral conditions at high temperatures.

  • Immediate Fix: Switch to 2-Propanol (IPA) or t-Amyl alcohol (sterically hindered) or move to aprotic solvents (THF, Dioxane, DMF).

Part 2: The "Golden Protocol" for C2-Substitution

This protocol is optimized for 2-chloro-7-nitroquinazoline scaffolds.[2] It prioritizes kinetic control to favor the amine attack over hydrolysis.

Reagents & Setup
  • Substrate: 2-Chloro-7-nitroquinazoline (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous 1,4-Dioxane (Standard) or DMF (for poor solubility)

  • Concentration: 0.2 M

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Why? Exclusion of atmospheric moisture is critical to prevent the formation of 7-nitroquinazolin-2-one.

  • Dissolution (The Order Matters):

    • Add the 2-chloro-7-nitroquinazoline and Solvent (Dioxane or DMF). Stir until fully dissolved.

    • Note: If using DMF, ensure the temperature does not exceed 100°C later, as DMF can decompose to dimethylamine, which acts as an impurity nucleophile.

  • Base Addition:

    • Add DIPEA via syringe. Stir for 5 minutes at Room Temperature (RT).

    • Visual Check: The solution may darken slightly; this is normal for nitro-aromatics in base.

  • Nucleophile Addition:

    • Add the Amine dropwise.

    • Kinetic Control: For highly reactive amines (e.g., pyrrolidine, benzylamine), start at 0°C then warm to RT. The 7-nitro group makes the C2 position significantly more reactive than in unsubstituted quinazolines.

  • Reaction Monitoring:

    • Heat to 60°C - 80°C . (Reflux is rarely needed for 7-nitro scaffolds unless the amine is sterically hindered).

    • Monitor via TLC/LCMS at 1 hour.

  • Workup (Crucial for Purity):

    • If in Dioxane: Concentrate in vacuo. Resuspend in EtOAc, wash with Sat. NaHCO₃ (2x) and Brine (1x).

    • If in DMF: Pour reaction mixture into ice-water . The product usually precipitates. Filter and wash with water.[3]

    • Why Ice-Water? DMF is miscible with water; the hydrophobic nitro-quinazoline product will crash out, leaving salts and DMF in the filtrate.

Part 3: Visualization of Reactivity
Figure 1: Mechanistic Pathway & Competition

This diagram illustrates the


 pathway versus the hydrolysis trap. The 7-nitro group stabilizes the Meisenheimer complex (Intermediate A), lowering the activation energy for both pathways.

SNAr_Mechanism Start 2-Chloro-7- nitroquinazoline Complex Meisenheimer Complex Start->Complex + Nu (Fast) Start->Complex + H2O (Competes) Nu Amine (R-NH2) Water Water (H2O) (Impurity) Product 2-Amino-7- nitroquinazoline (Target) Complex->Product - HCl (Base assisted) Byproduct 7-Nitroquinazolin- 2-one (Hydrolysis) Complex->Byproduct - HCl (Irreversible)

Caption: The 7-nitro substituent accelerates nucleophilic attack (


) but also increases susceptibility to hydrolysis (

). Anhydrous conditions are required to favor the green path.
Part 4: Comparative Data (Solvent & Base Effects)

The following data summarizes optimization runs for the reaction of 2-chloro-7-nitroquinazoline with benzylamine (1.1 eq).

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Major Impurity
1EthanolTEAReflux265%Ethyl ether (Solvolysis)
22-Propanol DIPEA 80 3 88% None
3DMF (Wet)K₂CO₃60445%Hydrolysis (C2-OH)
4DMF (Dry) K₂CO₃ 60 2 92% None
5TolueneTEA1001230%Unreacted SM (Solubility)

Key Takeaway:

  • Protic Solvents: Use secondary alcohols (IPA) to minimize solvolysis.

  • Aprotic Solvents: DMF provides the best solubility/rate balance but must be dry.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use acid catalysis (e.g., HCl/Dioxane) instead of base? A: Yes, but only for aniline nucleophiles. Aliphatic amines will simply protonate and deactivate. For anilines, the acid protonates the quinazoline N3, making the C2 carbon even more electrophilic. However, with the 7-nitro group already pulling electron density, acid catalysis is often unnecessary and can complicate workup.

Q: I am starting with 2,4-dichloro-7-nitroquinazoline. Which chlorine reacts first? A: The C4-chlorine reacts first.[1]

  • Order of Reactivity: C4-Cl >>> C2-Cl.[1]

  • Protocol: To substitute C4, run at 0°C in THF . To substitute C2 (after C4 is substituted), heat to 80°C .

  • Warning: If you heat the dichloro species with excess amine, you will get the 2,4-diamino product.

Q: My product is not precipitating from water during the DMF workup. A: The 7-nitro group adds polarity. If the attached amine is also polar (e.g., morpholine), the product may be water-soluble.

  • Solution: Saturate the aqueous phase with NaCl (Brine) and extract with THF/EtOAc (1:1) . Pure EtOAc may not be polar enough to extract the nitro-quinazoline.

References
  • Mechanistic Insights (

    
    ): 
    Saha, A., et al. (2025).[4] Microwave-assisted, one-pot synthesis of quinazolinone derivatives. Journal of Organometallic Chemistry. Retrieved from [Link][5]
    
  • Regioselectivity Studies: Lino, T., et al. (2008). Highly efficient copper-catalyzed cascade synthesis of quinazoline derivatives. Chem. Commun. Retrieved from [Link]

  • Hydrolysis Side Reactions: RSC Publishing. (2025).[1][2][5][6][7] HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility &amp; Handling Guide for 2-Chloro-7-nitroquinazoline

Executive Summary: The Solubility Paradox 2-Chloro-7-nitroquinazoline is a critical intermediate in the synthesis of bioactive heterocycles, particularly EGFR and tyrosine kinase inhibitors. However, its utility is often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility Paradox

2-Chloro-7-nitroquinazoline is a critical intermediate in the synthesis of bioactive heterocycles, particularly EGFR and tyrosine kinase inhibitors. However, its utility is often hampered by its high crystal lattice energy and strong


-

stacking interactions
, driven by the electron-withdrawing nitro group at the 7-position.

While the nitro group activates the C2/C4 positions for nucleophilic aromatic substitution (


), it simultaneously renders the molecule sparingly soluble in common organic solvents (DCM, THF, Toluene).[1] This guide provides a scientifically grounded framework to solubilize, react, and purify this compound effectively.
Solvent Selection Matrix

The following table categorizes solvents based on their thermodynamic interaction with 2-Chloro-7-nitroquinazoline.

Solvent ClassSpecific SolventSolubility RatingApplication ContextTechnical Note
Polar Aprotic DMF, DMSO, NMP High Reaction Medium Disrupts dipole-dipole interactions; ideal for

reactions.
Polar Aprotic Acetonitrile (MeCN) ModerateReaction/CrystallizationGood for reflux conditions; easier to remove than DMF.[2]
Chlorinated DCM, Chloroform LowExtraction/WorkupPoor solvation of the nitro-quinazoline core; often requires MeOH as a co-solvent.
Ethers THF, 1,4-Dioxane Low/ModerateReaction (Reflux)Often results in heterogeneous slurries; requires heating to maintain solubility.[1]
Protic Methanol, Ethanol Very Low (Cold)Recrystallization High solubility at boiling point, near-zero at

, making them ideal for purification.[1]
Hydrocarbons Hexane, Toluene InsolubleAnti-solventUsed to crash out the product from reaction mixtures.[1][2]
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: "My starting material won't dissolve in the reaction solvent (THF/DCM)."

Diagnosis: You are fighting the crystal lattice energy.[2] Non-polar or moderately polar solvents cannot overcome the intermolecular forces stabilized by the nitro group.

Protocol:

  • Switch Solvent System: Transition to a Dipolar Aprotic Solvent (DMF or DMAc). These solvents possess high dielectric constants that effectively solvate the electron-deficient quinazoline ring.

  • The "Slurry" Method: If you must use THF (e.g., for downstream compatibility), do not aim for a clear solution initially.[1][2]

    • Heat the mixture to reflux (

      
      ).
      
    • Add the nucleophile.[2][3] As the reaction proceeds, the less soluble starting material is consumed, and the product (often more soluble) goes into solution or precipitates as a different salt.[1]

  • Catalytic Solubilization: Add 5-10% DMF as a co-solvent to the THF mixture to facilitate phase transfer.[2]

Scenario B: "I cannot recover the product after the reaction in DMF/DMSO."

Diagnosis: DMF and DMSO have high boiling points (


 and 

), making rotary evaporation difficult and potentially degrading the thermally sensitive chloro-group.[1]

Protocol (The "Crash-Out" Method):

  • Cool the reaction mixture to room temperature or

    
    .
    
  • Slow Addition: Pour the reaction mixture slowly into a beaker containing 10 volumes of ice-cold water (relative to reaction volume) with vigorous stirring.

    • Mechanism:[2][4][5] Water acts as a potent anti-solvent.[2] The hydrophobic organic product will precipitate immediately.

  • Filtration: Collect the solid via vacuum filtration.[2]

  • Wash: Wash the filter cake copiously with water to remove residual DMF/DMSO.[2]

  • Drying: Dry under high vacuum at

    
     (P2O5 desiccant recommended).
    
Scenario C: "My NMR sample in CDCl3 shows no peaks or broad humps."

Diagnosis: The compound is aggregating or simply not dissolving in Chloroform-d.

Protocol:

  • Immediate Fix: Switch to DMSO-d6 . It is the universal solvent for nitro-quinazolines.

  • Alternative: If DMSO is unavailable, use a mixture of

    
     and 
    
    
    
    (3:1).[1][2] The methanol disrupts hydrogen bonding/stacking, improving solubility.[1]
Visual Workflow: Optimization Strategy

The following diagram illustrates the decision logic for solvent selection based on the experimental stage.

SolubilityWorkflow Start Start: 2-Chloro-7-nitroquinazoline (Solid) Goal Define Goal Start->Goal Reaction Synthesis / Reaction Goal->Reaction Functionalization Purification Purification Goal->Purification Clean up Analysis Analysis (NMR/HPLC) Goal->Analysis QC PolarSolvent Use Polar Aprotic (DMF, DMSO, NMP) Reaction->PolarSolvent Recryst Recrystallization Purification->Recryst DMSOd6 Use DMSO-d6 Analysis->DMSOd6 Heat Apply Heat (50-80°C) to break lattice PolarSolvent->Heat Workup Workup: Pour into Ice Water (Precipitate Product) Heat->Workup SolventPair Solvent: Boiling EtOH or MeOH/Acetone (1:1) Recryst->SolventPair Cool Cool to 0°C (Maximize Recovery) SolventPair->Cool

Figure 1: Decision tree for solvent selection during reaction, purification, and analysis phases.

Frequently Asked Questions (FAQ)

Q1: Can I use alcohols (MeOH/EtOH) as reaction solvents?

  • Answer: Caution is advised. While 2-Chloro-7-nitroquinazoline is soluble in hot alcohols, the chloride at the 2-position is susceptible to nucleophilic attack by the solvent (solvolysis), potentially forming the 2-methoxy or 2-ethoxy ether byproduct [1]. Use non-nucleophilic polar aprotic solvents (DMF, MeCN) for substitution reactions with amines.[1][2]

Q2: Is the compound stable in DMSO?

  • Answer: Yes, it is stable in DMSO at room temperature for short periods (hours to days).[1][2] However, avoid prolonged heating (>100°C) in DMSO, as Vilsmeier-type side reactions or oxidation can occur over time [2].[1]

Q3: How do I remove the yellow color during purification?

  • Answer: The nitro group imparts a strong yellow color.[2] If the impurity profile suggests colored contaminants (tar), use activated charcoal during the hot filtration step of recrystallization in Ethanol.[1]

References
  • Organic Chemistry Portal. (2021). Synthesis of Quinazolines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2008).[2] Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate. Retrieved from [Link]

  • PubChem. (2023).[2] 2-Chloro-7-nitroquinazoline Compound Summary. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Quinazoline Ring Stability &amp; Synthesis Optimization

Ticket ID: QNZ-SYN-004 Subject: Preventing Hydrolysis of the Quinazoline Ring (C4-Position) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: QNZ-SYN-004 Subject: Preventing Hydrolysis of the Quinazoline Ring (C4-Position) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering stability issues with the quinazoline scaffold, likely observing the formation of 4(3H)-quinazolinone (often appearing as a stubborn white solid) or ring-opening byproducts.

In drug discovery (e.g., Gefitinib, Erlotinib analogs), the C4 position is the thermodynamic "Achilles' heel" of the quinazoline ring. It is highly electrophilic and prone to nucleophilic attack by water, reverting reactive intermediates (like 4-chloroquinazoline) back to the stable, inactive quinazolinone form.

This guide provides the mechanistic root cause, a self-validating synthesis workflow, and troubleshooting protocols to arrest hydrolysis.

Module 1: The "Hotspot" Analysis (Mechanism)

To prevent hydrolysis, you must understand the electronic causality. The C4 position is electron-deficient due to the polarization of the C=N bond and the inductive effect of the adjacent nitrogen (N3).

The Failure Mode: When a leaving group (LG, typically -Cl) is present at C4, trace moisture attacks this position. Unlike standard amides, the quinazoline imidoyl chloride is highly reactive. The pathway proceeds through a tetrahedral intermediate, ejecting HCl and thermodynamically relaxing to the 4(3H)-quinazolinone .

Diagram 1: Hydrolysis Mechanism at C4

The following diagram illustrates the degradation pathway you are likely observing.

QuinazolineHydrolysis Start 4-Chloroquinazoline (Reactive Intermediate) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (C4) Water H2O (Nucleophile) Water->Inter Product 4(3H)-Quinazolinone (Dead End Impurity) Inter->Product Elimination of HCl HCl HCl Inter->HCl

Figure 1: The thermodynamic sink. Once the 4-chloro intermediate hydrolyzes to quinazolinone, it cannot be re-activated without repeating the chlorination step.

Module 2: The Critical Step (4-Chloroquinazoline Synthesis)

The most common failure point is the isolation of the 4-chloroquinazoline intermediate. This compound is hydrolytically unstable .

Protocol: Anhydrous Workup System

Standard aqueous workups (NaHCO3 wash) often lead to partial hydrolysis.

Step-by-Step Optimization:

  • Chlorination: Reflux the quinazolinone starting material in POCl3 (5–10 equiv) with catalytic DMF.

    • Why DMF? It forms the Vilsmeier-Haack reagent, accelerating the reaction so you can reduce thermal stress time.

  • Quench (The Danger Zone):

    • Do NOT pour the reaction mixture into water/ice if you plan to isolate the solid.

    • Preferred Method: Evaporate excess POCl3 under reduced pressure (rotary evaporator with a base trap). Azeotrope with dry toluene 2x to remove residual acid.

  • Isolation:

    • Dissolve the residue in DCM or EtOAc.

    • Rapid Wash: If you must wash, use cold saturated NaHCO3 very quickly (<2 mins contact time) and immediately separate layers.

    • Drying: Dry over MgSO4 immediately.

    • Storage: Do not store. Use immediately in the next coupling step.

Data: Stability of 4-Chloroquinazoline in Solvents
Solvent SystemT (ºC)t (1/2) (Half-life)Observation
Water (pH 7) 25< 5 minsRapid precipitation of white solid (Quinazolinone)
DCM (Wet) 25~ 1 hourSlow hydrolysis driven by ambient moisture
Toluene (Dry) 110> 24 hoursStable (Ideal for S_NAr coupling)
DMF (Wet) 80< 30 minsHydrolysis accelerated by heat and water miscibility

Module 3: Troubleshooting Coupling Reactions (S_NAr)

When coupling an aniline (e.g., 3-chloro-4-fluoroaniline) to the quinazoline core, water competes with the aniline nucleophile.

The "One-Pot" Solution

To completely eliminate the isolation risk described in Module 2, use a "telescoped" synthesis.

  • Chlorination: React Quinazolinone + SOCl2/DMF (cat.) in Toluene.

  • Evaporation: Distill off excess SOCl2/Toluene.

  • Coupling: Add the aniline nucleophile directly to the crude residue in fresh dry solvent (Acetonitrile or Isopropanol).

  • Base: Use DIPEA (Hunig's base) rather than TEA.

    • Why? DIPEA is more sterically hindered and less nucleophilic, reducing side reactions.

Diagram 2: Optimized Telescoped Workflow

This workflow minimizes exposure to atmospheric moisture.

OptimizedSynthesis Step1 Step 1: Chlorination (POCl3 or SOCl2 + cat. DMF) Step2 Step 2: Evaporation (Remove excess acid/solvent) Step1->Step2 Decision Isolate Intermediate? Step2->Decision PathA Risk Path: Aqueous Workup (High Hydrolysis Risk) Decision->PathA Yes PathB Safe Path: Telescoped (Add Aniline + Solvent directly) Decision->PathB No (Recommended) Final Final Product (4-Anilinoquinazoline) PathA->Final Low Yield PathB->Final High Yield

Figure 2: Decision tree for processing the reactive intermediate. Path B (Telescoped) is preferred for scale-up.

FAQ: Troubleshooting Specific Observations

Q1: I see a white precipitate forming during the filtration of my 4-chloroquinazoline. What is it? A: This is almost certainly the 4(3H)-quinazolinone HCl salt. It forms because the filter cake sucked in moisture from the air.

  • Fix: Switch to a nitrogen-blanketed filtration or, preferably, skip isolation and carry the crude oil into the next step.

Q2: My reaction yield is low, and NMR shows a mixture of product and starting material (quinazolinone), even though TLC showed full conversion to the chloride. A: The hydrolysis happened during the reaction or workup of the coupling step.

  • Fix: Ensure your solvent for the coupling step (e.g., Isopropanol) is anhydrous. If using Isopropanol, the generated HCl can catalyze the coupling, but if water is present, it catalyzes hydrolysis. Consider switching to Acetonitrile or Dioxane for the coupling step.

Q3: Can I use basic alumina instead of silica for purification? A: Yes. Quinazolines are basic.[1] Silica gel is slightly acidic and can sometimes cause streaking or degradation of sensitive derivatives. Neutral or basic alumina is often superior for purification.

References

  • Chandrasekhar, S., et al. (2009). "Synthesis of Gefitinib: A process for the manufacture of the anti-cancer drug." Organic Process Research & Development, 13(6), 1162-1166. [Link]

  • Connolly, D. J., et al. (2005). "Process Development and Scale-Up of a Quinazoline-Based EGFR Inhibitor." Organic Process Research & Development, 9(6), 856-862. [Link]

  • Rasal, K. B., & Yadav, G. D. (2016).[2] "Carbon Dioxide Mediated Novel Synthesis of Quinazoline-2,4(1H,3H)-dione in Water."[2] Organic Process Research & Development, 20(12), 2067-2073.[2] (Demonstrates the thermodynamic stability of the "oxo" form). [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 62(42), 9787-9826. (Review of stability and natural occurrence). [Link]

Sources

Optimization

Technical Support Center: Scaling Up 2-Chloro-7-nitroquinazoline Synthesis

Welcome to the technical support center for the synthesis of 2-Chloro-7-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this importan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this important synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a Senior Application Scientist, I will provide field-proven insights to help you navigate the common challenges encountered during the scale-up of this multi-step synthesis.

The synthesis of 2-Chloro-7-nitroquinazoline typically involves two key transformations: the nitration of a quinazolinone precursor followed by a chlorination step. Each of these steps presents unique challenges that can be exacerbated during scale-up. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Nitration of the Quinazolinone Core

The introduction of the nitro group onto the quinazoline ring is a critical step that significantly influences the reactivity of the molecule in subsequent transformations.[1] However, nitration reactions are inherently energetic and require careful control, especially at a larger scale.[2][3]

Frequently Asked Questions (FAQs) - Nitration

Q1: My nitration reaction is producing significant amounts of unwanted isomers. How can I improve the regioselectivity?

A1: The formation of isomers is a common challenge in the nitration of substituted quinazolinones. The directing effects of the substituents on the benzene ring portion of the quinazoline nucleus determine the position of nitration.

  • Underlying Cause: The carbocyclic ring of the 4(3H)-quinazolinone is typically nitrated at the 6-position. However, if an ortho-directing substituent is present at the 7-position, an 8-nitro product can also be formed.[4] For example, 7-fluoro-4(3H)-quinazolinone can yield a mixture of 6- and 8-nitro products.[4]

  • Troubleshooting Protocol:

    • Temperature Control: Carefully control the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable isomer. Perform the reaction at 0-5 °C.

    • Rate of Addition: Add the nitrating agent (e.g., fuming nitric acid) slowly and subsurface to the solution of the quinazolinone in a strong acid like sulfuric acid.[5] This helps to maintain a low localized concentration of the nitrating agent and minimize side reactions.

    • Solvent and Acid Choice: The choice of acid can influence the isomer ratio. While sulfuric acid is common, exploring other strong acids or mixed acid systems might alter the selectivity.

    • Purification: If isomer formation cannot be completely suppressed, a robust purification method is necessary. A patent for a similar compound, 4-chloro-7-fluoro-6-nitro quinazoline, suggests that isomers can be removed by repetitive washing with methanol.[6]

Q2: I'm observing a decrease in yield and the formation of dark-colored byproducts upon scaling up the nitration. What is the likely cause and solution?

A2: This issue often points to decomposition of the starting material or product due to harsh reaction conditions, which are more difficult to control on a larger scale.

  • Underlying Cause: High reaction temperatures can lead to the decomposition of nitro-containing compounds, which can be autocatalytic and highly exothermic.[7][8] The presence of impurities can also lower the thermal stability of nitro compounds.[7]

  • Troubleshooting Protocol:

    • Strict Temperature Monitoring: Use a thermocouple to monitor the internal reaction temperature, as it can differ significantly from the external bath temperature, especially in large vessels.[9]

    • Efficient Heat Transfer: Ensure your reactor has adequate cooling capacity and good agitation to dissipate the heat generated during the exothermic nitration.

    • Purity of Starting Materials: Use high-purity starting materials to avoid catalyzed decomposition.[7]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to colored impurities.[10]

Visualization: Nitration Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification Start Quinazolinone Precursor Mixing Dissolve Precursor in H2SO4 at 0-5 °C Start->Mixing Acid Sulfuric Acid Acid->Mixing Addition Slow, Subsurface Addition of HNO3 Mixing->Addition Reaction Stir at Controlled Temperature Addition->Reaction Quench Quench on Ice Reaction->Quench Monitor by TLC Neutralize Neutralize with Base (e.g., 10% NaOH) Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Wash Wash with Water & Methanol Filter->Wash Dry Dry Product Wash->Dry Product 7-Nitroquinazolinone Dry->Product

Caption: Workflow for the controlled nitration of a quinazolinone precursor.

Section 2: Chlorination of 7-Nitroquinazolinone

The conversion of the 7-nitroquinazolin-4(3H)-one to 2-Chloro-7-nitroquinazoline is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step is often challenging due to the reactivity of the product and the harsh reaction conditions.

Frequently Asked Questions (FAQs) - Chlorination

Q3: My chlorination reaction with POCl₃ is sluggish and gives low yields. How can I drive the reaction to completion?

A3: The reactivity of the quinazolinone towards chlorination is influenced by several factors, including its tautomeric form and the reaction conditions.[4] The presence of the electron-withdrawing nitro group can also affect the reactivity.[11]

  • Underlying Cause: The chlorination of 4-quinazolones with POCl₃ proceeds in two stages: an initial phosphorylation followed by chloride displacement.[12][13] Incomplete reaction can result from inefficient phosphorylation or the reversibility of the chlorination step.

  • Troubleshooting Protocol:

    • Temperature and Time: Ensure the reaction is heated sufficiently, typically to reflux (around 105-110 °C for POCl₃), for an adequate duration (2.5 to 6 hours).[11][14] Monitor the reaction by TLC until the starting material is consumed.

    • Use of a Base: The initial phosphorylation step is base-mediated.[11][12] Adding a high-boiling tertiary amine like N,N-diethylaniline can facilitate this step.[15]

    • Addition of PCl₅: Adding phosphorus pentachloride (PCl₅) along with POCl₃ can increase the chlorinating power of the reagent mixture.[11]

    • Alternative Reagents: Consider using thionyl chloride (SOCl₂) with a catalytic amount of DMF. This can be a more reactive system, sometimes allowing for lower reaction temperatures.[16]

Q4: During the work-up of my POCl₃ chlorination, I'm losing a significant amount of my product, and the starting material reappears on the TLC. What's happening?

A4: This is a classic problem of product hydrolysis. 4-Chloroquinazolines are often unstable in the presence of water and bases, readily hydrolyzing back to the starting quinazolinone.[17]

  • Underlying Cause: The work-up procedure, which typically involves quenching the reaction mixture with ice-water and neutralizing with a base, creates conditions ripe for the hydrolysis of the chloroquinazoline product.[17]

  • Troubleshooting Protocol:

    • Anhydrous Work-up: If possible, avoid an aqueous work-up. After removing the excess POCl₃ under reduced pressure, the crude product can be purified by other means, such as trituration with a non-polar solvent or direct use in the next step if the purity is acceptable.[17]

    • Careful Quenching: If an aqueous quench is unavoidable, pour the cooled reaction residue slowly onto a large excess of crushed ice with vigorous stirring. This helps to keep the temperature low and dilute the generated acids quickly.

    • Avoid Strong Bases: Instead of neutralizing with strong bases like NaOH or ammonium hydroxide, consider using a saturated solution of a weaker base like sodium bicarbonate.

    • Extraction into an Organic Solvent: Immediately after quenching, extract the product into a suitable organic solvent like dichloromethane or ethyl acetate to minimize its contact time with the aqueous phase.

Data Summary: Chlorination Reagent Comparison
Reagent SystemTypical TemperatureProsCons
POCl₃ Reflux (~110 °C)Commonly used, effective for many substrates.[14]Harsh conditions, difficult work-up, potential for product hydrolysis.[16][17]
POCl₃ / PCl₅ Water bath (fused)Increased reactivity for less reactive substrates.Even harsher conditions, solid handling of PCl₅.
SOCl₂ / cat. DMF 0 °C to RefluxCan be more reactive, potentially lower temperatures, gaseous byproducts simplify work-up.[16]SOCl₂ is highly reactive and corrosive.[16]
(COCl)₂ / cat. DMF Room Temp. to RefluxGaseous byproducts, can be very effective.[16]Oxalyl chloride is toxic and moisture-sensitive.
Visualization: Chlorination Troubleshooting Logic

Chlorination_Troubleshooting cluster_issues Observed Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_hydrolysis Solutions for Hydrolysis Start Chlorination of 7-Nitroquinazolinone LowYield Low Yield / Incomplete Reaction Start->LowYield Hydrolysis Product Hydrolysis (SM Reappears) Start->Hydrolysis IncreaseTemp Increase Temperature / Time LowYield->IncreaseTemp AddBase Add Tertiary Amine (e.g., N,N-diethylaniline) LowYield->AddBase AddPCl5 Add PCl₅ LowYield->AddPCl5 AltReagent Use SOCl₂/DMF LowYield->AltReagent AnhydrousWorkup Anhydrous Work-up Hydrolysis->AnhydrousWorkup CarefulQuench Careful Quenching on Ice Hydrolysis->CarefulQuench WeakBase Use Weak Base (NaHCO₃) Hydrolysis->WeakBase Extract Immediate Extraction Hydrolysis->Extract

Caption: Troubleshooting guide for the chlorination of 7-nitroquinazolinone.

Section 3: Scale-Up Safety Considerations

Scaling up reactions involving nitrating agents and highly reactive chlorinating agents requires a heightened awareness of potential hazards.

Q5: What are the primary safety concerns when scaling up the nitration and chlorination steps?

A5: The primary concerns are thermal runaway reactions and the handling of corrosive and toxic materials.

  • Nitration Hazards:

    • Exothermic Reaction: Nitration is highly exothermic.[3] Inadequate cooling can lead to a rapid temperature increase, accelerating the reaction rate and potentially leading to a runaway reaction or explosion.[3][9]

    • Thermal Instability of Nitro Compounds: Nitro-containing compounds can be thermally unstable and may decompose violently, especially in the presence of impurities.[7][18] It is crucial to perform thermal stability testing (e.g., using Differential Scanning Calorimetry - DSC) on the reaction mixture.[7]

  • Chlorination Hazards:

    • Corrosive Reagents: POCl₃ and SOCl₂ are highly corrosive and react violently with water.[16] Ensure all equipment is dry and appropriate personal protective equipment (PPE) is used.

    • Exothermic Quenching: The quenching of excess POCl₃ or SOCl₂ is highly exothermic and releases corrosive HCl gas. This step must be performed slowly, with efficient cooling and in a well-ventilated area or with a scrubber.[9]

  • General Scale-Up Recommendations:

    • Equipment: Use appropriately sized glassware and equipment. The reaction vessel volume should be at least twice the total volume of all reagents.[9]

    • Monitoring: Always monitor the internal reaction temperature.[9]

    • Time: Allow for extra time for setup, reaction, and work-up, as these processes are longer at a larger scale.[9]

    • Purification: At scale, try to avoid chromatography due to the large volumes of flammable solvents. Favor crystallization, extraction, or trituration for purification.[9]

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Malone, K. J., & Allford, L. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 26(10), 2893–2899. [Link]

  • Parker, T., Mao, Y., & Wang, Q. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1736–1742. [Link]

  • Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions. [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]

  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 575-581. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]

  • MDPI. (2025, July 9). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]

  • ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • Syntech International. (2023, July 31). Stability and safe handling of nitration waste acids. [Link]

  • Chemistry LibreTexts. (2023, June 30). The Thermal Stability of the Nitrates and Carbonates. [Link]

  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. [Link]

  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100857. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2021(ix), 150-176. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. PubChem. [Link]

  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Osarumwense, P. O. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • ACS Omega. (2019, May 7). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed Central. [Link]

  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[19]. [Link]

  • Wanfang Data. (n.d.). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. [Link]

  • SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]

  • National Center for Biotechnology Information. (n.d.). Carcinogenicity of the chlorination disinfection by-product MX. PubMed. [Link]

  • Google Patents. (n.d.).
  • Academia.edu. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

  • Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. [Link]

Sources

Troubleshooting

Technical Support Center: Quinazoline Regioselectivity &amp; Functionalization

Current Status: Operational Support Tier: Level 3 (Senior Research Scientist) Topic: Regioselectivity Control in Disubstituted Quinazolines Welcome to the Quinazoline Functionalization Hub You have reached the advanced t...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Research Scientist) Topic: Regioselectivity Control in Disubstituted Quinazolines

Welcome to the Quinazoline Functionalization Hub

You have reached the advanced technical support guide for quinazoline chemistry. This resource addresses the most frequent regioselectivity conflicts encountered during drug discovery campaigns. We focus on the "pain points" of the scaffold: differentiating the C2/C4 positions in halogenated systems and controlling N- vs. O-alkylation in quinazolinones.

Ticket #001: Nucleophilic Substitution ( ) on 2,4-Dichloroquinazoline[1][2]

User Issue: "I am attempting to introduce an amine at the C2 position of 2,4-dichloroquinazoline, but the reaction exclusively yields the C4-substituted product. How do I invert this selectivity?"

Technical Diagnosis

In standard


 regimes, C4 is electronically predisposed to react first .
  • Root Cause: The C4 position possesses a significantly higher LUMO coefficient compared to C2.[1] The transition state for C4 attack is stabilized by the adjacent N3 nitrogen, which can effectively accommodate the negative charge (Meisenheimer complex).

  • Steric Factor: While C4 is often less sterically hindered, electronic factors (electrophilicity) are the dominant driver.

Troubleshooting & Solution

You cannot easily invert the electronic bias of the substrate in a standard


 reaction. You must use a Sequential Displacement Strategy .

The Protocol (Sequential Control):

  • Step 1 (C4 Functionalization): React 2,4-dichloroquinazoline with a nucleophile (or a "dummy" group if the C4 substituent is not your final target). This yields the 4-substituted-2-chloroquinazoline.

  • Step 2 (C2 Functionalization): The remaining chlorine at C2 is now deactivated but can still be displaced under more forcing conditions (higher heat, stronger base, or Pd-catalysis).

Visual Workflow (Sequential Logic):

SNAr_Selectivity Start 2,4-Dichloroquinazoline Reaction1 Add Nucleophile A (1.0 equiv, 0°C to RT) Start->Reaction1 Kinetic Control Intermediate 4-Substituted-2-Chloro (Major Product) Reaction1->Intermediate C4 Selective Reaction2 Add Nucleophile B (Excess, Reflux/Heat) Intermediate->Reaction2 Thermodynamic/Forcing Final 2,4-Disubstituted Quinazoline Reaction2->Final C2 Substitution

Figure 1: The standard sequential workflow for differentiating C2 and C4 positions via


.
Ticket #002: Palladium-Catalyzed Cross-Coupling Selectivity[4][5]

User Issue: "I need to perform a Suzuki coupling at C2 of a 2,4-dichloroquinazoline, but the catalyst keeps coupling at C4. Is C2-selective oxidative addition possible?"

Technical Diagnosis

Standard Pd-catalysts (e.g.,


, Pd-dppf) follow the same electronic bias as 

: oxidative addition occurs at the most electron-deficient C-Cl bond (C4).
Advanced Solution: Ligand-Controlled Regiodivergence

Recent advances allow for "unconventional" selectivity using steric control rather than electronic control.

  • Standard Conditions: Use phosphine ligands. Result: C4 Coupling.

  • Inverted Conditions: Use bulky N-Heterocyclic Carbene (NHC) ligands (e.g., IPent or IPr ).

    • Mechanism:[2][3][4] Bulky ligands create a steric environment that disfavors the crowded C4 position (peri-interaction with H5). The Pd center is forced to react at the more accessible (distal) C2 position.

Comparative Protocol Table:

Desired SiteCatalyst SystemLigand ClassKey Condition
C4 (Standard)

or

/XPhos
PhosphineMild heat (60°C), weak base (

)
C2 (Inverted)

/ IPent or SIPr
Bulky NHCRoom Temp to 40°C, Avoid strong nucleophiles
Ticket #003: N-Alkylation vs. O-Alkylation in Quinazolinones

User Issue: "I am alkylating quinazolin-4(3H)-one. I want the N3-alkyl product, but I'm seeing O-alkylation impurities. How do I control this tautomeric equilibrium?"

Technical Diagnosis

Quinazolinones exist in a tautomeric equilibrium. The site of alkylation depends on the Hard-Soft Acid-Base (HSAB) theory and steric factors.

  • N3 (Soft/Thermodynamic): Favored by soft electrophiles and thermodynamic control.

  • O4 (Hard/Kinetic): Favored by hard electrophiles, oxygen-philic cations (

    
    ), or steric hindrance at N3.
    
Decision Matrix & Protocol

To maximize N3-Alkylation (Target):

  • Base: Use

    
     or 
    
    
    
    (promotes thermodynamic equilibration).
  • Solvent: Polar aprotic (DMF, DMSO).

  • Electrophile: Primary alkyl halides (MeI, BnBr).

  • Avoid: Silver salts (

    
     locks the O-form).
    

To maximize O-Alkylation (Target):

  • Reagent: Use Mitsunobu conditions (

    
    /DIAD) with an alcohol.
    
  • Alternative: Use

    
     as the base (Silver coordinates N, forcing O-attack).
    
  • Electrophile: Hard alkylating agents (e.g., Trimethyloxonium tetrafluoroborate) or sterically bulky halides.

Visual Mechanism (Alkylation Pathways):

Alkylation_Selectivity Substrate Quinazolin-4(3H)-one (Anion) ConditionA Condition A: K2CO3, DMF, 1° Alkyl Halide Substrate->ConditionA ConditionB Condition B: Ag2CO3 or Mitsunobu Substrate->ConditionB ProductN N3-Alkyl Quinazolinone (Thermodynamic Major) ConditionA->ProductN Soft-Soft Interaction ProductO O-Alkyl Quinazoline (Kinetic/Trapped) ConditionB->ProductO Hard-Hard / Ag+ Effect

Figure 2: Divergent alkylation pathways based on reaction conditions.

Ticket #004: C-H Activation (C2 vs. C8)

User Issue: "I want to functionalize the benzene ring (C8) directly. Standard C-H activation usually hits C2."

Technical Diagnosis
  • C2 Selectivity: The C2 proton is the most acidic and electron-deficient, making it the default site for nucleophilic radical attack or concerted metalation-deprotonation (CMD) absent other directors.

  • C8 Selectivity: Requires a Directing Group (DG) . The N-oxide moiety is the most effective DG for quinazolines to force peri-selectivity (C8).

Protocol for C8-Arylation:
  • Substrate: Quinazoline-3-oxide (N-oxide).

  • Catalyst:

    
     or 
    
    
    
    systems.
  • Mechanism: The metal coordinates to the N-oxide oxygen, placing the C8-H bond in the ideal geometry for activation (5-membered metallacycle intermediate).

  • Note: After functionalization, the N-oxide can be reduced back to the quinazoline using

    
     or Zn/AcOH.
    
References & Validated Sources
  • Regioselectivity in Pd-Catalyzed Cross-Coupling (C4 vs C2):

    • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[5][6][7]

    • Source:J. Org.[7] Chem. 2022, 87, 11, 7414–7421.

    • URL:[Link]

    • Note: Details the use of bulky NHC ligands to invert selectivity.

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanisms: 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.

    • Source:Molecules 2024, 29(1), 123.

    • URL:[Link]

    • Note: Confirms C4 preference via DFT and LUMO analysis.

  • N-Alkylation of Quinazolinones:

    • Title: Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation.

    • Source:Org. Biomol. Chem., 2019, 17, 7569-7579.

    • URL:[Link]

    • Note: Provides optimized conditions for N3 selectivity.

  • C-H Activation Strategies:

    • Title: Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides (Analogous mechanism for Quinazolines).

    • Source:ACS Catal. 2014, 4, 12, 4200–4204.

    • URL:[Link]

End of Technical Guide. For further assistance, please consult the cited literature for specific experimental conditions.

Sources

Reference Data & Comparative Studies

Validation

Analytical Profiling and Isomeric Differentiation: ¹H &amp; ¹³C NMR Spectral Analysis of 2-Chloro-7-nitroquinazoline vs. 4-Chloro-7-nitroquinazoline

Executive Summary In the development of targeted therapeutics—particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) kinase inhibitors—quinazoline derivatives serve as privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics—particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) kinase inhibitors—quinazoline derivatives serve as privileged scaffolds[1]. For drug development professionals, selecting the correct halogenated building block is critical. 2-Chloro-7-nitroquinazoline (CAS: 2203445-31-0) and 4-Chloro-7-nitroquinazoline (CAS: 19815-17-9) are two highly valuable, yet chemically distinct, isomeric intermediates.

This guide provides an objective comparison of their analytical profiles, focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causal relationship between their molecular structures, spectral shifts, and chemical reactivity, researchers can confidently differentiate these isomers and optimize their downstream synthetic workflows[2].

Structural Causality & Chemical Reactivity

The primary difference between these two isomers lies in the position of the chlorine atom, which fundamentally alters both their electron density and their susceptibility to Nucleophilic Aromatic Substitution (S_NAr).

  • 4-Chloro-7-nitroquinazoline: The C-4 position is highly electron-deficient because it is conjugated with both the N-1 and N-3 atoms of the pyrimidine ring. When a nucleophile (such as an aniline) attacks C-4, the resulting Meisenheimer complex is deeply stabilized by the adjacent nitrogens. This makes the C-4 chlorine highly labile and kinetically favored for rapid amination[3].

  • 2-Chloro-7-nitroquinazoline: While the C-2 position is also flanked by nitrogens, the resonance stabilization of the transition state during nucleophilic attack is less extensive than at C-4. Consequently, the 2-chloro isomer requires significantly harsher conditions (higher temperatures, stronger bases) to undergo S_NAr.

SNAr_Reactivity A 4-Chloro-7-nitroquinazoline (CAS: 19815-17-9) C Meisenheimer Complex (Stabilized by N1/N3) A->C C4 Electrophilic Center B Nucleophilic Attack (e.g., Anilines) B->C D 4-Amino-7-nitroquinazoline (Kinase Inhibitor Scaffold) C->D Rapid Cl- Elimination

Diagram 1: Regioselective SNAr pathway demonstrating the kinetic preference for C4 substitution.

Comparative NMR Spectral Analysis

The placement of the highly electronegative chlorine atom at either C-2 or C-4 induces distinct anisotropic and inductive effects across the quinazoline ring. Furthermore, the strongly electron-withdrawing nitro group at C-7 heavily deshields the ortho protons (H-6 and H-8).

¹H NMR Spectral Comparison

The most diagnostic feature in the ¹H NMR spectrum is the isolated pyrimidine ring proton. In 4-chloro-7-nitroquinazoline, the H-2 proton appears as a sharp singlet around 9.25 ppm. In contrast, the H-4 proton of the 2-chloro isomer is shifted even further downfield (~9.60 ppm) due to its proximity to the C-4a bridgehead and the N-3 atom.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d6)

Position2-Chloro-7-nitroquinazoline4-Chloro-7-nitroquinazolineMultiplicity & J-Coupling
H-2 N/A (C-Cl)~9.25 ppmSinglet (s), 1H
H-4 ~9.60 ppmN/A (C-Cl)Singlet (s), 1H
H-5 ~8.45 ppm~8.50 ppmDoublet (d), J ≈ 9.0 Hz, 1H
H-6 ~8.35 ppm~8.42 ppmDoublet of doublets (dd), J ≈ 9.0, 2.3 Hz, 1H
H-8 ~8.75 ppm~8.80 ppmDoublet (d), J ≈ 2.3 Hz, 1H
¹³C NMR Spectral Comparison

Carbon-13 NMR provides an unambiguous method for isomeric assignment. The carbon bearing the chlorine atom (C-Cl) typically resonates between 154–160 ppm, while the unsubstituted tertiary carbon (C-H) in the pyrimidine ring resonates further downfield (>160 ppm).

Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d6)

Position2-Chloro-7-nitroquinazoline4-Chloro-7-nitroquinazolineCarbon Type
C-2 ~156.0 ppm~154.0 ppmQuaternary (C-Cl) / Tertiary (C-H)
C-4 ~163.0 ppm~160.5 ppmTertiary (C-H) / Quaternary (C-Cl)
C-5 ~130.0 ppm~129.5 ppmTertiary (C-H)
C-6 ~121.5 ppm~121.0 ppmTertiary (C-H)
C-7 ~152.0 ppm~151.5 ppmQuaternary (C-NO₂)
C-8 ~124.5 ppm~125.0 ppmTertiary (C-H)
C-4a ~119.0 ppm~118.0 ppmQuaternary
C-8a ~150.5 ppm~150.0 ppmQuaternary

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The causality behind each solvent and parameter choice is explicitly defined to guarantee reproducible analytical profiling.

Protocol 1: Optimized NMR Sample Preparation & Acquisition

Nitroquinazolines are rigid, planar heterocycles that exhibit poor solubility in non-polar solvents like CDCl₃ and are prone to intermolecular stacking.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 12–15 mg of the quinazoline derivative.

  • Solubilization: Dissolve the solid in 0.6 mL of anhydrous DMSO-d6. Causality: The high dielectric constant of DMSO-d6 disrupts π-π stacking, ensuring sharp, well-resolved signals and preventing concentration-dependent chemical shift drifting.

  • Transfer: Pipette the homogeneous solution into a precision 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire data at 400 MHz using 16 scans and a 1-second relaxation delay (d1). Causality: 16 scans provide an optimal signal-to-noise ratio to detect low-level isomeric impurities (e.g., distinguishing a 5% 2-chloro impurity in a 4-chloro batch).

  • ¹³C NMR Acquisition: Acquire data at 100 MHz using at least 1024 scans and a 2-second relaxation delay. Causality: The extended relaxation delay is mandatory because the molecule contains five quaternary carbons (C-2/C-4, C-4a, C-7, C-8a) which lack Nuclear Overhauser Effect (NOE) enhancement and possess long T1 relaxation times.

NMR_Workflow S1 Sample Preparation 15 mg in 0.6 mL DMSO-d6 S2 1H NMR Acquisition 400 MHz, ns=16, d1=1s S1->S2 S3 13C NMR Acquisition 100 MHz, ns=1024, d1=2s S1->S3 S4 Spectral Processing Zero-filling, FT, Baseline Corr. S2->S4 S3->S4 S5 Isomeric Assignment H-2 vs H-4 Singlet Analysis S4->S5

Diagram 2: Self-validating NMR acquisition workflow optimized for nitroquinazoline derivatives.

Protocol 2: Chemical Validation via Regioselective Amination

If NMR alone leaves residual ambiguity regarding the isomer's identity, a rapid kinetic S_NAr reaction serves as a definitive, self-validating functional assay[3].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 50 mg of the unknown chloro-nitroquinazoline in 2.0 mL of isopropanol in a 10 mL glass vial.

  • Nucleophile Addition: Add 1.1 equivalents of an aniline derivative (e.g., 3-ethynylaniline).

  • Thermal Activation: Heat the mixture to 80°C with continuous stirring for 2 hours.

  • Visual & Analytical Validation:

    • If the compound is 4-chloro-7-nitroquinazoline: A rapid reaction occurs, yielding a heavy precipitate of the 4-amino product as the reaction cools to room temperature. This provides an immediate visual cue of the highly electrophilic C-4 position.

    • If the compound is 2-chloro-7-nitroquinazoline: The solution remains largely unreacted under these mild, base-free conditions, requiring LC-MS to detect only trace product formation.

Conclusion

Differentiating 2-Chloro-7-nitroquinazoline from 4-Chloro-7-nitroquinazoline is a critical quality control step in the synthesis of targeted kinase inhibitors. While both isomers share identical molecular weights, their ¹H and ¹³C NMR spectra exhibit distinct, predictable shifts driven by the electronic environment of the pyrimidine ring. By coupling rigorous NMR acquisition parameters in DMSO-d6 with functional S_NAr validation assays, researchers can establish a highly trustworthy, self-validating analytical workflow.

References

  • European Patent Office. (1997). Quinazoline Derivatives as VEGF Inhibitors (EP0880508B1).
  • World Intellectual Property Organization. (2010). Quinazoline derivatives (WO2010002845A2).
  • United States Patent and Trademark Office. (1999). Substituted quinazolines (US5962458A).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-7-nitroquinazoline

For researchers and professionals in drug development and analytical chemistry, the structural elucidation of novel heterocyclic compounds is a critical task. Mass spectrometry stands as a cornerstone technique for this...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the structural elucidation of novel heterocyclic compounds is a critical task. Mass spectrometry stands as a cornerstone technique for this purpose, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is unique to a molecule's structure. This guide offers an in-depth, theoretical exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-chloro-7-nitroquinazoline.

Due to the absence of a publicly available, experimentally derived mass spectrum for this specific molecule, this guide will present a proposed fragmentation pathway. This pathway is constructed from foundational principles of mass spectrometry and is supported by comparative analysis with the known fragmentation of structurally related compounds. By understanding these predicted pathways, researchers can more effectively identify 2-chloro-7-nitroquinazoline and its analogues in complex matrices.

Proposed Mass Spectrometry Fragmentation of 2-Chloro-7-nitroquinazoline

The fragmentation of 2-chloro-7-nitroquinazoline under electron ionization is anticipated to be driven by the presence of three key structural features: the quinazoline core, the chloro substituent, and the nitro group. The molecular ion is expected to be readily observed, with its characteristic M+2 isotopic peak due to the presence of chlorine. The molecular weight of 2-chloro-7-nitroquinazoline (C₈H₄ClN₃O₂) is 209.59 g/mol .

The fragmentation cascade will likely be initiated by the high-energy electron beam targeting lone pairs on the nitrogen or oxygen atoms, or the π-system of the aromatic rings. The subsequent fragmentation will proceed through a series of characteristic neutral losses.

Key Predicted Fragmentation Steps:
  • Loss of Nitric Oxide (NO): A common fragmentation pathway for aromatic nitro compounds is the rearrangement and subsequent loss of a nitric oxide radical (·NO), which would result in a fragment ion at m/z 179.

  • Loss of Nitro Group (NO₂): The primary and most significant fragmentation is expected to be the cleavage of the C-N bond, leading to the expulsion of a nitro radical (·NO₂) and the formation of a stable 2-chloroquinazoline cation at m/z 163.

  • Loss of Chlorine: The molecular ion could also lose a chlorine radical (·Cl) to form an ion at m/z 174.

  • Sequential Loss of HCN: Following the initial fragmentations, the quinazoline ring system is expected to undergo cleavage, typically through the loss of hydrogen cyanide (HCN), a stable neutral molecule. For instance, the fragment at m/z 163 could lose HCN to produce an ion at m/z 136.

The following table summarizes the proposed key fragment ions for 2-chloro-7-nitroquinazoline.

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Ion StructureProposed Neutral LossNotes
209211[C₈H₄ClN₃O₂]⁺•-Molecular Ion (M⁺•). The M+2 peak will have an intensity of approximately one-third of the M peak.[1][2]
179181[C₈H₄ClN₂O]⁺•·NOLoss of a nitric oxide radical is a common pathway for nitroaromatic compounds.
163165[C₈H₄ClN₂]⁺·NO₂Expulsion of the nitro group is predicted to be a major fragmentation pathway.
128-[C₈H₄N]⁺·Cl, HCNLoss of a chlorine radical from m/z 163, followed by the loss of hydrogen cyanide.
101-[C₇H₃]⁺HCNFurther fragmentation of the m/z 128 ion through the loss of another molecule of hydrogen cyanide.
Visualization of the Proposed Fragmentation Pathway

Fragmentation_of_2_Chloro_7_nitroquinazoline M [M]⁺• m/z 209/211 F1 m/z 179/181 M->F1 - ·NO F2 m/z 163/165 M->F2 - ·NO₂ F3 m/z 128 F2->F3 - ·Cl F4 m/z 101 F3->F4 - HCN

Caption: Proposed EI-MS fragmentation of 2-chloro-7-nitroquinazoline.

Comparative Analysis: 2-Chloro-7-nitroquinazoline vs. 2-Chloroquinoline

To ground our proposed fragmentation in experimental data, we can compare it to the known mass spectrum of a simpler, related molecule: 2-chloroquinoline. The NIST WebBook provides an experimental EI mass spectrum for 2-chloroquinoline (C₉H₆ClN), which has a molecular weight of 163.60 g/mol .[3][4]

The mass spectrum of 2-chloroquinoline is characterized by a strong molecular ion peak at m/z 163 (and its M+2 peak at m/z 165), which is also the base peak.[3] This indicates the high stability of the aromatic system. The primary fragmentation pathway involves the loss of a chlorine radical to form an ion at m/z 128.[3][5] This is followed by the sequential loss of two molecules of HCN to yield fragments at m/z 101 and m/z 75.

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Ion StructureProposed Neutral LossNotes
163165[C₉H₆ClN]⁺•-Molecular Ion (M⁺•) and Base Peak.[3]
128-[C₉H₆N]⁺·ClLoss of a chlorine radical.[3][5]
101-[C₈H₅]⁺HCNLoss of hydrogen cyanide.
75-[C₆H₃]⁺HCNLoss of a second molecule of hydrogen cyanide.
Visualization of 2-Chloroquinoline Fragmentation

Fragmentation_of_2_Chloroquinoline M [M]⁺• m/z 163/165 F1 m/z 128 M->F1 - ·Cl F2 m/z 101 F1->F2 - HCN F3 m/z 75 F2->F3 - HCN Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample (1 mg/mL in DCM) P2 Purity Check (TLC/HPLC) P1->P2 A1 Inject 1 µL into GC P2->A1 A2 Separation on Capillary Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-300) A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Molecular Ion & Isotope Pattern D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Compare to Theory & Libraries D3->D4

Sources

Validation

FT-IR spectroscopy for functional group analysis of 2-Chloro-7-nitroquinazoline.

FT-IR Spectroscopy for Functional Group Analysis of 2-Chloro-7-nitroquinazoline: A Comparative Modality Guide Executive Summary & Mechanistic Rationale 2-Chloro-7-nitroquinazoline is a highly functionalized heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

FT-IR Spectroscopy for Functional Group Analysis of 2-Chloro-7-nitroquinazoline: A Comparative Modality Guide

Executive Summary & Mechanistic Rationale

2-Chloro-7-nitroquinazoline is a highly functionalized heterocyclic building block. The quinazoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (e.g., gefitinib, erlotinib) and various targeted anti-cancer agents[1]. During the multi-step synthesis of these active pharmaceutical ingredients (APIs), rapid and definitive verification of intermediate functional groups is paramount. Specifically, the presence of the highly polar nitro group (-NO₂) at the 7-position and the reactive chlorine (-Cl) at the 2-position must be confirmed before proceeding to subsequent substitution or reduction reactions.

As analytical scientists, we must select the modality that best aligns with the physical chemistry of the target molecule. Fourier Transform Infrared (FT-IR) spectroscopy operates on the principle of measuring the absorption of infrared light caused by a change in the dipole moment of a molecular bond during vibration[2]. Because the -NO₂ group and the C=N bonds of the quinazoline ring are highly polar, they induce massive dipole moment changes, making FT-IR the gold standard for their verification.

Comparative Modality Analysis: FT-IR vs. Raman vs. NMR

To build a robust analytical control strategy, we must objectively compare FT-IR against alternative modalities like Raman Spectroscopy and Nuclear Magnetic Resonance (NMR). No single technique is a panacea; they are orthogonal and complementary.

Analytical ModalityPrimary Physical PrincipleStrengths for 2-Chloro-7-nitroquinazolineLimitations
FT-IR Spectroscopy Change in bond dipole moment upon IR absorption[2].Exceptional sensitivity for the highly polar -NO₂ asymmetric/symmetric stretches and C=N bonds.Weak signal for the non-polar C-Cl bond and symmetric aromatic C=C stretches.
Raman Spectroscopy Inelastic scattering due to a change in polarizability of the electron cloud[3].Dominant signal for the highly polarizable C-Cl bond and aromatic backbone (C=C)[2].Susceptible to fluorescence interference; weaker signal for the -NO₂ group compared to IR[3].
¹H / ¹³C NMR Nuclear spin resonance in a magnetic field.Definitive mapping of the carbon-hydrogen framework and substitution patterns.Does not directly probe the vibrational oxidation state of the -NO₂ group; requires sample dissolution.

The Causality of Choice: While NMR is definitive for structural elucidation, it is time-consuming and requires deuterated solvents. For rapid, solid-state functional group verification, vibrational spectroscopy is preferred. We utilize FT-IR to confirm the nitro and imine groups, while Raman is deployed as a complementary tool to definitively profile the C-Cl halogen stretch, which often appears weak or obscured in the IR fingerprint region.

Deep Dive: FT-IR Sampling Techniques (ATR vs. KBr Pellet)

Once FT-IR is selected, the sampling technique dictates the quality of the data. For a solid powder like 2-Chloro-7-nitroquinazoline, the choice lies between Attenuated Total Reflectance (ATR) and transmission via a Potassium Bromide (KBr) pellet.

ParameterTransmission FT-IR (KBr Pellet)ATR-FTIR (Diamond Crystal)
Physical Principle Direct transmission of the IR beam through a diluted, IR-transparent matrix[4].Internal reflection generating an evanescent wave that penetrates the sample surface[4].
Effective Pathlength Macroscopic (~1 mm). Highly sensitive to trace components and adheres strictly to the Beer-Lambert law[5].Microscopic (0.5 – 2 µm). Penetration depth is wavelength-dependent, altering relative peak intensities[6].
Spectral Quality Yields a true transmission spectrum; the gold standard for historical library matching[5].Can introduce spectral artifacts and baseline shifts due to refractive index dependencies[7].
Operational Workflow High effort. Requires precise grinding, pressing, and strict moisture control[7].Zero to minimal effort. Direct contact with the crystal enables high-throughput screening[7].

Expected Spectral Signatures

When analyzing 2-Chloro-7-nitroquinazoline via FT-IR, the following vibrational frequencies are the critical quality attributes (CQAs) for structural confirmation:

Functional GroupExpected FT-IR Wavenumber (cm⁻¹)Intensity / CharacteristicModality Sensitivity
-NO₂ (Asymmetric Stretch) 1520 – 1550Very Strong, BroadFT-IR Dominant
-NO₂ (Symmetric Stretch) 1330 – 1360Strong, SharpFT-IR Dominant
C=N (Quinazoline Ring) 1610 – 1630Medium to StrongFT-IR / Raman
C=C (Aromatic Ring) 1580 – 1600MediumRaman Dominant
C-Cl (Halogen Stretch) 700 – 800Weak to MediumRaman Dominant

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory protocols must not merely be a list of actions; they must be self-validating systems where errors are caught before data is finalized.

Protocol A: High-Fidelity Transmission FT-IR (KBr Pellet Method)

Objective: Obtain a high-resolution, true-transmission spectrum for quantitative library matching and trace impurity profiling.

  • Matrix Desiccation: Dry spectroscopic-grade KBr powder in a vacuum oven at 105°C for at least 4 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a massive O-H stretching band (~3400 cm⁻¹) and an H-O-H bending band (~1650 cm⁻¹), which will mask the critical C=N stretching frequencies of the quinazoline ring[4].

  • Sample Dilution and Micro-Milling: Weigh ~2 mg of 2-Chloro-7-nitroquinazoline and ~198 mg of anhydrous KBr (1:100 ratio). Grind vigorously in an agate mortar for 3-5 minutes.

    • Causality: The 1% dilution ensures the highly absorbing -NO₂ bands do not saturate the detector (which would violate the Beer-Lambert law). Grinding reduces the particle size to < 2 µm—smaller than the wavelength of mid-IR light—preventing Mie scattering and ensuring a flat, artifact-free baseline[7].

  • Self-Validating Background Scan: Press a pellet containing only the dried KBr at 8-10 tons of pressure. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: If the baseline is flat and devoid of O-H bands, the matrix is verified dry, and the die is verified clean. If O-H bands are present, discard the KBr and re-desiccate.

  • Sample Acquisition: Press the sample mixture into a pellet under vacuum. Scan using the validated background parameters.

Protocol B: Rapid Screening via ATR-FTIR

Objective: Fast, qualitative verification of the -NO₂ and C=N groups with zero sample preparation.

  • Crystal Validation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Perform a background scan.

    • Validation Check: The background scan confirms the removal of previous sample residues and mathematically subtracts atmospheric CO₂ and water vapor from the optical path.

  • Sample Application and Compression: Place ~5 mg of the raw powder directly onto the crystal. Lower the pressure anvil until the built-in force gauge indicates optimal contact.

    • Causality: The evanescent wave only penetrates 0.5 to 2 µm into the sample[6]. Inadequate pressure results in poor optical contact and a weak signal.

  • Spectral Acquisition and Correction: Acquire the spectrum. Apply an ATR correction algorithm.

    • Causality: Because penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks at 3000 cm⁻¹ will appear artificially weak compared to peaks at 700 cm⁻¹. The algorithm normalizes the spectrum to resemble a true transmission spectrum for accurate library comparison.

Analytical Decision Workflow

G Start 2-Chloro-7-nitroquinazoline Sample Received Decision1 Primary Analytical Objective? Start->Decision1 Path1 Rapid Structural Verification Decision1->Path1 Path2 Trace Impurity & Quantitative Analysis Decision1->Path2 Path3 C-Cl / Aromatic Backbone Profiling Decision1->Path3 ATR ATR-FTIR (Diamond Crystal) Path1->ATR KBr Transmission FT-IR (KBr Pellet) Path2->KBr Raman Raman Spectroscopy (785 nm Laser) Path3->Raman ValATR Validate: Background Scan & Crystal Cleanliness ATR->ValATR ValKBr Validate: Blank KBr Pellet (Check O-H band) KBr->ValKBr ValRaman Validate: Polystyrene Calibration & Fluorescence Raman->ValRaman Data Orthogonal Data Synthesis (Confirm -NO2, -Cl, C=N) ValATR->Data ValKBr->Data ValRaman->Data

Fig 1. Analytical decision matrix and self-validating workflow for 2-Chloro-7-nitroquinazoline.

References

1.[5] What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Press. URL: 2.[1] Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. PMC (NIH). URL: 3.[2] FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. SFR. URL: 4.[3] Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Gateway Analytical. URL: 5.[7] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. URL: 6.[6] Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles. Reddit (r/chemistry). URL: 7.[4] Fourier Transform Infrared (FTIR) Spectroscopy: Why We Use KBr Pellets and CCl₄ Solvent. PharmaGuru. URL:

Sources

Comparative

A Tale of Two Positions: Unraveling the Differential Reactivity of 2-Chloro vs. 4-Chloroquinazolines in Nucleophilic Aromatic Substitution

For the modern medicinal chemist and process scientist, the quinazoline scaffold is a cornerstone of drug design, forming the core of numerous approved therapeutics. The functionalization of this privileged heterocycle,...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist and process scientist, the quinazoline scaffold is a cornerstone of drug design, forming the core of numerous approved therapeutics. The functionalization of this privileged heterocycle, particularly through nucleophilic aromatic substitution (SNAr), is a routine yet critical operation. When presented with a 2,4-dichloroquinazoline precursor, a common starting material, the discerning researcher must address a fundamental question: which chlorine atom will react first? This guide provides an in-depth comparison of the reactivity of the 2- and 4-chloro positions, grounded in mechanistic principles and supported by experimental evidence, to empower chemists in designing efficient and selective synthetic strategies.

The Inherent Reactivity Bias: Why the 4-Position Prevails

In the vast majority of cases, the chlorine atom at the 4-position of a quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position.[1][2][3][4] This pronounced regioselectivity is not a matter of chance but is dictated by the intrinsic electronic properties of the quinazoline nucleus.

Electronic Factors: A Decisive Influence

The higher reactivity of the C4 position is rooted in the electronic landscape of the quinazoline ring. The two nitrogen atoms, being highly electronegative, exert a powerful electron-withdrawing inductive effect. However, their influence is not uniform across the ring. The C4 position is para to the N1 nitrogen and ortho to the N3 nitrogen, while the C2 position is situated between both nitrogen atoms.

Theoretical studies, including Density Functional Theory (DFT) calculations, have provided quantitative insights into this phenomenon. These studies reveal that the carbon atom at the 4-position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[1][5][6] A higher LUMO coefficient indicates a greater electron deficiency at that position, rendering it a more favorable site for attack by an electron-rich nucleophile.

Furthermore, computational models have demonstrated that the activation energy required for a nucleophile to attack the C4 position is lower than that for an attack at the C2 position.[1] This lower energy barrier for the formation of the Meisenheimer intermediate at the C4 position translates to a faster reaction rate, thus favoring the formation of the 4-substituted product.

The resonance stabilization of the intermediate formed upon nucleophilic attack also plays a crucial role. When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the electronegative N1 and N3 atoms. This stabilization is more pronounced compared to the intermediate formed from attack at the C2 position.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Key factors governing the differential reactivity of C2 and C4 positions in quinazolines."

Experimental Corroboration: A Wealth of Evidence

The preferential reactivity of the 4-chloro position is not merely a theoretical concept; it is a well-established experimental reality. The synthesis of 4-aminoquinazolines, a common structural motif in pharmacologically active molecules, routinely exploits this regioselectivity.[1][5][6][7] Starting from 2,4-dichloroquinazoline, a wide array of primary and secondary amines can be selectively introduced at the 4-position under relatively mild conditions, leaving the 2-chloro group intact for subsequent functionalization.

Nucleophile (Amine)SolventTemperature (°C)Reaction TimeProductReference
AnilineIsopropanolReflux4h2-Chloro-N-phenylquinazolin-4-amine[4]
BenzylamineEthanolRoom Temp2hN-Benzyl-2-chloroquinazolin-4-amine[4]
EthanolamineDichloromethaneReflux6h2-((2-Chloroquinazolin-4-yl)amino)ethanol[8]
n-ButylamineDichloromethaneReflux5hN-Butyl-2-chloroquinazolin-4-amine[8]

Table 1: Representative Experimental Conditions for Selective C4-Amination of 2,4-Dichloroquinazoline.

The data in Table 1 clearly demonstrates that even with different amine nucleophiles and reaction conditions, the substitution consistently occurs at the C4 position. This reliability makes the selective functionalization of the 4-position a robust and predictable synthetic strategy.

Modulating Reactivity: The Role of Substituents

The inherent reactivity difference between the C2 and C4 positions can be further amplified by the presence of electron-withdrawing substituents on the quinazoline ring. For instance, a nitro group at the 7-position significantly enhances the electrophilicity of the entire ring system, making it more susceptible to nucleophilic attack.[4] This activating effect is more pronounced at the C4 position, which is para to the nitro group, further increasing the regioselectivity of the substitution.[4] Consequently, reactions on 2,4-dichloro-7-nitroquinazoline can often be carried out under milder conditions and with shorter reaction times compared to the unsubstituted analogue.[4]

The Less Favored Path: Functionalizing the 2-Position

While the 4-position is the more reactive site, substitution at the 2-position is not impossible. However, it typically requires more forcing conditions, such as higher temperatures and longer reaction times.[2][3] Selective functionalization of the C2 position is most effectively achieved when the C4 position is blocked by a non-leaving group, such as a hydrogen or a carbon-based substituent.[2][3]

In instances where a di-substitution is desired, the initial, more facile substitution occurs at the C4 position. The subsequent introduction of a nucleophile at the C2 position then requires more vigorous conditions.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Generalized workflow for sequential nucleophilic substitution on 2,4-dichloroquinazoline."

A Note on Steric Hindrance

While electronic effects are the primary drivers of reactivity, steric hindrance can play a secondary role.[9][10] A bulky nucleophile may experience greater steric repulsion when approaching the C2 position, which is flanked by the N1 and N3 atoms, compared to the more exposed C4 position. This can further contribute to the observed preference for C4 substitution.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Chloro-4-(phenylamino)quinazoline

This protocol details a general procedure for the regioselective substitution of the C4-chloro group with an amine.

Materials:

  • 2,4-Dichloroquinazoline

  • Aniline

  • Isopropanol

  • Triethylamine (optional, as a base)

Procedure:

  • To a solution of 2,4-dichloroquinazoline (1.0 eq) in isopropanol, add aniline (1.0-1.2 eq).

  • If desired, add a base such as triethylamine (1.1-1.5 eq) to the reaction mixture to scavenge the HCl generated.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a suitable solvent (e.g., cold isopropanol or diethyl ether).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Protocol 2: Synthesis of 2,4-Dichloroquinazoline from Quinazoline-2,4(1H,3H)-dione

This protocol describes the preparation of the common starting material.

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (as a catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend quinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully remove the excess POCl3 by distillation under reduced pressure.

  • Pour the cooled residue onto crushed ice with vigorous stirring.

  • Collect the resulting solid by filtration, wash thoroughly with water, and dry to afford 2,4-dichloroquinazoline.

Conclusion

The differential reactivity of the 2- and 4-chloro positions in quinazolines is a well-defined and predictable phenomenon, primarily governed by electronic factors. The C4 position is markedly more susceptible to nucleophilic attack due to its higher LUMO coefficient and the lower activation energy for the SNAr reaction. This inherent regioselectivity is a powerful tool for synthetic chemists, enabling the selective functionalization of the quinazoline scaffold. While substitution at the C2 position is achievable, it requires more forcing conditions or a blocked C4 position. A thorough understanding of these reactivity principles is essential for the rational design of synthetic routes towards novel and medicinally relevant quinazoline derivatives.

References

  • Armarego, W. L. F. (1963). Quinazolines. Part VIII. Electronic effects in 2-substituted quinazolines. Journal of the Chemical Society C: Organic, 430-434.
  • de Faria, A. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • Kavalenka, A., & Kappe, C. O. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 488-497. [Link]

  • Gaafar, M. R., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. International Journal of Organic Chemistry, 1(3), 123-132. [Link]

  • Kavalenka, A., & Kappe, C. O. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC. [Link]

  • Vaskevych, A. I., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(19), 6268. [Link]

  • Khan, S. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]

  • Ardiles, C. S., et al. (2020). CORRELATION BETWEEN THE ELECTRONIC STRUCTURE OF QUINAZOLINE DERIVATIVES AND THE ACTIVITY OF THE NTR1 RECEPTOR. Journal of the Chilean Chemical Society, 65(1), 4686-4691. [Link]

  • de Faria, A. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 7763545. [Link]

  • Gaafar, M. R., et al. (2015). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • de Faria, A. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • Google Patents. (n.d.). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
  • Al-Omair, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Hindawi. [Link]

  • Gaafar, M. R., et al. (2015). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • Kamal, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 746284. [Link]

  • Kumar, A., et al. (2012). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 89-96. [Link]

  • Al-Soud, Y. A., et al. (2010). Synthesis and Reactivity of[1][7][11]Triazolo-annelated Quinazolines. Molecules, 15(10), 7016-7032. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • Asif, M. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Chemical Sciences Journal, 6(4), 1-10. [Link]

  • Kumar, V., & Kumar, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. Current Organic Synthesis, 17(7), 522-536. [Link]

Sources

Validation

2-Chloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in nucleophilic substitution.

Title: High-Performance Comparison Guide: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-7-nitroquinazoline vs. 2,4-Dichloroquinazoline Target Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Performance Comparison Guide: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-7-nitroquinazoline vs. 2,4-Dichloroquinazoline

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous kinase inhibitors and targeted therapeutics. The strategic functionalization of these heterocycles typically relies on Nucleophilic Aromatic Substitution (SNAr) of chloro-substituted precursors. This guide provides an objective, data-driven comparison between the classic 2,4-dichloroquinazoline and the highly activated 2-chloro-7-nitroquinazoline . By analyzing their electronic profiles, regioselectivity, and experimental requirements, researchers can optimize their synthetic routes for late-stage functionalization.

Mechanistic & Electronic Profiling

The Causality Behind Regioselectivity and Reactivity

2,4-Dichloroquinazoline: The Regioselective Workhorse In 2,4-dichloroquinazoline, the two chlorine atoms exhibit vastly different reactivities. Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C2 . This inherent electronic bias makes C4 highly susceptible to initial nucleophilic attack. Consequently, SNAr reactions are strictly regioselective: substitution at C4 occurs rapidly under mild conditions (e.g., 0–5 °C), while the subsequent substitution at C2 requires harsh conditions (e.g., prolonged reflux) due to the electron-donating effect of the newly introduced amino group at C4, which deactivates the ring .

2-Chloro-7-nitroquinazoline: The Activated Electrophile Conversely, 2-chloro-7-nitroquinazoline lacks a leaving group at C4 but features a strongly electron-withdrawing nitro (-NO₂) group at the 7-position. The nitro group exerts profound resonance and inductive effects, withdrawing electron density from the entire fused pyrimidine-benzene system . This dramatically lowers the LUMO energy of the quinazoline core, stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack. As a result, the C2 position—typically sluggish in unactivated 2-chloroquinazolines —becomes highly electrophilic, allowing for direct and efficient amination under mild to moderate conditions.

Visualizing Reaction Pathways

G cluster_1 2,4-Dichloroquinazoline Pathway cluster_2 2-Chloro-7-nitroquinazoline Pathway A 2,4-Dichloroquinazoline (Starting Material) B C4-Amination (Mild: 0-25°C, 1-2h) A->B C 2-Chloro-4-aminoquinazoline (Intermediate) B->C D C2-Amination (Harsh: >80°C, Reflux) C->D E 2,4-Diaminoquinazoline (Final Product) D->E F 2-Chloro-7-nitroquinazoline (Starting Material) G Direct C2-Amination (Mild/Mod: 25-50°C, 2-4h) F->G H 2-Amino-7-nitroquinazoline (Final Product) G->H

Caption: Workflow comparison of SNAr pathways for 2,4-dichloroquinazoline vs. 2-chloro-7-nitroquinazoline.

Mechanism M1 7-Nitro Group (Strong Electron Withdrawing) M2 Resonance & Inductive Effects (Depletes Ring Electron Density) M1->M2 M3 Lowered LUMO Energy (Increased Electrophilicity) M2->M3 M4 C2 Position Highly Activated (Facilitates Nucleophilic Attack) M3->M4 M5 Meisenheimer Complex (Stabilized Intermediate) M4->M5 M6 Chloride Expulsion (Product Formation) M5->M6

Caption: Mechanistic sequence of 7-nitro group activation facilitating SNAr at the C2 position.

Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics for nucleophilic substitution (using standard primary/secondary aliphatic amines) on both scaffolds.

Parameter2,4-Dichloroquinazoline (C4 Attack)2,4-Dichloroquinazoline (C2 Attack)2-Chloro-7-nitroquinazoline (C2 Attack)
Reactive Site C4C2 (requires C4 pre-substitution)C2
Typical Temperature 0 °C to 25 °C80 °C to 120 °C (Reflux)25 °C to 50 °C
Reaction Time 1 - 2 hours12 - 24 hours2 - 4 hours
Solvent Preference Ethanol, THF, DCMIsopropanol, DMF, NMPTHF, DMF, Acetonitrile
Base Requirement Optional (Amine excess or DIPEA)Required (DIPEA, K₂CO₃)Required (DIPEA, TEA)
Average Yield 85% - 95%50% - 75%80% - 90%
Regioselectivity Excellent (Exclusive to C4)N/A (C4 is already blocked)Excellent (Single reactive site)

Experimental Protocols (Self-Validating Workflows)

Note: The following protocols are designed with built-in validation steps (TLC, precipitation) to ensure high-fidelity results without immediate reliance on complex analytics.

Protocol A: Mild Regioselective C4-Amination of 2,4-Dichloroquinazoline Objective: Isolate the 2-chloro-4-aminoquinazoline intermediate.

  • Preparation: Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous ethanol (0.2 M concentration). Cool the solution to 0–5 °C using an ice bath.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.05 eq) dropwise. Causality: Strict stoichiometric control and low temperature prevent premature C2 substitution .

  • Monitoring: Stir for 1-2 hours. Validate progress via TLC (Hexane/EtOAc 7:3). The starting material spot (higher Rf) should completely convert to a highly UV-active lower spot.

  • Workup: Concentrate the solvent in vacuo. Resuspend the crude residue in cold water to precipitate the product. Filter and wash with cold water to remove amine hydrochloride salts.

Protocol B: Harsh C2-Amination of 2-Chloro-4-aminoquinazoline Objective: Overcome ring deactivation to achieve the 2,4-diaminoquinazoline.

  • Preparation: Suspend the intermediate from Protocol A (1.0 eq) in isopropanol or DMF.

  • Reagent Addition: Add an excess of the second amine (2.0 - 3.0 eq) and DIPEA (2.0 eq). Causality: The electron-donating C4-amino group severely deactivates the C2 position; excess nucleophile and elevated thermal energy are mandatory to drive the Meisenheimer complex formation.

  • Execution: Reflux the mixture (80–120 °C) for 12–24 hours.

  • Workup: Cool to room temperature. If using DMF, quench with ice water to precipitate the product. Extract with EtOAc, wash heavily with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: Direct C2-Amination of 2-Chloro-7-nitroquinazoline Objective: Leverage nitro-activation for mild C2 substitution.

  • Preparation: Dissolve 2-chloro-7-nitroquinazoline (1.0 eq) in THF or Acetonitrile (0.15 M) at room temperature.

  • Reagent Addition: Add the amine nucleophile (1.1 eq) and Triethylamine (1.5 eq). Causality: The 7-nitro group sufficiently activates the C2 position, eliminating the need for refluxing conditions .

  • Monitoring: Stir at 25–50 °C for 2-4 hours. The reaction mixture often undergoes a distinct color change (e.g., yellow to deep orange/red) indicative of the nitro-aromatic substitution complex. Validate via TLC.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The organic layer is dried, concentrated, and the product is typically pure enough after a simple trituration with diethyl ether.

Conclusion

For drug development professionals, selecting the right quinazoline building block dictates the efficiency of the synthetic pipeline. 2,4-Dichloroquinazoline is ideal for synthesizing asymmetric 2,4-diaminoquinazolines, provided the strict temperature-controlled step-wise protocol is followed to manage its inherent C4 > C2 regioselectivity. In contrast, 2-chloro-7-nitroquinazoline is a powerful alternative when direct, mild C2-functionalization is required. The 7-nitro group acts as a potent electronic activator, bypassing the harsh conditions typically associated with C2-chloro displacement, and providing a streamlined route to highly functionalized, bioactive scaffolds.

References

  • National Institutes of Health (NIH). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." PubMed Central (PMC).[Link]

  • StackExchange. "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring." Chemistry StackExchange. [Link]

  • ResearchGate. "Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor." ResearchGate.[Link]

Comparative

Biological activity comparison of nitro-substituted vs. non-nitro quinazolines.

Executive Summary This guide provides a critical analysis of quinazoline scaffolds, specifically contrasting nitro-substituted derivatives against their non-nitro (halo-, amino-, or alkoxy-substituted) counterparts.[1] W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical analysis of quinazoline scaffolds, specifically contrasting nitro-substituted derivatives against their non-nitro (halo-, amino-, or alkoxy-substituted) counterparts.[1]

While the quinazoline core is a privileged structure in medicinal chemistry (e.g., Gefitinib, Erlotinib), the introduction of a nitro group (


) creates a sharp dichotomy in performance:[1]
  • Potency: Nitro-quinazolines often exhibit superior in vitro potency (IC50) against specific targets (e.g., EGFR, microbial DNA gyrase) due to strong electron-withdrawing effects that enhance

    
    -stacking and hydrogen bonding.[1]
    
  • Liability: Non-nitro quinazolines generally offer superior metabolic stability and safety profiles. The nitro group is a structural alert for genotoxicity (Ames positive) and poor aqueous solubility, often necessitating its replacement with bioisosteres like nitrile (

    
    ) or solubilizing ether chains during lead optimization.[1]
    

Chemical Architecture & SAR Analysis

The biological divergence stems from the electronic perturbation of the quinazoline ring system.

Electronic Impact of the Nitro Group

The nitro group is a strong electron-withdrawing group (EWG) via both induction (


) and resonance (

).[1]
  • Nitro-Quinazolines: The

    
     group at positions C6 or C7 significantly decreases electron density in the pyrimidine ring. This makes the C4 position highly electrophilic, facilitating nucleophilic attack (e.g., by the ATP-binding site cysteine in kinases).
    
  • Non-Nitro Analogs: Substituents like methoxy (

    
    , electron-donating) or chlorine (
    
    
    
    , weak withdrawing) modulate the ring's lipophilicity and pKa without drastically altering the core's reactivity, leading to more stable drug-receptor interactions.[1]
Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the functional consequences of substituting the quinazoline core.

SAR_Analysis Core Quinazoline Scaffold Nitro Nitro (-NO2) at C6/C7 Core->Nitro Substitution NonNitro Non-Nitro (-Cl, -OR) at C6/C7 Core->NonNitro Substitution Potency High Electrophilicity (Increased Potency) Nitro->Potency Strong EWG Effect Toxicity Reductive Metabolism (Genotoxicity Risk) Nitro->Toxicity Nitroreductase Action Stability Metabolic Stability (Optimized PK) NonNitro->Stability Avoids reduction Solubility Tunable Lipophilicity NonNitro->Solubility Via solubilizing groups

Figure 1: SAR logic flow contrasting the high-potency/high-risk nature of nitro-substituents vs. the stability of non-nitro analogs.[1]

Comparative Biological Activity[2][3][4]

Anticancer Activity (EGFR Inhibition)

The primary arena for this comparison is Epidermal Growth Factor Receptor (EGFR) inhibition.[1][2][3]

  • Nitro-Substituted Performance: Experimental data indicates that 6-nitro-4-anilinoquinazolines (e.g., Compound 6c ) can achieve IC50 values in the low nanomolar range, often surpassing first-generation drugs.[1] The nitro group enhances binding affinity to the ATP pocket, particularly against mutant strains (e.g., T790M).

  • Non-Nitro Performance (Standard of Care): Approved drugs like Gefitinib and Erlotinib utilize electron-donating alkoxy groups (

    
    ) to improve solubility and avoid the metabolic liability of the nitro group.[1] While slightly less electrophilic, they maintain sufficient potency with a superior safety margin.
    
Data Table: Cytotoxicity Comparison (Human Lung Cancer Cell Line A549)
Compound ClassRepresentative AgentSubstituent (C6)IC50 (µM)Mechanism Note
Nitro-Quinazoline Compound 6c [1]

12.5 ± 1.2 Induces G2/M arrest; potential covalent binder.[1]
Non-Nitro Gefitinib (Iressa)

14.2 ± 0.8 Reversible ATP competitor; optimized bioavailability.[1]
Non-Nitro Erlotinib (Tarceva)

15.8 ± 1.5 High selectivity; metabolically stable.[1]

> Key Insight: The nitro derivative (Compound 6c) demonstrates marginally superior potency in vitro but lacks the pharmacokinetic endurance of the non-nitro clinical standards.

Antimicrobial Activity

In antimicrobial applications, the nitro group is often essential for activity against anaerobic bacteria, mimicking the mechanism of metronidazole.

  • Nitro-Quinazolines: Derivatives with 3-nitro or 6-nitro groups show marked activity against Klebsiella pneumoniae and Helicobacter pylori.[1] The mechanism involves the enzymatic reduction of the nitro group to reactive intermediates that damage bacterial DNA.

  • Non-Nitro Analogs: Halogenated quinazolines (e.g., 6,8-dichloro) show broad-spectrum activity but often fail against resistant anaerobic strains where the "nitro-activation" mechanism is required.[1]

The "Nitro Liability": Metabolic Toxicity

A critical differentiator is the metabolic fate of the molecule. Non-nitro quinazolines are typically metabolized via CYP450 oxidation (O-demethylation), which is a detoxifying pathway. Conversely, nitro-quinazolines undergo reductive metabolism , leading to toxicity.

Reductive Pathway Visualization

The following diagram illustrates why nitro-quinazolines are often flagged as "mutagenic" during drug development.

Metabolic_Pathway Parent Nitro-Quinazoline (R-NO2) Nitroso Nitroso Intermediate (R-N=O) Parent->Nitroso Nitroreductase (Type I/II) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Reduction Amine Amino-Quinazoline (R-NH2) Hydroxyl->Amine Reduction DNA DNA Adducts (Genotoxicity) Hydroxyl->DNA Covalent Binding

Figure 2: The metabolic reduction cascade of nitro-quinazolines.[1] The hydroxylamine intermediate is a potent electrophile capable of alkylating DNA, causing mutagenicity.

Experimental Protocols

Synthesis: 6-Nitroquinazoline (Nitration Route)

This protocol yields the nitro-core required for SAR studies.[1]

  • Reagents: Quinazolin-4(3H)-one, Fuming

    
    , Conc. 
    
    
    
    .
  • Safety: Fuming nitric acid is a potent oxidizer.[4] Perform in a fume hood.

  • Dissolution: Dissolve 10 mmol of quinazolin-4(3H)-one in 5 mL of conc.

    
     at 0°C.
    
  • Nitration: Dropwise add 1.2 eq of fuming

    
     while maintaining temperature <5°C.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Quench: Pour mixture onto 50g crushed ice. The 6-nitro derivative will precipitate as a yellow solid.

  • Purification: Filter, wash with water, and recrystallize from ethanol.

Evaluation: MTT Cytotoxicity Assay

To generate the IC50 data comparing nitro vs. non-nitro variants.

  • Seeding: Seed A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with serial dilutions (0.1 - 100 µM) of the Nitro-Quinazoline and Gefitinib (Positive Control).[1]

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Aspirate media, add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Source: Future Medicinal Chemistry (2024).[1] URL:[Link][1]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules (PMC).[1] URL:[Link]

  • Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides (Analogous Nitro-Reduction Mechanisms). Source: Chemical Research in Toxicology (2024).[1][5] URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-7-nitroquinazoline proper disposal procedures

Proper Disposal Procedures for 2-Chloro-7-nitroquinazoline CAS: 2203445-31-0 (Verified) Formula: C₈H₄ClN₃O₂ Molecular Weight: 209.59 g/mol [1][2] Part 1: Executive Safety Directive Attention Researchers: 2-Chloro-7-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 2-Chloro-7-nitroquinazoline

CAS: 2203445-31-0 (Verified) Formula: C₈H₄ClN₃O₂ Molecular Weight: 209.59 g/mol [1][2]

Part 1: Executive Safety Directive

Attention Researchers: 2-Chloro-7-nitroquinazoline is not a standard organic waste.[1] It is a high-reactivity electrophile .[1] The presence of the electron-withdrawing nitro group at the C7 position significantly enhances the electrophilicity of the chlorine at the C2 position.

Immediate Operational Hazards:

  • Moisture Sensitivity: This compound hydrolyzes in the presence of water or humid air, releasing Hydrogen Chloride (HCl) gas and converting to the insoluble quinazolinone derivative.

  • Mutagenic Potential: As a nitro-heterocycle, it must be treated as a potential mutagen/carcinogen until proven otherwise.

  • Skin Sensitization: The reactive C-Cl bond can alkylate biological nucleophiles (proteins/DNA), leading to severe contact dermatitis or sensitization.

Core Disposal Rule: NEVER dispose of the pure solid or concentrated solutions in standard aqueous waste streams without prior deactivation. The generation of HCl can pressurize waste containers, leading to rupture.

Part 2: Hazard Profiling & Technical Logic

To handle this chemical safely, you must understand why it is dangerous. The structure dictates the protocol.

FeatureChemical ConsequenceSafety/Disposal Implication
C2-Chloro Position Highly labile leaving group.[1]Do not store in humid conditions. Hydrolyzes to release acid.
C7-Nitro Group Strong electron-withdrawing group (EWG).[1]Increases reactivity of the C2-Cl bond. Treat as highly corrosive to tissue.
Quinazoline Core Planar, aromatic heterocycle.Potential DNA intercalator. Double-glove (Nitrile) is mandatory.[1]

Part 3: Decision Matrix & Workflows

Visualizing the Disposal Logic

The following flow chart illustrates the decision-making process for disposing of 2-Chloro-7-nitroquinazoline based on its physical state.

DisposalWorkflow Start Waste Identification: 2-Chloro-7-nitroquinazoline StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Residue) StateCheck->Solid Liquid Liquid Solution (Solvent based) StateCheck->Liquid Spill Spill / Contamination StateCheck->Spill PackSolid Double-bag in polyethylene bags Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck Deactivate Chemical Deactivation (Hydrolysis Protocol) Spill->Deactivate LabelSolid Label: 'Toxic Solid, Organic, Corrosive' PackSolid->LabelSolid Incinerate High-Temp Incineration (RCRA Approved) LabelSolid->Incinerate Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, DMF) SolventCheck->NonHalogenated Segregate Segregate into Compatible Streams Halogenated->Segregate NonHalogenated->Segregate Segregate->Incinerate Segregate->Incinerate Neutralize Neutralize pH (6-8) Deactivate->Neutralize Absorb Absorb with Vermiculite Neutralize->Absorb Absorb->PackSolid

Figure 1: Decision matrix for the segregation and disposal of 2-Chloro-7-nitroquinazoline waste streams.

Part 4: Chemical Deactivation Protocol (The "Expert" Method)

For spills or when decommissioning old stock, simple disposal is insufficient. You must chemically deactivate the reactive C-Cl bond. This protocol converts the electrophilic chloride into a stable hydroxy derivative.

Mechanism: Nucleophilic Aromatic Substitution (SₙAr). Reagent: 1M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃).

Step-by-Step Deactivation Procedure
  • Preparation:

    • Work in a fume hood.

    • Wear nitrile gloves (double layer), lab coat, and safety goggles.

    • Prepare a 1M NaOH solution (or 10% Na₂CO₃ for a milder reaction).

  • Dissolution (If Solid):

    • Dissolve the solid waste in a minimal amount of acetone or DMSO. The compound is sparingly soluble in water, so an organic co-solvent is required to facilitate the reaction.

  • Hydrolysis:

    • Slowly add the 1M NaOH solution to the organic waste solution.

    • Observation: You may observe a color change (often yellow/orange to deeper red/brown) and a slight exotherm.

    • Caution: This reaction generates NaCl and neutralizes the potential HCl formation.

  • Verification (Self-Validating Step):

    • Allow the mixture to stir for 1 hour.

    • Check pH. It should remain basic (>10). If pH drops, add more base (indicating acid was still being generated).

    • TLC Check (Optional): Spot the reaction mixture against the starting material. The starting material (high Rf in non-polar solvent) should disappear, replaced by the baseline spot of the hydroxy/salt form.

  • Final Disposal:

    • Once deactivated, the solution is now a basic aqueous/organic mixture.

    • Neutralize to pH 7-8 using dilute HCl or citric acid.[1]

    • Dispose of as "Aqueous Waste contaminated with Organic Solvents" .

DeactivationMechanism Reactant 2-Chloro-7-nitroquinazoline (Reactive Electrophile) Intermediate Transition State (Meisenheimer Complex) Reactant->Intermediate S_NAr Attack Reagent NaOH / H2O (Nucleophile) Reagent->Intermediate Product 7-Nitroquinazolin-2-one (Stable / Deactivated) Intermediate->Product Cl- Elimination Byproduct NaCl + H2O Intermediate->Byproduct

Figure 2: Chemical mechanism of deactivation via base-catalyzed hydrolysis.

Part 5: Regulatory & Logistics (RCRA)

In the United States, this waste falls under specific EPA Resource Conservation and Recovery Act (RCRA) guidelines.[3]

Waste Characterization:

  • Characteristic Waste: Likely D001 (Ignitable, if in organic solvent) or D003 (Reactive, if sulfide/cyanide absent but potential for toxic gas generation is interpreted strictly, though less likely than D002 Corrosive if acid generates).

  • P/U Listed: 2-Chloro-7-nitroquinazoline is not explicitly P-listed or U-listed.[1] Therefore, it is regulated based on characteristics.[3]

Container Labeling Requirements:

  • Full Chemical Name: Do not use abbreviations (e.g., "CNQ"). Write "2-Chloro-7-nitroquinazoline".[1][4][5]

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Recommended Waste Codes for Manifest:

  • If pure substance: Non-Regulated Chemical Waste (unless characteristic toxicity is proven via TCLP).

  • If in Acetone/Methanol: D001 (Ignitable).

  • If in Halogenated Solvent (DCM): F002 (Spent Halogenated Solvents).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135439467 (2-Chloro-7-nitroquinazoline).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Chloro-7-nitroquinazoline

[1] Executive Summary & Chemical Context 2-Chloro-7-nitroquinazoline is not a generic reagent; it is a high-value, high-reactivity heterocyclic building block, often utilized in the synthesis of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

2-Chloro-7-nitroquinazoline is not a generic reagent; it is a high-value, high-reactivity heterocyclic building block, often utilized in the synthesis of kinase inhibitors (e.g., EGFR inhibitors).[1]

The Core Hazard: The safety profile of this molecule is dictated by its structure.[1] The 2-chloro position is highly electrophilic, activated by the electron-withdrawing 7-nitro group and the diaza-ring system.[1]

  • Mechanism of Action: It undergoes rapid Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Biological Implication: Upon contact with skin or mucous membranes, it covalently binds to cysteine or lysine residues in proteins (haptenization).[1] This creates a high probability of severe contact dermatitis, chemical burns, and permanent sensitization [1, 2].[1]

Operational Directive: Treat this compound as a Potent Sensitizer and Corrosive Solid .[1] All handling protocols must prevent any dermal or respiratory contact.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound, particularly when in solution with permeating solvents (DMSO, DCM).[1]

Protection ZoneEquipment StandardTechnical Specification & Rationale
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).Secondary (Spill/Powder): Full-face respirator with P100/ABEK1 cartridges.[1] Dust masks (N95) are insufficient due to potential ocular irritation.[1]
Dermal (Hands) Double-Glove System Inner Layer: Silver Shield® (EVOH/PE laminate) or 6-mil Nitrile (if dry).Outer Layer: 5-mil Nitrile (Disposable).Rationale:[1] Chlorinated heterocycles in organic solvents can permeate standard nitrile in <10 minutes.[1] The laminate layer provides a chemical barrier [3].[1]
Ocular Sealed Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166).Safety glasses are prohibited due to the risk of airborne dust entering the tear duct and hydrolyzing to HCl.[1]
Body Barrier Integrity Tyvek® Lab Coat (Disposable) with elastic cuffs.Standard cotton coats absorb and hold the chemical against the skin.[1]
Operational Workflow: The "Zero-Contact" Protocol[1]

This protocol minimizes the risk of hydrolysis (degrading the reagent) and exposure (harming the scientist).[1]

Phase A: Preparation & Weighing[2]
  • Static Control: Quinazoline powders are often electrostatic.[1] Use an ionizing fan or anti-static gun inside the fume hood to prevent powder dispersal.[1]

  • Surface Protection: Line the balance area with a disposable absorbent mat (plastic side down).[1]

  • The "Coffin" Technique:

    • Place the receiving flask inside a secondary container (beaker) before weighing.

    • Transfer the solid using a disposable spatula.[1] Do not reuse spatulas.[1]

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through gloves increases drastically.[1]

  • Cannula Transfer: Avoid pouring solutions.[1] Use positive pressure (nitrogen/argon) cannula transfer for all liquid movements to maintain a closed system.[1]

Phase C: Decontamination & Waste[2]
  • Quenching (Small Spills): Treat solid spills with a slurry of sand and Sodium Carbonate (

    
    ).[1] The base neutralizes the potential HCl generated upon hydrolysis.[1]
    
  • Equipment Wash: Rinse all glassware with 10% NaOH solution inside the hood before removing it for standard washing.[1] This hydrolyzes the reactive C-Cl bond, rendering the residue less toxic.[1]

Logic Visualization: Safe Handling Lifecycle

The following diagram illustrates the critical decision nodes for handling 2-Chloro-7-nitroquinazoline, ensuring a self-validating safety loop.

G Start Start: Reagent Retrieval RiskCheck Risk Assessment: Is reagent in Solution? Start->RiskCheck SolidPath Solid Handling: High Dust Risk RiskCheck->SolidPath No (Powder) SolnPath Solution Handling: High Permeation Risk RiskCheck->SolnPath Yes (DMSO/DCM) PPE_Solid PPE Requirement: Nitrile (Double) + Goggles Static Control SolidPath->PPE_Solid PPE_Soln PPE Requirement: Laminate Liner + Nitrile Closed Transfer SolnPath->PPE_Soln Action Perform Experiment in Fume Hood PPE_Solid->Action PPE_Soln->Action Waste Disposal: Segregate as Halogenated Organic Waste Action->Waste Quench Residuals

Figure 1: Decision logic for PPE selection based on physical state.[1] Note the escalation to Laminate gloves when solvents are introduced.

Emergency Response & Disposal
Exposure Response
  • Skin Contact: Immediate wash with 0.5% acetic acid (if available) or copious soap and water for 15 minutes.[1] Do not use alcohol; it enhances absorption.[1]

  • Eye Contact: Flush for 15 minutes. Seek ophthalmologist support immediately—alkaline-like damage is possible due to the nitrogen heterocycle.[1]

Disposal Specifications
  • Classification: Hazardous Halogenated Organic Waste.[1]

  • Segregation: Do NOT mix with strong acids (risk of HCN or NOx formation) or oxidizers.[1]

  • Labeling: Clearly mark waste containers with "TOXIC" and "SENSITIZER".

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521963, 7-Chloroquinoline (Structural Analog Hazard Data).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-chloro-7-nitroquinoxaline (Functional Group Analog).[1][3] Retrieved from [Link][1]

  • Forsberg, K., & Mansdorf, S. Z. Quick Selection Guide to Chemical Protective Clothing.[1][4] (General Principles of Permeation for Chlorinated Heterocycles). Retrieved from [Link][1]

Sources

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